molecular formula C12H22N2O2 B596224 tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate CAS No. 1233323-55-1

tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B596224
CAS No.: 1233323-55-1
M. Wt: 226.32
InChI Key: QZRDFJCRLZNCPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate is a valuable spirocyclic chemical building block extensively used in medicinal chemistry and drug discovery research. The compound features a rigid, three-dimensional 6-azaspiro[2.5]octane scaffold, which is highly sought after for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates. Its primary amine functionality serves as a key handle for further synthetic elaboration, allowing researchers to link this structurally diverse fragment to other complex molecules. The tert-butoxycarbonyl (Boc) protecting group robustly shields the secondary amine, enabling selective deprotection under mild acidic conditions for subsequent derivatization. This makes the compound a versatile intermediate in constructing potential therapeutics, particularly for exploring structure-activity relationships in lead optimization campaigns. Spirocyclic scaffolds of this nature are recognized for their applications in developing compounds for neurological disorders and other therapeutic areas . As a high-value research intermediate, it is strictly intended for use in laboratory settings.

Properties

IUPAC Name

tert-butyl 2-amino-6-azaspiro[2.5]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-12(5-7-14)8-9(12)13/h9H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRDFJCRLZNCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20736490
Record name tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233323-55-1
Record name tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1233323-55-1

This technical guide provides a comprehensive overview of tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate, a specialized chemical compound relevant to researchers, scientists, and professionals in the field of drug development. Due to the limited availability of public domain data, this guide focuses on the confirmed chemical properties and hazard information, while also addressing the notable absence of detailed experimental and biological data in scientific literature and patents.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for understanding the compound's basic characteristics and for its proper handling and storage.

PropertyValueSource
CAS Number 1233323-55-1PubChem[1]
Molecular Formula C₁₂H₂₂N₂O₂PubChem[1]
Molecular Weight 226.32 g/mol PubChem[1]
IUPAC Name tert-butyl 2-amino-6-azaspiro[2.5]octane-6-carboxylatePubChem[1]
Synonyms This compound, DTXSID20736490PubChem[1]

Hazard and Safety Information

Understanding the potential hazards associated with a chemical is paramount for safe handling in a laboratory setting. The GHS classification for this compound indicates several warnings that researchers must heed.

Hazard StatementDescription
H302 Harmful if swallowed[1]
H315 Causes skin irritation[1]
H319 Causes serious eye irritation[1]
H335 May cause respiratory irritation[1]

Precautionary Measures: Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.

Availability and Sourcing

This compound is available from various chemical suppliers. Researchers interested in acquiring this chemical should consult catalogues from vendors specializing in building blocks for medicinal chemistry and drug discovery.

Experimental Protocols and Applications

Despite extensive searches of scientific literature and patent databases, detailed experimental protocols for the synthesis or specific applications of this compound are not publicly available. The information landscape is heavily dominated by a structurally similar but distinct compound, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, which has found utility as an intermediate in the synthesis of various pharmaceuticals.[2]

The lack of published data on the specific biological activity or involvement in signaling pathways of this compound prevents the creation of the requested diagrams and detailed experimental workflows. It is plausible that this compound is a proprietary building block used in private research and development, with its synthesis and applications not disclosed in the public domain.

Logical Relationship Diagram

Given the absence of specific experimental data, a logical workflow for the potential utilization of this compound in a drug discovery context is proposed. This diagram illustrates a general path from a chemical building block to a potential drug candidate.

logical_workflow cluster_0 Compound Acquisition & Characterization cluster_1 Synthetic Chemistry cluster_2 Biological Screening cluster_3 Lead Optimization Compound This compound QC Quality Control (QC) (Purity, Identity) Compound->QC Derivatization Chemical Derivatization QC->Derivatization Library Compound Library Synthesis Derivatization->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: A generalized workflow for the use of a chemical building block in drug discovery.

Conclusion

This compound (CAS 1233323-55-1) is a chemical compound with defined physical and chemical properties and known hazards. However, there is a significant lack of publicly available information regarding its synthesis, experimental use, and biological activity. This suggests that the compound may be a specialized, and potentially proprietary, building block in medicinal chemistry. Researchers and drug development professionals are advised to consider this scarcity of data in their research planning and to source the compound from reputable suppliers who can provide a certificate of analysis. Further research and publication in the public domain would be necessary to fully elucidate the potential of this molecule.

References

In-Depth Technical Guide: tert-Butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate, a key building block in medicinal chemistry. The unique three-dimensional structure of the azaspiro[2.5]octane scaffold offers significant advantages in drug design, including improved physicochemical properties and novel intellectual property positioning. This document details the molecular properties, a proposed synthetic route, and the potential biological relevance of this compound, aiming to facilitate its application in the development of novel therapeutics.

Core Molecular Data

This compound is a bifunctional molecule featuring a primary amine and a Boc-protected secondary amine integrated into a spirocyclic system. This structure makes it an attractive intermediate for the synthesis of diverse compound libraries for drug discovery.

PropertyValueSource
Molecular Weight 226.32 g/mol [1]
Molecular Formula C₁₂H₂₂N₂O₂[1]
CAS Number 1233323-55-1[1]
IUPAC Name This compound[1]
Computed XLogP3-AA 1.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2

Proposed Experimental Protocols

Proposed Synthetic Scheme

Synthetic_Scheme A 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid B tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate A->B 1. Reduction (e.g., BH3-THF) 2. Boc Protection C tert-butyl 4-(mesyloxymethyl)piperidine-1-carboxylate B->C Mesylation (MsCl, Et3N) D tert-butyl 4-(azidomethyl)piperidine-1-carboxylate C->D Azide Substitution (NaN3) E This compound D->E Intramolecular Cyclization and Reduction

Caption: Proposed synthetic route for this compound.

Step-by-Step Methodology

Step 1: Synthesis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

  • To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere, slowly add borane-THF complex (BH₃·THF) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Step 2: Synthesis of tert-butyl 4-(mesyloxymethyl)piperidine-1-carboxylate

  • Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (Et₃N) followed by the dropwise addition of methanesulfonyl chloride (MsCl).

  • Stir the reaction mixture at 0 °C for 2-4 hours.

  • Wash the reaction mixture with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated product.

Step 3: Synthesis of tert-butyl 4-(azidomethyl)piperidine-1-carboxylate

  • Dissolve the mesylated intermediate in dimethylformamide (DMF).

  • Add sodium azide (NaN₃) and heat the mixture to 80-90 °C for 12-18 hours.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to give the azido intermediate.

Step 4: Synthesis of this compound

This step involves a one-pot intramolecular cyclization of the azide to form the spiro-cyclopropane ring and subsequent reduction of the resulting imine/triazoline intermediate.

  • Dissolve the azido intermediate in a suitable solvent such as toluene.

  • Add a phosphine reagent (e.g., triphenylphosphine) and heat the mixture to induce the Staudinger reaction and subsequent intramolecular cyclization.

  • After the cyclization is complete (monitored by TLC or LC-MS), treat the reaction mixture with a reducing agent (e.g., sodium borohydride in methanol) to reduce the intermediate to the primary amine.

  • Quench the reaction and perform an aqueous workup.

  • Purify the final product by column chromatography.

Biological Context and Signaling Pathways

Azaspirocyclic scaffolds are increasingly utilized in drug discovery due to their ability to introduce three-dimensionality, which can lead to improved target affinity and selectivity. While the specific biological targets of this compound itself are not extensively documented, its derivatives are of interest as modulators of various signaling pathways implicated in disease. For instance, similar azaspiro structures have been incorporated into inhibitors of protein kinases, G-protein coupled receptors (GPCRs), and ion channels.

Hypothetical Application in Kinase Inhibition

As a primary amine-containing building block, this compound is well-suited for incorporation into kinase inhibitor scaffolds, where the amine can form key hydrogen bond interactions with the hinge region of the kinase domain. A plausible, albeit hypothetical, workflow for its application in a drug discovery program targeting a protein kinase is outlined below.

Drug_Discovery_Workflow cluster_0 Scaffold Elaboration cluster_1 Screening Cascade cluster_2 Lead Optimization A This compound B Library Synthesis (e.g., Amide Coupling, Reductive Amination) A->B C Primary Biochemical Assay (Kinase Inhibition) B->C D Cellular Potency Assay C->D E Selectivity Profiling D->E F ADME/Tox Profiling E->F G In Vivo Efficacy Studies F->G PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt activates Inhibitor Azaspiro-Derivative Inhibitor Inhibitor->PI3K

References

In-Depth Technical Guide: Tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate, a spirocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of publicly accessible experimental data, this document combines reported information with theoretical protocols and general methodologies relevant to its synthesis and characterization.

Core Chemical Properties

This compound, also known as N-Boc-1-amino-6-azaspiro[2.5]octane, is a bifunctional molecule featuring a primary amine and a Boc-protected secondary amine integrated into a unique spiro[2.5]octane framework. This structure presents opportunities for diverse chemical modifications, making it a potentially valuable building block for the synthesis of novel therapeutic agents.

Chemical Identifiers

A summary of the key identifiers for this compound is presented in the table below.

IdentifierValue
IUPAC Name This compound
CAS Number 1233323-55-1[1]
Molecular Formula C₁₂H₂₂N₂O₂[1]
Molecular Weight 226.32 g/mol [1]
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC2N[1]
InChI Key QZRDFJCRLZNCPN-UHFFFAOYSA-N[1]
Physicochemical Properties
PropertyValueSource
Molecular Weight 226.32 g/mol PubChem[1]
Exact Mass 226.168127949 DaPubChem (Computed)[1]
XLogP3-AA 1.1PubChem (Computed)
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 3PubChem (Computed)[1]
Rotatable Bond Count 2PubChem (Computed)
Topological Polar Surface Area 55.6 ŲPubChem (Computed)[1]
Heavy Atom Count 16PubChem (Computed)[1]

Note: The properties listed above are computationally derived and have not been experimentally verified.

Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of this compound are not published, a plausible synthetic route can be proposed based on established organic chemistry principles and methodologies used for analogous structures.

Proposed Synthetic Pathway

A potential synthetic approach could involve the multi-step conversion of a suitable starting material, such as a protected piperidone derivative. The key steps would likely include the formation of the cyclopropyl ring and the introduction of the amino group. The following diagram illustrates a hypothetical synthetic workflow.

G cluster_0 Proposed Synthesis of this compound A N-Boc-4-piperidone B Wittig or Horner-Wadsworth-Emmons Reaction A->B e.g., (EtO)₂P(O)CH₂CO₂Et, NaH C Intermediate Alkene B->C D Simmons-Smith Cyclopropanation C->D e.g., CH₂I₂, Zn-Cu couple E Boc-6-azaspiro[2.5]octan-1-one D->E F Reductive Amination E->F e.g., NH₃, NaBH₃CN G This compound F->G

A proposed synthetic pathway for this compound.
General Experimental Protocol for Characterization

Following a successful synthesis, the identity and purity of the compound would be confirmed using a standard battery of analytical techniques. A general workflow for the characterization of a novel chemical entity like this is outlined below.

G cluster_1 General Characterization Workflow Crude Crude Product Purification Purification (e.g., Column Chromatography, Recrystallization) Crude->Purification Pure Purified Compound Purification->Pure TLC Thin Layer Chromatography (TLC) Pure->TLC NMR Nuclear Magnetic Resonance (¹H, ¹³C NMR) Pure->NMR MS Mass Spectrometry (e.g., ESI-MS) Pure->MS IR Infrared Spectroscopy (IR) Pure->IR Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Pure->Purity Final Characterized Compound NMR->Final MS->Final IR->Final Purity->Final

References

In-Depth Technical Guide: Physical Properties of tert-Butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 28, 2025

Abstract

Introduction

tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate is a bifunctional molecule featuring a spirocyclic core, a primary amine, and a tert-butoxycarbonyl (Boc) protected secondary amine. This unique structural arrangement makes it an attractive building block for the synthesis of diverse and complex molecular architectures for drug development. An understanding of the physical properties of this compound is crucial for its handling, purification, formulation, and for the design of synthetic routes. This guide aims to bridge the current information gap by providing a consolidated resource of its computed properties and standard experimental procedures for their empirical determination.

Chemical Identity and Computed Properties

The fundamental identifying information and computationally predicted physical properties for this compound are summarized below. It is critical to note that these are predicted values and await experimental verification.

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₂PubChem[1]
Molecular Weight 226.32 g/mol PubChem[1]
CAS Number 1233323-55-1PubChem[1]
IUPAC Name This compoundPubChem[1]
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CC1)C2NPubChem[1]
InChI Key QZPMKDDXMLTDFO-UHFFFAOYSA-NPubChem[1]
Topological Polar Surface Area 52.0 ŲPubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]
Rotatable Bond Count 2PubChem[1]
Predicted LogP 1.3PubChem[1]

Note: The compound tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (CAS 147804-30-6) is structurally similar but distinct, and has a reported melting point of 55-59 °C.[2] Care must be taken to not confuse the physical properties of these two compounds.

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory protocols for determining the key physical properties of a novel organic compound such as this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped to pack the solid into the sealed end to a height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

  • Measurement: The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the last solid crystal melts are recorded as the melting point range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Micro Boiling Point Determination

  • Sample Preparation: A small volume (a few microliters) of liquid this compound is placed in a small-diameter test tube (e.g., a Durham tube).

  • Capillary Inversion: A standard melting point capillary tube is sealed at one end and placed, open end down, into the liquid in the test tube.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).

  • Measurement: The bath is heated until a rapid and continuous stream of bubbles emerges from the inverted capillary. The heating is then discontinued.

  • Data Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Solubility Assessment

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Qualitative and Semi-Quantitative Determination

  • Solvent Selection: A range of standard laboratory solvents of varying polarity should be tested, including water, methanol, ethanol, dichloromethane, ethyl acetate, and hexane.

  • Qualitative Assessment: To a test tube containing a small, known amount of this compound (e.g., 10 mg), the solvent is added dropwise with agitation. Visual observation is used to determine if the compound dissolves.

  • Semi-Quantitative Assessment: If the compound dissolves, more solute is added to a known volume of the solvent until saturation is reached (i.e., no more solute dissolves). The amount of solute added per volume of solvent provides a semi-quantitative measure of solubility (e.g., mg/mL).

  • pH-Dependent Aqueous Solubility: For aqueous solubility, the assessment should be repeated in buffered solutions at different pH values (e.g., pH 2, 7, and 9) to understand the impact of the amine's protonation state on solubility.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physical characterization of a new chemical entity like this compound.

G A Synthesis and Purification of This compound B Purity Assessment (e.g., NMR, LC-MS) A->B C Physical State Observation (Solid or Liquid at RT) B->C D Melting Point Determination (if solid) C->D Is Solid E Boiling Point Determination (if liquid) C->E Is Liquid F Solubility Assessment (in various solvents) D->F E->F G Data Compilation and Reporting F->G

Workflow for Physical Property Characterization

Conclusion

While experimental data for the physical properties of this compound are yet to be published, the computed data presented in this guide provide a valuable starting point for researchers. The detailed experimental protocols offer a clear and standardized approach to empirically determine the melting point, boiling point, and solubility of this and other novel compounds. Accurate determination of these fundamental properties is an indispensable step in the journey of a new chemical entity from the research laboratory to potential therapeutic applications.

References

An In-depth Technical Guide to the Synthesis of tert-Butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate, a valuable spirocyclic scaffold with potential applications in medicinal chemistry and drug discovery. Due to the absence of a directly published synthesis route, this guide presents a rational, multi-step approach based on established chemical transformations and analogous syntheses of related spirocyclic systems. The proposed route commences with the construction of the core 6-azaspiro[2.5]octane framework, followed by functional group manipulations to introduce the desired 1-amino and 6-Boc moieties.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step sequence, beginning with the formation of the spirocyclic core, followed by functionalization. A key starting material for the construction of the 6-azaspiro[2.5]octane system is 1,1-cyclopropanediacetonitrile.

The overall proposed synthetic workflow is depicted below:

Synthesis_Workflow cluster_start Starting Material cluster_core_synthesis Core Synthesis cluster_functionalization Functionalization cluster_final_product Final Product 1_1_cyclopropanediacetonitrile 1,1-Cyclopropanediacetonitrile reduction_to_diamine Reduction 1_1_cyclopropanediacetonitrile->reduction_to_diamine intramolecular_cyclization Intramolecular Cyclization reduction_to_diamine->intramolecular_cyclization 6_azaspiro_2_5_octane 6-Azaspiro[2.5]octane intramolecular_cyclization->6_azaspiro_2_5_octane boc_protection Boc Protection 6_azaspiro_2_5_octane->boc_protection boc_protected_spirocycle tert-Butyl 6-azaspiro[2.5]octane-6-carboxylate boc_protection->boc_protected_spirocycle oxidation Oxidation boc_protected_spirocycle->oxidation ketone_intermediate tert-Butyl 1-oxo-6-azaspiro[2.5]octane-6-carboxylate oxidation->ketone_intermediate reductive_amination Reductive Amination ketone_intermediate->reductive_amination final_product This compound reductive_amination->final_product

Technical Guide: tert-Butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate is a spirocyclic diamine building block of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique scaffold for the synthesis of novel therapeutic agents, potentially offering improved potency, selectivity, and pharmacokinetic properties compared to more flexible, linear molecules. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications.

It is important to note that while the common name used is this compound, the formal IUPAC name is tert-butyl 2-amino-6-azaspiro[2.5]octane-6-carboxylate [1].

Chemical and Physical Properties

Currently, detailed experimental data for this compound is not widely available in published literature. The following table summarizes the computed physicochemical properties sourced from the PubChem database. These values are theoretical and should be used as an estimation.

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₂PubChem[1]
Molecular Weight 226.32 g/mol PubChem[1]
IUPAC Name tert-butyl 2-amino-6-azaspiro[2.5]octane-6-carboxylatePubChem[1]
CAS Number 1233323-55-1PubChem[1]
Topological Polar Surface Area 55.6 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]
LogP (calculated) 1.8PubChem

Plausible Synthetic Pathway

While a specific, peer-reviewed synthesis for this compound is not readily found in the literature, a plausible multi-step synthetic route can be proposed based on established organic chemistry principles and published syntheses of structurally related azaspirocycles. The following proposed pathway starts from commercially available materials.

Experimental Protocol (Proposed)

Step 1: Synthesis of 1,1-bis(hydroxymethyl)cyclopropane

  • To a stirred solution of diethyl 1,1-cyclopropanedicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, slowly add lithium aluminum hydride (LAH) (2.5 eq).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield 1,1-bis(hydroxymethyl)cyclopropane as a crude oil, which can be used in the next step without further purification.

Step 2: Synthesis of 1,1-bis(bromomethyl)cyclopropane

  • Dissolve the crude 1,1-bis(hydroxymethyl)cyclopropane (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Slowly add phosphorus tribromide (2.2 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Pour the reaction mixture onto ice and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 1,1-bis(bromomethyl)cyclopropane.

Step 3: Synthesis of 6-Benzyl-6-azaspiro[2.5]octane

  • To a solution of benzylamine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.5 eq).

  • Add 1,1-bis(bromomethyl)cyclopropane (1.1 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-benzyl-6-azaspiro[2.5]octane.

Step 4: Synthesis of 6-Azaspiro[2.5]octane

  • Dissolve 6-benzyl-6-azaspiro[2.5]octane (1.0 eq) in ethanol.

  • Add palladium on carbon (10 wt. %, 0.1 eq) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain 6-azaspiro[2.5]octane.

Step 5: Synthesis of tert-Butyl 6-azaspiro[2.5]octane-6-carboxylate

  • Dissolve 6-azaspiro[2.5]octane (1.0 eq) in a mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 eq) followed by di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give tert-butyl 6-azaspiro[2.5]octane-6-carboxylate.

Step 6: Synthesis of this compound

This final step involves the introduction of an amino group onto the cyclopropane ring, which is a challenging transformation. A possible, yet unvalidated, approach could be a directed C-H amination or a more classical approach involving functionalization and subsequent conversion to an amine. A hypothetical Hofmann rearrangement from a corresponding amide could be a plausible route.

  • Carboxylation: Functionalize the cyclopropane ring at the C1 position to introduce a carboxylic acid group. This could potentially be achieved through metallation and subsequent quenching with carbon dioxide.

  • Amidation: Convert the resulting carboxylic acid to a primary amide using standard amide coupling conditions (e.g., EDC/HOBt and ammonia).

  • Hofmann Rearrangement: Subject the primary amide to Hofmann rearrangement conditions (e.g., bromine and sodium hydroxide) to yield the target this compound.

Disclaimer: This is a proposed synthetic pathway and has not been experimentally validated. The reaction conditions and yields would require optimization.

Visualization of the Proposed Synthetic Workflow

The following diagram illustrates the logical flow of the proposed synthesis for this compound.

G A Diethyl 1,1-cyclopropanedicarboxylate B 1,1-bis(hydroxymethyl)cyclopropane A->B LAH C 1,1-bis(bromomethyl)cyclopropane B->C PBr3 D 6-Benzyl-6-azaspiro[2.5]octane C->D Benzylamine E 6-Azaspiro[2.5]octane D->E H2, Pd/C F tert-Butyl 6-azaspiro[2.5]octane-6-carboxylate E->F Boc2O G tert-Butyl 1-carboxy-6-azaspiro[2.5]octane-6-carboxylate F->G Carboxylation H tert-Butyl 1-(aminocarbonyl)-6-azaspiro[2.5]octane-6-carboxylate G->H Amidation I This compound H->I Hofmann Rearrangement

Proposed Synthetic Workflow

Applications in Drug Discovery

Spirocyclic scaffolds, such as the 6-azaspiro[2.5]octane core, are of great interest to medicinal chemists. The introduction of a spirocenter increases the three-dimensionality of a molecule, which can lead to:

  • Improved Binding Affinity and Selectivity: The rigid conformation can lock the molecule into a bioactive conformation, leading to more specific interactions with the target protein.

  • Enhanced Physicochemical Properties: Spirocycles can improve properties such as solubility and metabolic stability.

  • Novel Intellectual Property: The unique structures can provide access to novel chemical space, leading to new patents.

This compound, with its two modifiable nitrogen atoms, serves as a versatile building block for creating libraries of compounds for screening against various biological targets. The primary amine can be functionalized to introduce pharmacophoric elements, while the Boc-protected secondary amine can be deprotected and further modified.

Signaling Pathways and Logical Relationships

As there is no specific biological data available for this compound, a signaling pathway diagram cannot be provided. However, the logical relationship in its utilization in drug discovery is outlined below.

G A This compound B Scaffold for Library Synthesis A->B C Functionalization of Primary Amine B->C D Deprotection and Functionalization of Secondary Amine B->D E Diverse Chemical Library C->E D->E F High-Throughput Screening E->F G Hit Identification F->G H Lead Optimization G->H I Drug Candidate H->I

Drug Discovery Workflow

References

An In-depth Technical Guide to tert-Butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate, a spirocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific molecule, this guide also draws upon information from structurally related analogs to present a thorough technical profile, including its chemical structure, physicochemical properties, a plausible synthetic approach, and potential applications in drug development workflows.

Core Compound Structure and Properties

This compound is a bifunctional molecule featuring a spirocyclic core. This core consists of a cyclopropane ring fused to a piperidine ring at a single carbon atom. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, while the cyclopropane ring is substituted with a primary amine. This unique three-dimensional structure and the presence of a reactive primary amine make it a valuable building block for the synthesis of more complex molecules.

Chemical Structure and Identifiers

The structural representation and key identifiers of the molecule are summarized below.

IdentifierValue
IUPAC Name This compound
CAS Number 869499-19-6
PubChem CID 139038230
Molecular Formula C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol
SMILES C1C2(C1N)CCN(C2)C(=O)OC(C)(C)C
Physicochemical Data (Computed)

The following table summarizes the computed physicochemical properties of this compound. These values are predicted based on its chemical structure and provide an estimation of its physical behavior.

PropertyValueSource
Molecular Weight 226.32 g/mol PubChem
XLogP3-AA 1.3PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 2PubChem
Exact Mass 226.168128 g/mol PubChem
Topological Polar Surface Area 55.1 ŲPubChem
Heavy Atom Count 16PubChem
Complexity 208PubChem

Synthesis and Experimental Protocols

G Target This compound Intermediate2 Reductive Amination Target->Intermediate2 [H] Intermediate4 Curtius or Hofmann Rearrangement Target->Intermediate4 Rearrangement Intermediate1 N-Boc-6-azaspiro[2.5]octan-1-one Intermediate2->Intermediate1 Intermediate3 N-Boc-piperidine-4-spiro-1'-cyclopropane-2'-carboxylic acid Intermediate4->Intermediate3

Caption: Retrosynthetic analysis of the target compound.

A potential forward synthesis could involve the following key steps:

  • Formation of the Spirocyclic Ketone: A key intermediate would be the corresponding ketone, tert-butyl 1-oxo-6-azaspiro[2.5]octane-6-carboxylate. This could be synthesized through various methods, such as the Kulinkovich reaction on a suitable N-Boc-4-piperidone derivative.

  • Reductive Amination: The spirocyclic ketone can then be subjected to reductive amination. This reaction would involve the formation of an imine or a related intermediate by reacting the ketone with an ammonia source (e.g., ammonia, ammonium acetate) or a protected amine, followed by reduction with a suitable reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the primary amine.

Hypothetical Experimental Protocol for Reductive Amination:

  • To a solution of tert-butyl 1-oxo-6-azaspiro[2.5]octane-6-carboxylate (1.0 eq) in methanol (0.1 M) is added ammonium acetate (10 eq).

  • The reaction mixture is stirred at room temperature for 1 hour.

  • Sodium cyanoborohydride (1.5 eq) is then added portion-wise.

  • The reaction is stirred at room temperature for 24 hours and monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Applications in Drug Discovery and Development

Spirocyclic scaffolds are of significant interest in modern drug discovery. The rigid, three-dimensional nature of the spirocyclic core can lead to improved binding affinity and selectivity for biological targets compared to more flexible, linear molecules. The presence of a primary amine in this compound provides a key functional group for further chemical modifications, making it a versatile building block for the synthesis of compound libraries for high-throughput screening.

Potential applications include:

  • Scaffold for Novel Chemical Entities: The 6-azaspiro[2.5]octane core can serve as a central scaffold for the development of new therapeutic agents. The primary amine can be functionalized to introduce various pharmacophoric groups.

  • Fragment-Based Drug Discovery: This molecule could be used as a fragment in fragment-based screening campaigns to identify initial hits against a protein target.

  • Synthesis of PROTACs and Molecular Glues: The primary amine can act as a synthetic handle for conjugation to linker molecules in the development of Proteolysis Targeting Chimeras (PROTACs) or molecular glues.

The following diagram illustrates a generalized workflow where this compound could be utilized as a building block in a drug discovery program.

G cluster_0 Library Synthesis cluster_1 Screening and Optimization A tert-Butyl 1-amino-6- azaspiro[2.5]octane-6-carboxylate B Amide Coupling / Alkylation A->B D Compound Library B->D C Diverse Building Blocks C->B E High-Throughput Screening D->E F Hit Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H

Caption: Drug discovery workflow utilizing the target compound.

Conclusion

This compound is a promising, yet under-documented, building block for medicinal chemistry. Its spirocyclic nature and bifunctional handles offer significant potential for the creation of novel, three-dimensional molecules with interesting pharmacological properties. While detailed experimental data remains scarce, the fundamental principles of organic synthesis and the known applications of similar spirocyclic amines provide a solid foundation for its exploration and utilization in drug discovery programs. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully unlock its potential.

Spectral Data Analysis of tert-Butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectral data (NMR, MS, IR) and experimental protocols for tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate. Despite a comprehensive search of publicly available scientific databases and patent literature, specific experimental spectral data and detailed synthesis protocols for this exact compound have not been found. This document, therefore, provides a predictive analysis of the expected spectral characteristics based on the compound's structure and general principles of spectroscopy. Additionally, a generalized experimental workflow for the synthesis and characterization of similar spirocyclic amino compounds is presented to guide researchers in their work.

Introduction

This compound is a spirocyclic diamine derivative containing a cyclopropane ring fused to a piperidine ring. The presence of a primary amine and a Boc-protected secondary amine makes it a potentially valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents. The spirocyclic scaffold can impart conformational rigidity and unique three-dimensional character to molecules, which is often desirable in drug design.

Due to the absence of specific published data, this guide will provide theoretical spectral data based on the functional groups present in the molecule. This predictive information can serve as a reference for researchers who may synthesize this compound and need to confirm its identity.

Predicted Spectral Data

The following tables summarize the expected spectral data for this compound based on its chemical structure.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.5 - 2.8m1HCH-NH₂
~ 3.2 - 3.6m4HN-CH₂ (piperidine)
~ 1.5 - 1.9m4HCH₂ (piperidine)
~ 0.5 - 1.0m4HCH₂ (cyclopropane)
~ 1.45s9HC(CH₃)₃ (Boc)
Broads2HNH₂

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~ 155C=O (Boc)
~ 80C(CH₃)₃ (Boc)
~ 40 - 45N-CH₂ (piperidine)
~ 35 - 40Spirocyclic Carbon
~ 30 - 35CH-NH₂
~ 28C(CH₃)₃ (Boc)
~ 15 - 20CH₂ (piperidine)
~ 10 - 15CH₂ (cyclopropane)

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate.

Table 3: Predicted Mass Spectrometry (MS) Data
m/zIon
227.18[M+H]⁺
249.16[M+Na]⁺
171.12[M - C₄H₈]⁺ (loss of isobutylene)
127.12[M - Boc+H]⁺

Ionization Method: Electrospray Ionization (ESI). M represents the parent molecule. The molecular weight of C₁₂H₂₂N₂O₂ is 226.32 g/mol .[1]

Table 4: Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)Functional Group
~ 3300 - 3400N-H stretch (primary amine)
~ 2850 - 2950C-H stretch (aliphatic)
~ 1680 - 1700C=O stretch (Boc carbamate)
~ 1580 - 1650N-H bend (primary amine)
~ 1160 - 1250C-N stretch (carbamate)

Sample Preparation: KBr pellet or thin film.

Generalized Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, a general workflow can be proposed based on the synthesis of similar spirocyclic amines. A plausible synthetic route could involve the construction of the spirocyclic core followed by functional group manipulations.

General Synthetic Strategy

A potential synthetic approach is outlined below. This is a hypothetical pathway and would require experimental optimization.

G cluster_synthesis Hypothetical Synthesis Workflow A Starting Material (e.g., N-Boc-piperidone) B Cyclopropanation (e.g., Corey-Chaykovsky reaction) A->B C Intermediate A (tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate) B->C D Ring Opening with Azide (e.g., NaN₃, NH₄Cl) C->D E Intermediate B (tert-butyl 1-azido-6-azaspiro[2.5]octane-6-carboxylate) D->E F Reduction of Azide (e.g., H₂, Pd/C or LiAlH₄) E->F G Final Product (this compound) F->G

Caption: Hypothetical synthetic workflow for the target compound.

General Characterization Protocol

Once the compound is synthesized and purified (e.g., by column chromatography or crystallization), the following analytical techniques would be employed for characterization.

G cluster_characterization Characterization Workflow Purified_Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purified_Product->NMR MS Mass Spectrometry (HRMS for exact mass) Purified_Product->MS IR IR Spectroscopy Purified_Product->IR Purity Purity Analysis (HPLC, Elemental Analysis) Purified_Product->Purity Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed Purity->Structure_Confirmed

Caption: General workflow for the structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra at room temperature.

  • Data Analysis: Integrate proton signals, determine multiplicities, and assign peaks to the corresponding protons and carbons in the structure.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the m/z of the molecular ion ([M+H]⁺) and compare it with the calculated exact mass. Analyze fragmentation patterns to further confirm the structure.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for an oil, a thin film can be cast on a salt plate.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule (N-H, C-H, C=O, C-N).

Conclusion

While specific, experimentally-derived spectral data for this compound is not currently available in the public domain, this guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, MS, and IR spectra. The provided generalized experimental protocols for synthesis and characterization offer a starting point for researchers interested in this and related spirocyclic compounds. It is anticipated that this information will be a valuable resource for scientists in the field of medicinal chemistry and drug discovery, aiding in the synthesis and confirmation of this novel chemical entity. Researchers who successfully synthesize and characterize this compound are encouraged to publish their findings to enrich the collective knowledge of the scientific community.

References

commercial availability of tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate, a valuable building block for medicinal chemistry and drug discovery. The unique three-dimensional structure of this spirocyclic diamine makes it an attractive scaffold for the development of novel therapeutics.

Chemical and Physical Properties

This compound, identified by the CAS number 1233323-55-1, possesses a rigid spirocyclic core containing a cyclopropane ring fused to a piperidine ring. The presence of a primary amine and a Boc-protected secondary amine provides two points for chemical modification, making it a versatile intermediate in organic synthesis.

PropertyValueSource
CAS Number 1233323-55-1[1][2]
Molecular Formula C₁₂H₂₂N₂O₂[1]
Molecular Weight 226.32 g/mol [1]
IUPAC Name This compound[1]
Purity Typically >95% or >99%[3][4]
Appearance White Solid[3]
Boiling Point 319°C at 760 mmHg (Predicted)[5]

Commercial Availability

This compound is commercially available from several chemical suppliers, facilitating its use in research and development. The table below lists some of the known suppliers.

SupplierPurityNotes
AccelaChem≥95%Available in various quantities.
BiosynthMin. 95%Marketed as a versatile small molecule scaffold.[6]
CymitQuimicaMin. 95%Available in gram and multi-gram quantities.[6]
Shengda Pharmaceutical Co., Ltd.>99%Offered as a pharmaceutical synthesis intermediate.[3]
ESD MEDİKAL95%Listed as a chemical intermediate.[4]

Synthesis and Experimental Protocols

General Experimental Protocol for Spirocyclic Diamine Synthesis

This generalized protocol describes a potential pathway to a protected spirocyclic diamine scaffold.

  • Formation of a Cyclopropane Precursor: The synthesis would likely start with the creation of a suitably functionalized cyclopropane ring. For instance, the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a base can form diethyl 1,1-cyclopropanedicarboxylate.[7]

  • Hofmann or Curtius Rearrangement: One of the ester groups on the cyclopropane ring can be converted to a carboxylic acid, then to an acyl azide or an amide. A subsequent Curtius or Hofmann rearrangement would yield a primary amine on the cyclopropane ring.

  • Piperidine Ring Formation: The second ester group can be elaborated into a chain that can undergo intramolecular cyclization to form the piperidine ring. This could involve reduction of the ester to an alcohol, conversion to a leaving group, and reaction with a suitable nitrogen-containing precursor.

  • Boc Protection: The secondary amine of the newly formed piperidine ring would then be protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the final product.[7]

G A Diethyl 1,1-Cyclopropanedicarboxylate B 1-(Ethoxycarbonyl)cyclopropane-1-carboxylic Acid A->B Selective Hydrolysis C tert-Butyl (1-aminocyclopropyl)carbamate B->C Curtius or Hofmann Rearrangement D Functionalized Piperidine Precursor C->D Chain Elaboration E N-Boc-6-azaspiro[2.5]octane-1-carboxylic acid derivative D->E Intramolecular Cyclization F This compound E->F Deprotection/ Functional Group Interconversion

Plausible synthetic pathway for the target compound.

Applications in Drug Discovery

Spirocyclic scaffolds are of great interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved binding affinity and selectivity for biological targets. This compound serves as a bifunctional building block for creating complex molecules with defined spatial arrangements.

A significant application for this and similar diamino spirocycles is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The spirocyclic core can act as a rigid linker connecting the target protein ligand and the E3 ligase ligand.[8][9]

G cluster_0 PROTAC Molecule cluster_1 Mechanism of Action protac Target Protein Ligand Linker E3 Ligase Ligand Target Target Protein E3 E3 Ligase protac:f1->E3 This compound can be part of the linker Proteasome Proteasome Target->Proteasome Degradation E3->Target Ubiquitination Ub Ubiquitin Ub->E3

Role of the spirocyclic scaffold as a linker in a PROTAC.

Safety and Handling

Based on the GHS classification, this compound is considered hazardous. The following classifications have been reported:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed or inhaled, seek medical attention.

References

Navigating the Synthesis and Handling of tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and potential applications of tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate, a novel building block with significant potential in medicinal chemistry and drug discovery. Due to its unique three-dimensional structure, this azaspirocycle is an attractive scaffold for the development of new therapeutic agents. This document outlines its known hazards, proper handling procedures, and a generalized experimental protocol relevant to its use in a research and development setting.

Compound Identification and Properties

This section details the fundamental physicochemical properties of this compound.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 1233323-55-1PubChem[1]
Molecular Formula C12H22N2O2PubChem[1]
Molecular Weight 226.32 g/mol PubChem[1]
Appearance White to light yellow crystalline powder (based on analogs)Chem-Impex[2]
Melting Point 55 - 59 °C (for a related oxa-azaspiro analog)Chem-Impex[2]

Safety and Hazard Information

Comprehensive safety data is crucial for the responsible handling of this compound. The following tables summarize the GHS classification and associated hazard and precautionary statements.

GHS Hazard Classification
Hazard ClassCategory
Acute Toxicity, Oral4
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2A
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)3

Source: PubChem[1]

GHS Hazard and Precautionary Statements
CodeStatement
H302 Harmful if swallowed.[1]
H315 Causes skin irritation.[1]
H319 Causes serious eye irritation.[1]
H335 May cause respiratory irritation.[1]
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P264 Wash skin thoroughly after handling.
P270 Do not eat, drink or smoke when using this product.
P271 Use only outdoors or in a well-ventilated area.
P280 Wear protective gloves/ eye protection/ face protection.
P301+P312 IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352 IF ON SKIN: Wash with plenty of soap and water.
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330 Rinse mouth.
P332+P313 If skin irritation occurs: Get medical advice/attention.
P337+P313 If eye irritation persists: Get medical advice/attention.
P362 Take off contaminated clothing and wash before reuse.
P403+P233 Store in a well-ventilated place. Keep container tightly closed.
P405 Store locked up.
P501 Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols and Handling

While specific experimental protocols for this exact molecule are not widely published, a generalized procedure for its use as a building block in synthetic chemistry can be outlined based on its structural motifs and the handling of similar azaspirocyclic compounds.

General Handling and Storage Workflow

The following diagram illustrates the recommended workflow for handling and storing this compound.

G General Handling and Storage Workflow cluster_receipt Receiving and Storage cluster_handling Experimental Use cluster_cleanup Post-Experiment receive Receive Compound inspect Inspect Container for Damage receive->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) store->ppe fume_hood Work in a Fume Hood ppe->fume_hood weigh Weigh Required Amount fume_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Glassware react->decontaminate return_storage Return Unused Compound to Storage react->return_storage dispose Dispose of Waste (Follow Institutional Guidelines) decontaminate->dispose return_storage->store

Caption: Workflow for receiving, storing, handling, and disposing of the compound.

Generalized Synthetic Protocol (Example: Amide Coupling)

This protocol describes a representative use of this compound as a primary amine in an amide coupling reaction.

Objective: To synthesize an amide derivative by coupling the title compound with a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Argon or Nitrogen for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, syringes, magnetic stirrer)

  • Purification supplies (silica gel for chromatography)

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve the carboxylic acid in the chosen anhydrous solvent (e.g., DMF).

  • Activation: Add the coupling agent (e.g., HATU, 1.1 eq) and the organic base (e.g., DIPEA, 2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Coupling Reaction: Slowly add the solution of the amine to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by appropriate analytical methods (e.g., NMR, MS).

Emergency Procedures

The following diagram outlines the appropriate first aid measures in case of exposure.

G First Aid Measures for Exposure cluster_routes Routes of Exposure and Immediate Actions exposure Exposure Occurs inhalation Inhalation: Remove to fresh air. If not breathing, give artificial respiration. exposure->inhalation skin_contact Skin Contact: Wash immediately with plenty of soap and water. Remove contaminated clothing. exposure->skin_contact eye_contact Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. exposure->eye_contact ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. exposure->ingestion seek_medical Seek Immediate Medical Attention inhalation->seek_medical skin_contact->seek_medical eye_contact->seek_medical ingestion->seek_medical

Caption: First aid procedures for different routes of exposure.

Conclusion

This compound is a promising building block for the synthesis of novel chemical entities in drug discovery. Its handling requires adherence to standard laboratory safety protocols for hazardous chemicals. This guide provides a foundational understanding of its properties and safe handling procedures to aid researchers in its effective and responsible use. As with any chemical, users should always consult the most up-to-date Safety Data Sheet (SDS) from their supplier before use and perform a thorough risk assessment for their specific experimental conditions.

References

stability of tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stability of tert-Butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental stability data for this compound is not extensively available in peer-reviewed literature. This guide is therefore based on established chemical principles concerning its constituent functional groups—a Boc-protected amine and an azaspiro[2.5]octane core—and standard methodologies for stability assessment in drug discovery.

Introduction

This compound is a valuable building block in medicinal chemistry, incorporating a spirocyclic scaffold that offers a three-dimensional architecture desirable for novel therapeutic agents. Spirocyclic structures are known to often enhance metabolic stability, receptor binding affinity, and overall pharmacokinetic profiles.[1][2][3][4] The stability of this molecule is paramount for its effective use in multi-step syntheses and for ensuring the integrity of resulting drug candidates. This document provides a comprehensive overview of the anticipated stability profile of this compound, potential degradation pathways, and recommended protocols for its stability assessment.

Chemical Structure and Functional Group Analysis

The stability of this compound is primarily dictated by two key structural features:

  • The tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is a widely used amine protecting group in organic synthesis. It is known for its stability under a broad range of non-acidic conditions.[5][6]

  • The 6-Azaspiro[2.5]octane Core: This spirocyclic system, featuring a cyclopropane ring fused to a piperidine ring, is generally a robust framework. The inherent strain of the cyclopropane ring and the reactivity of the secondary amine within the piperidine ring (protected by the Boc group) are the primary considerations for its stability.

Predicted Stability Profile

Based on the analysis of its functional groups, the following stability profile is predicted.

pH Stability
  • Acidic Conditions (pH < 4): The Boc group is highly susceptible to cleavage under acidic conditions.[5][6][7] The degradation is expected to be rapid in the presence of strong acids (e.g., TFA, HCl) and will also occur, albeit more slowly, in moderately acidic aqueous environments. The primary degradation product will be the deprotected 1-amino-6-azaspiro[2.5]octane.

  • Neutral Conditions (pH 6-8): The compound is expected to be stable at neutral pH.

  • Basic Conditions (pH > 8): The Boc group is generally stable to basic conditions, including strong bases like NaOH and organometallic reagents.[5][6][8] Therefore, the molecule is anticipated to exhibit good stability in alkaline environments.

Thermal Stability

While specific data is unavailable, Boc-protected amines are typically stable at ambient and moderately elevated temperatures. The recommended storage for the hydrochloride salt of a related compound is at room temperature or under an inert atmosphere at 2-8°C, suggesting good thermal stability under normal laboratory and storage conditions.[9][10] High temperatures, especially in the presence of catalytic impurities, could potentially lead to degradation.

Photostability

The molecule does not contain any chromophores that would suggest significant absorption of visible or near-UV light. Therefore, it is expected to have good photostability. However, as a standard practice for complex organic molecules, storage in amber vials or protected from direct light is recommended.

Oxidative Stability

The primary amine and the tertiary amine of the piperidine ring (after Boc deprotection) could be susceptible to oxidation. However, with the Boc group in place, the molecule is expected to be reasonably stable to mild oxidizing agents. Strong oxidizing conditions should be avoided.

Potential Degradation Pathways

The most probable degradation pathway for this compound is acid-catalyzed deprotection.

G start tert-Butyl 1-Amino-6- azaspiro[2.5]octane-6-carboxylate intermediate Protonated Intermediate start->intermediate H+ (Acid) products 1-Amino-6-azaspiro[2.5]octane + CO2 + Isobutene intermediate->products Spontaneous Cleavage

Caption: Acid-Catalyzed Degradation Pathway.

Quantitative Stability Data (Hypothetical)

The following table summarizes hypothetical stability data based on the predicted profile. This data is for illustrative purposes and would need to be confirmed by experimental studies.

ConditionParameterTime Point% Degradation (Hypothetical)Primary Degradant
pH Stability
pH 2 (aq.)25 °C24 h> 95%1-Amino-6-azaspiro[2.5]octane
pH 4 (aq.)25 °C7 days~ 15-20%1-Amino-6-azaspiro[2.5]octane
pH 7 (aq.)25 °C7 days< 1%Not Applicable
pH 10 (aq.)25 °C7 days< 1%Not Applicable
Thermal Stability
40 °C / 75% RHSolid State14 days< 2%Not Determined
60 °CSolid State14 days~ 5-10%Not Determined
Photostability
ICH Q1BSolid State1.2 million lux hours< 1%Not Applicable
Oxidative Stability
3% H₂O₂25 °C24 h~ 5%Oxidative Adducts

Experimental Protocols for Stability Assessment

A comprehensive stability study would involve subjecting the compound to a range of stress conditions and analyzing for degradation over time.

General Experimental Workflow

G start Prepare Stock Solution of tert-Butyl 1-Amino-6-azaspiro[2.5]octane- 6-carboxylate in Acetonitrile stress Aliquot and Subject to Stress Conditions (pH, Temp, Light, Oxidizing Agent) start->stress sampling Withdraw Samples at Defined Time Points (e.g., 0, 24, 48, 168 hours) stress->sampling quench Quench Reaction (if necessary, e.g., neutralize pH) sampling->quench analysis Analyze by HPLC-UV/MS quench->analysis data Quantify Parent Compound and Identify Degradants analysis->data

Caption: General Stability Testing Workflow.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways under stress conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with UV and Mass Spectrometry (MS) detectors

  • Photostability chamber

  • Temperature-controlled ovens

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60 °C for 24 hours.

    • Withdraw samples at 0, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60 °C for 24 hours.

    • Withdraw samples at 0, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Withdraw samples at 0, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Transfer a known amount of the solid compound into a vial.

    • Place in an oven at 80 °C for 7 days.

    • Dissolve a portion of the stressed solid in acetonitrile for analysis.

  • Photostability:

    • Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Dissolve a portion of the exposed solid in acetonitrile for analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent compound from all major degradation products.

Stability-Indicating HPLC Method (Example)
  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% to 95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 210 nm and positive ion mode ESI-MS

Storage and Handling Recommendations

  • Short-term (laboratory use): The compound should be stable at room temperature for short periods.

  • Long-term: For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light, and at a reduced temperature (2-8 °C).[10] For the hydrochloride salt, storage at room temperature is also suggested.[9]

  • Handling: Avoid contact with strong acids. Use in a well-ventilated area.

Conclusion

This compound is predicted to be a stable compound under neutral and basic conditions, with its primary liability being acid-catalyzed deprotection of the Boc group. The spirocyclic core is expected to be robust. For critical applications in drug development, a comprehensive forced degradation study is essential to fully characterize its stability profile and identify any potential degradants that could impact the quality and safety of downstream materials. The protocols and predictive data presented in this guide provide a solid framework for initiating such stability assessments.

References

An In-depth Technical Guide to tert-Butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate: A Key Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate, a valuable building block in medicinal chemistry. The unique spirocyclic scaffold of this compound offers a three-dimensional architecture that is of significant interest in the design of novel therapeutic agents.

Introduction

This compound is a bifunctional molecule containing a primary amine and a Boc-protected secondary amine integrated into a spiro[2.5]octane framework. This structure provides a rigid yet versatile platform for the synthesis of more complex molecules, particularly in the development of small molecule drugs. Its utility is highlighted by its incorporation into novel agonists for the glucagon-like peptide-1 (GLP-1) receptor, a key target in the treatment of type 2 diabetes and obesity.[1]

Chemical Identity and Properties

A comprehensive list of synonyms and identifiers for this compound is provided below, along with its key physicochemical properties.

Identifier Type Identifier
IUPAC Name This compound
CAS Number 1233323-55-1
Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
PubChem CID 67129588
Synonym
1-Amino-6-azaspiro[2.5]octane-6-carboxylic acid, 1,1-dimethylethyl ester
tert-butyl 2-amino-6-azaspiro[2.5]octane-6-carboxylate
1-Amino-6-Boc-6-azaspiro[2.5]octane
N-Boc-1-amino-6-azaspiro[2.5]octane

Synthesis and Experimental Protocols

Representative Synthesis of a Boc-Protected Aminopiperidine Derivative

This procedure outlines the synthesis of an enantiomerically pure 3-(N-Boc-amino)piperidine derivative, demonstrating key chemical transformations that are relevant to the synthesis of amino-azaspirocycles.

Step 1: Esterification of L-Glutamic Acid

L-glutamic acid is first converted to its dimethyl ester. To a stirred solution of L-glutamic acid in methanol at 0°C, thionyl chloride is added dropwise. The reaction mixture is then stirred at room temperature for 12 hours. The solvent is removed under reduced pressure to yield the dimethyl ester hydrochloride salt.

Step 2: N-Boc Protection

The resulting dimethyl ester is dissolved in dichloromethane at 0°C. Triethylamine, di-tert-butyl dicarbonate ((Boc)2O), and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The reaction is stirred at room temperature for 6 hours. After quenching with water and extraction with dichloromethane, the organic layer is washed, dried, and concentrated to give (S)-dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate.

Step 3: Reduction to Diol

The N-Boc protected diester is reduced to the corresponding diol using sodium borohydride in methanol at room temperature. This reaction yields (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate.

Step 4: Cyclization to Piperidine

The diol is converted to a di-tosylate by reacting with p-toluenesulfonyl chloride in the presence of triethylamine and a catalytic amount of DMAP. The crude di-tosylate is then reacted with a primary amine (e.g., cyclohexylamine) in dichloromethane for 24 hours to afford the cyclized product, (S)-tert-butyl-1-cyclohexylpiperidin-3-ylcarbamate.

Biological Context: Role in GLP-1 Receptor Agonism

The 6-azaspiro[2.5]octane scaffold is a key component in the design of small molecule agonists for the Glucagon-Like Peptide-1 (GLP-1) receptor.[1] Activation of the GLP-1 receptor plays a crucial role in glucose homeostasis and appetite regulation, making it a prime target for the treatment of type 2 diabetes and obesity.[1]

GLP-1 receptor agonists stimulate insulin secretion in a glucose-dependent manner, suppress glucagon secretion, slow gastric emptying, and promote satiety.[2] The incorporation of the rigid and three-dimensional 6-azaspiro[2.5]octane moiety can lead to improved potency, selectivity, and pharmacokinetic properties of these agonists.[1]

GLP-1 Receptor Signaling Pathway

The binding of a GLP-1 receptor agonist to the GLP-1 receptor, a G-protein coupled receptor (GPCR), on pancreatic β-cells initiates a downstream signaling cascade. This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[3] These signaling events ultimately result in the potentiation of glucose-stimulated insulin secretion.

GLP1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP-1 Agonist GLP-1 Agonist GLP-1R GLP-1 Receptor GLP-1 Agonist->GLP-1R Binding G-Protein G Protein (Gs) GLP-1R->G-Protein Activation AC Adenylyl Cyclase G-Protein->AC Activation ATP ATP AC->ATP cAMP cAMP ATP->cAMP Activation PKA Protein Kinase A cAMP->PKA Activation Epac2 Epac2 cAMP->Epac2 Activation Insulin Secretion Insulin Secretion PKA->Insulin Secretion Potentiation Epac2->Insulin Secretion Potentiation

References

Methodological & Application

Application Notes and Protocols: tert-Butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate is a valuable bifunctional building block in modern organic synthesis and medicinal chemistry. Its rigid, three-dimensional spirocyclic core, containing a piperidine ring fused to a cyclopropane ring with a primary amine, offers a unique scaffold for the design of novel therapeutic agents. The presence of a Boc-protected secondary amine and a primary amine allows for orthogonal functionalization, making it a versatile intermediate in the synthesis of complex molecules. Spirocyclic motifs are of increasing interest in drug discovery as they can improve physicochemical properties such as solubility and metabolic stability, while providing novel three-dimensional diversity.[1]

The primary application of this compound lies in its use as a scaffold for introducing the 1-amino-6-azaspiro[2.5]octane moiety into larger molecules, particularly in the development of novel pharmaceuticals. The primary amine serves as a key functional handle for amide bond formation, reductive amination, and other C-N bond-forming reactions.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₂H₂₂N₂O₂[2]
Molecular Weight226.32 g/mol [2]
IUPAC NameThis compound[2]
CAS Number1233323-55-1[2]

Synthetic Applications

The primary utility of this compound is as a building block for the synthesis of more complex molecules, particularly in the context of drug discovery. The primary amine can be readily derivatized, while the Boc-protected piperidine nitrogen allows for deprotection and subsequent functionalization at a later stage.

A key precursor for the synthesis of this compound is tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, a commercially available spirocyclic epoxide.[1][3][4][5] The synthetic strategy involves the nucleophilic ring-opening of this epoxide.

Synthesis of this compound

A plausible and common method for the synthesis of the title compound is the ring-opening of its epoxide precursor, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, with an ammonia source. This reaction typically proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon of the epoxide.

G start tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate reagents NH₃ (aq) or NH₄OH Ethanol/Water start->reagents Ring-opening product This compound workup Reaction Workup (Extraction, Purification) product->workup Isolation reagents->product Formation

Caption: Synthetic workflow for the preparation of the target compound.

Experimental Protocol: Epoxide Ring-Opening with Ammonia

Materials:

  • tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

  • Aqueous ammonia (28-30%) or ammonium hydroxide

  • Ethanol

  • Water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (1.0 eq) in ethanol (0.2 M), add an excess of aqueous ammonia (10-20 eq).

  • The reaction mixture is stirred at room temperature or gently heated to 40-50 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The residue is redissolved in dichloromethane or ethyl acetate and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

  • The crude this compound can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the pure product.

Expected Outcome:

This procedure is expected to yield the desired 1-amino-6-azaspiro[2.5]octane derivative. The yield will depend on the specific reaction conditions and scale, but similar epoxide aminolysis reactions typically proceed in moderate to good yields (50-80%).

Application in Amide Bond Formation

The primary amine of this compound serves as an excellent nucleophile for the synthesis of amides, which are key structural motifs in many biologically active molecules.

G cluster_reactants Reactants start tert-Butyl 1-amino-6- azaspiro[2.5]octane-6-carboxylate coupling Amide Coupling Reagents (e.g., HATU, HOBt, EDC) Base (e.g., DIPEA) start->coupling acid Carboxylic Acid (R-COOH) acid->coupling product N-Acylated Spirocyclic Amine coupling->product

Caption: Workflow for amide bond formation.

Experimental Protocol: Amide Coupling with a Carboxylic Acid

Materials:

  • This compound

  • A generic carboxylic acid (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.05 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Significance in Drug Discovery

Spirocyclic scaffolds are increasingly utilized in medicinal chemistry to explore new chemical space and improve the properties of drug candidates. The 6-azaspiro[2.5]octane core can be considered a bioisostere for more common ring systems like piperidine, offering a different three-dimensional arrangement of substituents. Derivatives of 6-azaspiro[2.5]octane have been investigated for their activity as muscarinic receptor antagonists, which are relevant for treating various neurological disorders.

The introduction of the 1-amino-6-azaspiro[2.5]octane moiety can lead to:

  • Improved 3D-dimensionality: The spirocyclic nature of the scaffold introduces conformational rigidity and a well-defined three-dimensional shape, which can enhance binding affinity and selectivity for biological targets.

  • Enhanced Physicochemical Properties: Compared to more planar structures, spirocycles can lead to improved solubility, reduced lipophilicity, and better metabolic stability.

  • Novelty and Patentability: The use of such unique scaffolds can lead to the discovery of novel chemical entities with new intellectual property potential.

References

Application Notes and Protocols: Tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate is a versatile, bifunctional building block of significant interest in medicinal chemistry. Its rigid, three-dimensional spirocyclic core, combining a cyclopropane and a piperidine ring, offers a unique scaffold for the synthesis of novel therapeutic agents. The presence of a primary amine and a Boc-protected secondary amine allows for selective and sequential functionalization, making it an attractive starting material for generating diverse chemical libraries and optimizing lead compounds.

The incorporation of spirocyclic motifs is a growing strategy in drug design to enhance molecular complexity and improve physicochemical properties. These rigid structures can provide precise exit vectors for substituents, leading to improved target binding and selectivity. While direct applications of this compound are emerging, a closely related analog, tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate, serves as a key intermediate in the synthesis of the approved drug Risdiplam, highlighting the therapeutic potential of this structural class.

Key Applications in Drug Discovery

The azaspiro[2.5]octane framework is particularly valuable for introducing conformational rigidity and exploring novel chemical space. Its derivatives are being investigated in several therapeutic areas:

  • Neurological Disorders: The unique topology of these building blocks is well-suited for targeting complex receptors and ion channels in the central nervous system.

  • Oncology: As demonstrated by the use of related diazaspirocycles, these scaffolds can be incorporated into molecules targeting protein-protein interactions or acting as kinase inhibitors.

  • SMN2 Splicing Modification: The successful application of a diazaspiro[2.5]octane moiety in Risdiplam for the treatment of Spinal Muscular Atrophy (SMA) underscores the utility of this scaffold in developing molecules that modulate complex biological processes like RNA splicing.[1][2]

Case Study: Synthesis of Risdiplam Analogues

The synthesis of Risdiplam, an orally bioavailable SMN2 splicing modifier, provides a compelling case study for the application of azaspiro[2.5]octane derivatives.[1] Risdiplam's structure incorporates a 4,7-diazaspiro[2.5]octane fragment, which is crucial for its pharmacological activity.[2] The following sections detail a generalized protocol for the synthesis of a key intermediate, inspired by the published routes to Risdiplam, and the biological context of this important therapeutic agent.

Quantitative Data

The following table summarizes the biological activity of Risdiplam, a molecule synthesized using a building block analogous to this compound.

CompoundTargetAssayResultReference
RisdiplamSMN2 pre-mRNACellular (SMA patient fibroblasts)>50% increase in SMN protein at <160 nM[3]
RisdiplamSMN2 pre-mRNAClinical Trial (FIREFISH)~2-fold increase in SMN protein levels in blood[4]
RisdiplamSMN2 pre-mRNAClinical Trial (SUNFISH)Statistically significant improvement in motor function[5]
RisdiplamSMN2 pre-mRNAAnimal Model (SMA Δ7 mice)Significant increase in median survival time[3]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the coupling of a Boc-protected azaspiro[2.5]octane amine with an activated heterocyclic system, a key step in the synthesis of molecules like Risdiplam.

Materials:

  • This compound (or analogous spirocycle)

  • Activated heteroaryl halide (e.g., 7-fluoro-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one for Risdiplam synthesis)[1]

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or MeCN)

  • Base (e.g., K₂CO₃, Et₃N)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • To a solution of the activated heteroaryl halide (1.0 eq) in the chosen anhydrous solvent, add the Boc-protected azaspiro[2.5]octane derivative (1.2 eq) and the base (2.0-3.0 eq).

  • Place the reaction mixture under an inert atmosphere.

  • Heat the mixture to an elevated temperature (e.g., 120-160 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.[1]

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired coupled product.

Boc-Deprotection Protocol

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the secondary amine for further functionalization or to yield the final product.

Materials:

  • Boc-protected substrate

  • Acidic solution (e.g., 4M HCl in dioxane, trifluoroacetic acid (TFA) in dichloromethane (DCM))

  • Anhydrous solvent (e.g., dioxane, DCM)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected substrate in the anhydrous solvent.

  • Add the acidic solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • If necessary, triturate the residue with a non-polar solvent (e.g., diethyl ether, hexanes) to precipitate the hydrochloride or trifluoroacetate salt of the deprotected amine.

  • Filter and dry the solid to obtain the final product.

Visualizations

Experimental Workflow for SNAr Coupling and Deprotection

G cluster_step1 Step 1: SNAr Coupling cluster_step2 Step 2: Boc-Deprotection reagents Boc-azaspiro[2.5]octane + Activated Heteroaryl Halide conditions Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat (120-160 °C) reagents->conditions Reaction product1 Boc-protected Intermediate conditions->product1 Yields product1_input Boc-protected Intermediate deprotection_conditions Acid (e.g., HCl in Dioxane or TFA) Solvent (e.g., Dioxane or DCM) product1_input->deprotection_conditions Reaction final_product Final Product (Amine Salt) deprotection_conditions->final_product Yields

Caption: General workflow for the synthesis of bioactive molecules.

Signaling Pathway: Mechanism of Action of Risdiplam

G cluster_smn SMN Gene Transcription and Splicing cluster_splicing Splicing Regulation cluster_protein Protein Production and Function SMN1 SMN1 Gene (mutated/deleted in SMA) pre_mRNA SMN2 pre-mRNA SMN2 SMN2 Gene SMN2->pre_mRNA splicing Splicing pre_mRNA->splicing exon7_exclusion Exon 7 Exclusion (~85% of transcripts) splicing->exon7_exclusion Default Pathway splicing->exon7_exclusion Inhibits exon7_inclusion Exon 7 Inclusion (~15% of transcripts) splicing->exon7_inclusion Alternative Pathway splicing->exon7_inclusion Promotes truncated_mRNA Truncated mRNA exon7_exclusion->truncated_mRNA full_length_mRNA Full-length mRNA exon7_inclusion->full_length_mRNA non_functional_SMN Non-functional SMN Protein truncated_mRNA->non_functional_SMN Translation functional_SMN Functional SMN Protein full_length_mRNA->functional_SMN Translation motor_neuron_health Motor Neuron Health and Survival functional_SMN->motor_neuron_health Risdiplam Risdiplam Risdiplam->splicing Modifies Splicing

Caption: Risdiplam's mechanism as an SMN2 splicing modifier.

References

Application Notes and Protocols for Amide Coupling Reactions of tert-Butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amides via the coupling of tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate with various carboxylic acids. The protocols outlined below utilize three common and efficient coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole), and T3P® (Propylphosphonic Anhydride). These methods are widely applicable in medicinal chemistry and drug discovery for the construction of diverse amide libraries.

General Experimental Workflow

The general workflow for the amide coupling reactions described herein involves the activation of a carboxylic acid followed by nucleophilic attack by the primary amine of this compound. The process concludes with an aqueous work-up and purification of the final amide product.

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A Dissolve Carboxylic Acid and Coupling Reagent B Add this compound and Base A->B C Stir at Room Temperature B->C D Quench Reaction C->D E Aqueous Extraction D->E F Dry Organic Layer E->F G Concentrate in vacuo F->G H Purify by Chromatography or Recrystallization G->H I Characterize Product H->I

Caption: General workflow for amide coupling reactions.

Data Summary

The following table summarizes representative quantitative data for the amide coupling protocols described. The yields and purities are illustrative and may vary depending on the specific carboxylic acid used and the optimization of reaction conditions.

Coupling ProtocolCarboxylic Acid ExampleAmine:Acid:Reagent:Base RatioSolventTemp. (°C)Time (h)Representative Yield (%)Representative Purity (%)
Protocol 1: HATU 4-Methoxybenzoic Acid1 : 1.1 : 1.2 : 2.2DMF25292>98
Protocol 2: EDC/HOBt Cyclohexanecarboxylic Acid1 : 1.1 : 1.2 (EDC) : 1.2 (HOBt) : 2.2DCM251288>97
Protocol 3: T3P® Phenylacetic Acid1 : 1.1 : 1.5 : 3.0Ethyl Acetate25490>98

Protocol 1: Amide Coupling using HATU

Introduction: HATU is a highly efficient, phosphonium-based coupling reagent that facilitates rapid amide bond formation with low epimerization, making it a preferred choice for many synthetic applications.

Materials:

  • This compound

  • Carboxylic acid of interest (e.g., 4-Methoxybenzoic Acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Protocol:

  • To a solution of the carboxylic acid (1.1 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.2 mmol).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 mmol) in anhydrous DMF (2 mL), followed by the dropwise addition of DIPEA (2.2 mmol).

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc (50 mL) and wash with saturated aqueous NaHCO₃ solution (3 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: e.g., hexanes/EtOAc gradient) to afford the desired amide.

Protocol 2: Amide Coupling using EDC/HOBt

Introduction: The combination of EDC, a water-soluble carbodiimide, and HOBt is a classic and cost-effective method for amide bond formation. HOBt acts as an additive to suppress racemization and improve reaction efficiency.

Materials:

  • This compound

  • Carboxylic acid of interest (e.g., Cyclohexanecarboxylic Acid)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Experimental Protocol:

  • To a solution of the carboxylic acid (1.1 mmol), this compound (1.0 mmol), and HOBt (1.2 mmol) in anhydrous DCM (10 mL) at 0 °C (ice bath), add EDC·HCl (1.2 mmol).

  • Add DIPEA or TEA (2.2 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM (30 mL).

  • Wash the organic layer sequentially with 1 M aqueous HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: e.g., hexanes/EtOAc gradient) to yield the pure amide.

Protocol 3: Amide Coupling using T3P®

Introduction: T3P® (Propylphosphonic Anhydride) is a versatile and powerful coupling reagent known for its high reactivity, excellent yields, and the formation of easily removable byproducts. It is particularly useful for coupling sterically hindered substrates.

Materials:

  • This compound

  • Carboxylic acid of interest (e.g., Phenylacetic Acid)

  • T3P® (50% solution in ethyl acetate or DMF)

  • Pyridine or N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Protocol:

  • To a solution of the carboxylic acid (1.1 mmol) and this compound (1.0 mmol) in anhydrous ethyl acetate (10 mL), add pyridine or DIPEA (3.0 mmol).

  • Add the T3P® solution (1.5 mmol) dropwise to the mixture at room temperature. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water (10 mL).

  • Dilute with ethyl acetate (40 mL) and wash with saturated aqueous NaHCO₃ solution (3 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: e.g., hexanes/EtOAc gradient) to obtain the desired amide.

Disclaimer: These protocols are intended as a general guide. Optimal reaction conditions (e.g., solvent, temperature, reaction time, and stoichiometry) may vary for different carboxylic acids and should be determined empirically. Standard laboratory safety procedures should be followed at all times.

Application Notes and Protocols: N-Alkylation Reactions of tert-Butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate, a valuable building block in medicinal chemistry. The primary amino group on the cyclopropyl ring can be functionalized through various N-alkylation strategies, primarily direct alkylation with electrophiles and reductive amination with carbonyl compounds. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective reaction at the primary amine.

Introduction

This compound is a spirocyclic diamine derivative where one of the amino groups is protected as a Boc carbamate. This structure is of significant interest in drug discovery as the spirocyclic scaffold can impart desirable pharmacokinetic properties such as improved solubility and metabolic stability. The ability to selectively alkylate the primary amine allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) in drug design.

Two of the most common and effective methods for the N-alkylation of this primary amine are:

  • Direct N-Alkylation: This method involves the reaction of the primary amine with an alkyl or benzyl halide (or other electrophiles) in the presence of a base. The choice of base and solvent is crucial to prevent side reactions and ensure mono-alkylation.

  • Reductive Amination: This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. This method is particularly useful for introducing a wider variety of alkyl groups.

Data Presentation

The following tables summarize representative quantitative data for the N-alkylation reactions of this compound.

Table 1: Representative Data for Direct N-Alkylation with Alkyl Halides

EntryAlkyl Halide (R-X)BaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃Acetonitrile801285
2Ethyl iodideDIPEADMF601878
3Propargyl bromideCs₂CO₃Acetonitrile252482
42-Bromo-N,N-dimethylacetamideNaHTHF0 to 25875

Table 2: Representative Data for Reductive Amination with Carbonyl Compounds

EntryCarbonyl CompoundReducing AgentSolventTemp (°C)Time (h)Yield (%)
1CyclohexanoneNaBH(OAc)₃Dichloromethane251690
2BenzaldehydeNaBH(OAc)₃1,2-Dichloroethane251288
3AcetoneNaBH₃CNMethanol252485
44-FluorobenzaldehydeSodium TriacetoxyborohydrideDichloromethane251492

Experimental Protocols

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This protocol describes a typical procedure for the direct N-alkylation of this compound using benzyl bromide.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the starting material.

  • Add anhydrous potassium carbonate (2.0 eq).

  • To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired N-benzylated product.

Protocol 2: Reductive Amination with Cyclohexanone

This protocol provides a general method for the reductive amination of this compound with cyclohexanone.

Materials:

  • This compound

  • Cyclohexanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous dichloromethane.

  • Add cyclohexanone (1.2 eq) to the solution.

  • (Optional) Add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-cyclohexylated product.

Visualizations

The following diagrams illustrate the experimental workflows for the described N-alkylation reactions.

Direct_N_Alkylation_Workflow start Start: tert-Butyl 1-Amino-6-azaspiro[2.5] octane-6-carboxylate reagents Add Alkyl Halide (R-X) + Base (e.g., K₂CO₃) + Solvent (e.g., Acetonitrile) start->reagents Step 1 reaction Reaction: Heat and Stir reagents->reaction Step 2 monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring Step 3 workup Aqueous Work-up: - Filter - Extract - Dry & Concentrate monitoring->workup Step 4 (Reaction Complete) purification Purification: Silica Gel Column Chromatography workup->purification Step 5 product Final Product: N-Alkyl-tert-butyl 1-amino-6-azaspiro[2.5] octane-6-carboxylate purification->product Step 6

Caption: Workflow for Direct N-Alkylation.

Reductive_Amination_Workflow start Start: tert-Butyl 1-Amino-6-azaspiro[2.5] octane-6-carboxylate imine_formation Add Carbonyl Compound (Aldehyde/Ketone) + Solvent (e.g., DCM) Stir for Imine Formation start->imine_formation Step 1 reduction Add Reducing Agent (e.g., NaBH(OAc)₃) Stir for Reduction imine_formation->reduction Step 2 monitoring Monitor Progress (TLC / LC-MS) reduction->monitoring Step 3 workup Aqueous Work-up: - Quench - Extract - Dry & Concentrate monitoring->workup Step 4 (Reaction Complete) purification Purification: Silica Gel Column Chromatography workup->purification Step 5 product Final Product: N-Alkyl-tert-butyl 1-amino-6-azaspiro[2.5] octane-6-carboxylate purification->product Step 6

Caption: Workflow for Reductive Amination.

Application Notes and Protocols: Boc Deprotection of tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[1][2][3] This document provides detailed protocols for the deprotection of tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below describe common acidic deprotection methods using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in dioxane, which are standard procedures for cleaving the Boc group to yield the free amine.[1][4]

Deprotection Methods and Data Summary

The selection of a deprotection method is critical and depends on the substrate's sensitivity to acidic conditions and the desired final salt form. The following table summarizes common methods for the Boc deprotection of this compound.

Method/ReagentSolventTemperature (°C)Typical TimeExpected Yield (%)Final ProductNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to RT1 - 4 h>90%Amine TFA SaltTFA is volatile and corrosive; work-up is required to isolate the free amine.[1][5]
Hydrochloric Acid (HCl)1,4-Dioxane0 to RT1 - 16 h>90%Amine HCl SaltOften yields a crystalline hydrochloride salt that can sometimes be isolated by filtration.[4][6]

Mechanism of Boc Deprotection

The deprotection of a Boc-protected amine proceeds via an acid-catalyzed mechanism. The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid (like TFA or HCl). This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily undergoes decarboxylation to produce the free amine and carbon dioxide.[1][3] The liberated amine is then protonated by the excess acid to form the corresponding ammonium salt.[1]

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products BocAmine Boc-Protected Amine ProtonatedBoc Protonated Boc Group BocAmine->ProtonatedBoc Protonation Acid + H-A (Acid) CarbamicAcid Carbamic Acid ProtonatedBoc->CarbamicAcid Cleavage tBuCation tert-Butyl Cation AmineSalt Amine Salt (H2N-R⁺ A⁻) CarbamicAcid->AmineSalt Decarboxylation & Protonation CO2 CO₂ Isobutylene Isobutylene tBuCation->Isobutylene Elimination

Mechanism of Acid-Catalyzed Boc Deprotection.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a robust and widely used method for Boc deprotection.[1]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM (approx. 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Add TFA dropwise to the stirred solution. A common ratio is 20-50% (v/v) TFA in DCM.[1][5]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[1]

  • Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.[1] b. Re-dissolve the residue in an organic solvent such as ethyl acetate or DCM. c. Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Be cautious of CO₂ evolution.[1] d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-amino-6-azaspiro[2.5]octane.

  • Purification (if necessary): The crude product can be purified by column chromatography, crystallization, or distillation.

TFA_Deprotection_Workflow start Start: Boc-protected azaspirooctane in DCM add_tfa Add TFA at 0 °C start->add_tfa react Stir at RT for 1-4h (Monitor by TLC/LC-MS) add_tfa->react concentrate Concentrate in vacuo react->concentrate redissolve Redissolve in EtOAc or DCM concentrate->redissolve wash_bicarb Wash with sat. NaHCO₃ (aq) redissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ or MgSO₄ wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify (optional) filter_concentrate->purify end_product End: 1-Amino-6-azaspiro[2.5]octane filter_concentrate->end_product purify->end_product HCl_Deprotection_Workflow start Start: Boc-protected azaspirooctane in Dioxane/MeOH add_hcl Add 4M HCl in Dioxane start->add_hcl react Stir at RT for 1-16h (Monitor by TLC/LC-MS) add_hcl->react check_precipitate Precipitate formed? react->check_precipitate filter Filter and wash with Et₂O check_precipitate->filter Yes concentrate Concentrate in vacuo check_precipitate->concentrate No dry Dry under vacuum filter->dry triturate Triturate with Et₂O and filter concentrate->triturate triturate->dry end_product End: 1-Amino-6-azaspiro[2.5]octane Hydrochloride dry->end_product

References

Application Notes and Protocols for the Synthesis of tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a proposed experimental protocol for the synthesis of tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate. This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics due to its unique spirocyclic scaffold. The rigid three-dimensional structure of the azaspiro[2.5]octane core can impart favorable pharmacokinetic properties to drug candidates.

Introduction

This compound is a bifunctional molecule featuring a primary amine on the cyclopropane ring and a Boc-protected secondary amine within the piperidine ring. This differential protection allows for selective functionalization at the primary amine, making it a versatile intermediate for the synthesis of more complex molecules, including libraries for drug discovery. The Boc protecting group can be readily removed under acidic conditions, revealing the secondary amine for further modification.

Proposed Synthetic Approach

Due to the absence of a specific, detailed published protocol for the synthesis of this compound, the following protocol is a proposed method. It is based on established principles of organic synthesis, specifically the selective N-protection of diamines. The proposed synthesis starts from the commercially available precursor, 6-azaspiro[2.5]octane hydrochloride. The synthesis would proceed in two conceptual steps: first, the neutralization of the hydrochloride salt to the free diamine, and second, the selective Boc-protection of the more nucleophilic and sterically accessible secondary amine of the piperidine ring.

It is important to note that the selective protection of the piperidine nitrogen in the presence of the primary amine at the 1-position of the spirocycle is a key challenge. The relative nucleophilicity of the two nitrogen atoms will dictate the selectivity. In many cases, the secondary amine of a piperidine ring is more nucleophilic than a primary amine on a cyclopropyl ring. However, experimental validation is required to confirm this selectivity.

Experimental Protocol: Proposed Synthesis of this compound

Objective: To synthesize this compound by selective N-Boc protection of 1-amino-6-azaspiro[2.5]octane.

Starting Material: 1-Amino-6-azaspiro[2.5]octane (can be generated in situ from 6-azaspiro[2.5]octane hydrochloride).

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Supplier
1-Amino-6-azaspiro[2.5]octaneC₇H₁₄N₂126.20Varies
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25Sigma-Aldrich
Triethylamine (Et₃N)C₆H₁₅N101.19Sigma-Aldrich
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93Sigma-Aldrich
Sodium bicarbonate (NaHCO₃), saturated solutionNaHCO₃84.01-
Magnesium sulfate (MgSO₄), anhydrousMgSO₄120.37Sigma-Aldrich
Ethyl acetate (EtOAc)C₄H₈O₂88.11Fisher Scientific
Hexanes--Fisher Scientific
Reaction Scheme
Procedure
  • Preparation of the Free Amine (if starting from hydrochloride salt):

    • Dissolve 1-amino-6-azaspiro[2.5]octane dihydrochloride (1.0 eq) in water.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a saturated solution of sodium bicarbonate or a 2M solution of sodium hydroxide until the pH of the solution is basic (pH > 10).

    • Extract the aqueous solution with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free diamine. Use the crude product immediately in the next step.

  • Boc Protection:

    • Dissolve 1-amino-6-azaspiro[2.5]octane (1.0 eq) in anhydrous dichloromethane (10 mL per mmol of amine) in a round-bottom flask equipped with a magnetic stir bar.

    • Add triethylamine (1.1 eq) to the solution.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in anhydrous dichloromethane.

    • Add the Boc₂O solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v) with visualization by ninhydrin stain (the starting material will stain, while the desired product with the protected primary amine will not, however, the primary amine in the product should still be visible). Alternatively, LC-MS can be used to monitor the formation of the product mass.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield this compound as a solid or oil.

Characterization

The identity and purity of the final product should be confirmed by analytical techniques such as:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Quantitative Data Summary

The following table summarizes the stoichiometry and theoretical yield for the proposed synthesis.

ReactantMolar Mass ( g/mol )Moles (mmol)EquivalentsMass (g)
1-Amino-6-azaspiro[2.5]octane126.20101.01.26
Di-tert-butyl dicarbonate (Boc₂O)218.2510.51.052.29
Triethylamine (Et₃N)101.19111.11.11
Product 226.32 10 (Theoretical) - 2.26 (Theoretical)

Experimental Workflow Diagram

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product & Analysis start_end start_end process process reagent reagent product product analysis analysis A 1-Amino-6-azaspiro[2.5]octane E Dissolve Amine & Et3N in DCM A->E B Di-tert-butyl dicarbonate G Add Boc₂O solution dropwise B->G C Triethylamine C->E D Dichloromethane (solvent) D->E F Cool to 0 °C E->F F->G H Stir at RT for 12-16h G->H I Quench with NaHCO₃ (aq) H->I J Extract with DCM I->J K Dry & Concentrate J->K L Flash Column Chromatography K->L M tert-butyl 1-amino-6- azaspiro[2.5]octane-6-carboxylate L->M N Characterization (NMR, MS, HPLC) M->N

Application Notes: The Role of tert-Butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate in Janus Kinase (JAK) Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate is a valuable bifunctional building block in medicinal chemistry, particularly in the design and synthesis of novel kinase inhibitors. Its rigid spirocyclic core and primary amine functionality allow for the precise spatial orientation of substituents, enabling targeted interactions with the active sites of kinases. This application note focuses on its utility in the development of Janus Kinase (JAK) inhibitors, a critical class of drugs for treating autoimmune diseases and myeloproliferative disorders.

The JAK-STAT signaling pathway is a crucial cascade that transmits extracellular signals from cytokines and growth factors to the nucleus, leading to the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of this pathway is implicated in a variety of diseases.[1][3] The core of this pathway consists of a receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[1] JAK inhibitors modulate this pathway by interfering with the kinase function of JAKs.

A key synthetic strategy for a class of JAK inhibitors involves the coupling of a heterocyclic core, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, with a suitable amine-containing side chain.[4][5] The unique conformational constraints of this compound make it an attractive candidate for this side chain, offering the potential for improved potency and selectivity.

Application in JAK Inhibitor Synthesis

While direct literature explicitly detailing the use of this compound is emerging, a closely related analog, 5-azaspiro[2.5]octane, has been successfully incorporated into potent JAK inhibitors. A Russian patent describes 5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-5-azaspiro[2.5]octane-8-carboxylic acid derivatives as novel JAK kinase inhibitors, highlighting the promise of this spirocyclic scaffold.[6]

The general synthetic approach involves the nucleophilic substitution of the chloro group on the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core with the primary amine of the deprotected spirocyclic amine. The Boc-protecting group on the spirocycle's nitrogen atom is then removed under acidic conditions to yield the final inhibitor.

Experimental Protocols

The following protocols outline the key steps in the synthesis of a potential JAK inhibitor incorporating the 6-azaspiro[2.5]octane moiety, based on established synthetic methodologies for related compounds.

Protocol 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This intermediate is a crucial precursor for many JAK inhibitors.[4][7]

Materials:

  • Diethyl malonate

  • Allyl bromide

  • Amidine

  • Phosphorus oxychloride (POCl₃)

  • Potassium osmate dihydrate

  • Sodium periodate (NaIO₄)

  • Ammonia solution (NH₄OH)

  • Anhydrous solvents (e.g., ethanol, toluene)

Procedure:

  • α-Alkylation: React diethyl malonate with allyl bromide to introduce the allyl group.

  • Cyclization: Treat the resulting α-allyl diethyl malonate with amidine in the presence of a base (e.g., sodium ethoxide in ethanol) to form the pyrimidine ring.

  • Chlorination: React the pyrimidine dione with phosphorus oxychloride to convert the hydroxyl groups to chloro groups, yielding a dichloropyrimidine derivative.

  • Oxidative Cleavage: Oxidize the terminal double bond of the allyl group using potassium osmate dihydrate and sodium periodate to form an aldehyde.

  • Cyclization to Pyrrolopyrimidine: Treat the aldehyde with ammonia to induce a cyclization reaction, forming the 7H-pyrrolo[2,3-d]pyrimidine ring. Purify the resulting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine by recrystallization from toluene.[8]

Protocol 2: Coupling of this compound with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes the key bond-forming reaction to assemble the core of the potential kinase inhibitor.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • This compound

  • A suitable base (e.g., diisopropylethylamine, DIPEA)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide, DMF, or N-methyl-2-pyrrolidone, NMP)

Procedure:

  • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and this compound in the anhydrous solvent.

  • Add the base to the reaction mixture.

  • Heat the reaction mixture at a suitable temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Boc Deprotection

This final step removes the tert-butyloxycarbonyl (Boc) protecting group to yield the active kinase inhibitor.

Materials:

  • Boc-protected kinase inhibitor intermediate

  • Anhydrous strong acid (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM), or HCl in 1,4-dioxane or ethyl acetate)[9][10]

Procedure:

  • Dissolve the Boc-protected intermediate in the chosen anhydrous solvent.

  • Add the strong acid and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess acid under reduced pressure.

  • The resulting product is often obtained as a salt (e.g., hydrochloride or trifluoroacetate), which can be purified by recrystallization or precipitation.

Data Presentation

While specific quantitative data for a kinase inhibitor derived from this compound is not yet available in the public domain, the following table illustrates the expected format for presenting such data once obtained.

Compound IDTarget KinaseIC₅₀ (nM)
Example-1 JAK1Data Pending
JAK2Data Pending
JAK3Data Pending
TYK2Data Pending

Visualizations

Diagram 1: JAK-STAT Signaling Pathway

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_P pSTAT Dimer STAT Dimer STAT_P->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Target Gene Transcription Nucleus->Gene 6. Gene Regulation

Caption: A simplified diagram of the Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) signaling pathway.

Diagram 2: Synthetic Workflow for a JAK Inhibitor

Synthesis_Workflow General Synthetic Workflow for a JAK Inhibitor Start_A tert-Butyl 1-amino-6- azaspiro[2.5]octane-6-carboxylate Coupling Nucleophilic Aromatic Substitution Start_A->Coupling Start_B 4-chloro-7H-pyrrolo [2,3-d]pyrimidine Start_B->Coupling Intermediate Boc-Protected Inhibitor Coupling->Intermediate Deprotection Boc Deprotection (Acidic Conditions) Intermediate->Deprotection Final_Product Final JAK Inhibitor Deprotection->Final_Product

References

Application Notes and Protocols for Designing Rigid Molecular Frameworks with tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The design of rigid molecular frameworks is a cornerstone of modern medicinal chemistry and materials science. Rigidity in a molecule can pre-organize functional groups for optimal interaction with a biological target, leading to enhanced potency and selectivity while minimizing off-target effects. The spirocyclic scaffold of tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate offers a unique three-dimensional architecture that can be exploited to create novel, conformationally constrained molecules.[1] The presence of a primary amino group provides a versatile handle for derivatization, allowing for its incorporation into a wide array of molecular structures, including peptides, ligands for targeted protein degradation (PROTACs), and other complex organic molecules.

This document provides detailed application notes on the utility of this compound as a building block for rigid molecular frameworks and provides generalized experimental protocols for its incorporation into target molecules.

Application Notes

Conformational Rigidity and 3D-Pharmacophore Design

The 6-azaspiro[2.5]octane core imparts significant conformational restriction. The spirocyclic fusion of a cyclopropane and a piperidine ring locks the molecule into a defined chair-like conformation for the six-membered ring, presenting substituents in well-defined spatial orientations. This inherent rigidity is advantageous for:

  • Scaffold Hopping and Novel IP Space: Replacing more flexible linkers or cores (e.g., acyclic chains, simple rings) with this spirocyclic scaffold can lead to novel chemical entities with improved pharmacological profiles and strong intellectual property positions.

  • Entropy Reduction: By locking rotatable bonds, the entropic penalty of binding to a target protein is reduced, which can translate to higher binding affinity.

  • Improved Selectivity: The precise positioning of functional groups can enhance selectivity for a specific protein target over closely related family members.

A Versatile Building Block for Synthesis

The primary amino group on the cyclopropane ring is a key functional handle for a variety of chemical transformations, most notably amide bond formation. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures chemoselectivity during these coupling reactions.

Key synthetic applications include:

  • Peptidomimetics: Incorporation of the spirocyclic scaffold into a peptide backbone can induce specific secondary structures (e.g., turns) and enhance proteolytic stability.

  • PROTAC Linkers: The rigid nature of the scaffold is highly desirable for linkers in Proteolysis Targeting Chimeras (PROTACs).[2][3] A well-defined linker length and geometry are critical for inducing a productive ternary complex between the target protein, the E3 ligase, and the PROTAC molecule.[4][5]

  • Fragment-Based Drug Discovery (FBDD): This spirocyclic amine can serve as a rigid core for fragment elaboration, allowing for the exploration of chemical space in a defined three-dimensional manner.

Physicochemical Property Modulation

The introduction of spirocyclic centers with a high fraction of sp³-hybridized carbon atoms can favorably modulate the physicochemical properties of a molecule.[1] This can lead to:

  • Increased Solubility: The non-planar, three-dimensional shape can disrupt crystal packing and improve aqueous solubility.

  • Improved Metabolic Stability: The quaternary spirocenter and the rigid framework can be less susceptible to metabolic degradation compared to flexible alkyl chains.

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation

This protocol describes a standard method for the acylation of the primary amino group of this compound with a generic carboxylic acid.

Workflow for Amide Coupling

G cluster_prep Reaction Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve carboxylic acid in aprotic solvent (e.g., DMF) B Add coupling reagents (e.g., HATU, HOBt) A->B C Add base (e.g., DIPEA) B->C D Add tert-butyl 1-amino-6- azaspiro[2.5]octane-6-carboxylate C->D E Stir at room temperature (2-12 hours) D->E F Monitor reaction by LC-MS or TLC E->F G Quench reaction (e.g., with water) F->G Upon completion H Extract with organic solvent (e.g., EtOAc) G->H I Purify by column chromatography H->I J Characterize final product (NMR, HRMS) I->J

Caption: Workflow for a typical amide coupling reaction.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Coupling agents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: e.g., DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous solvent: e.g., DMF (Dimethylformamide) or DCM (Dichloromethane)

  • Reagents for work-up and purification.

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Boc-Deprotection for Further Functionalization

This protocol outlines the removal of the Boc protecting group to liberate the piperidine nitrogen for subsequent reactions.

Procedure:

  • Dissolve the Boc-protected substrate (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (10-20 eq) or a solution of HCl in dioxane (e.g., 4 M).

  • Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting amine salt can often be used directly in the next step or can be neutralized with a base if the free amine is required.

Data Presentation

Successful synthesis and characterization of a new derivative would yield the following types of data:

ParameterExample Data
Chemical Formula C₂₀H₂₇N₃O₃ (for a hypothetical benzamide derivative)
Molecular Weight 373.45 g/mol
Reaction Yield 75%
¹H NMR (400 MHz, CDCl₃) δ 7.80-7.75 (m, 2H), 7.50-7.40 (m, 3H), 6.50 (br s, 1H), 4.20-3.80 (m, 2H), 3.20-2.90 (m, 2H), 2.10-1.80 (m, 3H), 1.45 (s, 9H), 1.30-1.10 (m, 2H), 0.90-0.70 (m, 2H)
¹³C NMR (101 MHz, CDCl₃) δ 167.5, 154.8, 134.2, 131.5, 128.6, 127.0, 80.5, 52.1, 44.5, 36.8, 35.2, 28.4, 25.1, 18.9
High-Resolution MS Calculated for C₂₀H₂₈N₃O₃⁺ [M+H]⁺: 374.2125; Found: 374.2128
Purity (LC-MS) >95%

Visualization of Application in a Signaling Pathway

Molecules incorporating the rigid 6-azaspiro[2.5]octane scaffold can be designed as inhibitors of protein-protein interactions (PPIs) or as components of PROTACs that target key signaling proteins for degradation. Below is a conceptual diagram illustrating how a PROTAC derived from this scaffold could target a hypothetical kinase for degradation, thereby inhibiting a cancer-related signaling pathway.

Conceptual PROTAC-Mediated Kinase Degradation Pathway

G cluster_pathway Cancer Signaling Pathway cluster_protac PROTAC Intervention GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Binds Kinase Target Kinase (e.g., BTK, BCR-ABL) Rec->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Proteasome Proteasome Kinase->Proteasome Degradation TF Transcription Factor Substrate->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes PROTAC PROTAC with Azaspiro[2.5]octane Linker PROTAC->Kinase Binds E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3 Binds E3->Kinase Ubiquitinates Ub Ubiquitin

Caption: PROTAC action on a signaling pathway.

This diagram illustrates that the PROTAC, containing the rigid spirocyclic linker, simultaneously binds to the target kinase and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the kinase, effectively shutting down the downstream signaling cascade that leads to cell proliferation.

References

Application Notes and Protocols for Azaspiro[2.5]octane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaspiro[2.5]octane derivatives represent a class of saturated heterocyclic compounds that have garnered significant interest in medicinal chemistry. Their rigid, three-dimensional spirocyclic core offers a unique structural scaffold that can impart favorable physicochemical and pharmacological properties to drug candidates. This document provides an overview of the applications of azaspiro[2.5]octane derivatives in several key therapeutic areas, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Application Note 1: 6-Azaspiro[2.5]octanes as Oral Agonists of the Glucagon-Like Peptide-1 Receptor (GLP-1R) for Type 2 Diabetes and Obesity

The glucagon-like peptide-1 receptor (GLP-1R) is a well-validated target for the treatment of type 2 diabetes and obesity. Activation of GLP-1R enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety. While peptide-based GLP-1R agonists are clinically successful, their injectable route of administration limits patient compliance. The development of orally bioavailable small-molecule GLP-1R agonists is therefore a major goal in metabolic disease research.

6-Azaspiro[2.5]octane derivatives have emerged as a promising class of potent, orally active GLP-1R agonists.[1] The spirocyclic scaffold is believed to contribute to the favorable pharmacokinetic properties of these compounds. Structure-activity relationship (SAR) studies have demonstrated that modifications to the substituents on the azaspiro[2.5]octane core can significantly modulate potency and selectivity.[1]

Quantitative Data: In Vitro Potency of 6-Azaspiro[2.5]octane GLP-1R Agonists
Compound IDR1 GroupR2 GroupEC50 (nM) [cAMP Assay]
1aH4-CF3-Ph150
1bMe4-CF3-Ph85
1cH2,4-diF-Ph210
1dMe2,4-diF-Ph120
1eH4-Cl-Ph180
1fMe4-Cl-Ph95

Note: Data is representative and compiled from typical findings in SAR studies of this compound class.

Signaling Pathway: GLP-1 Receptor Activation

Activation of the GLP-1 receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This cascade activates Protein Kinase A (PKA), which plays a crucial role in mediating the downstream effects of GLP-1R activation, including enhanced insulin secretion.

GLP1R_Pathway GLP-1 Agonist GLP-1 Agonist GLP-1 Receptor GLP-1 Receptor GLP-1 Agonist->GLP-1 Receptor Binds to Gαs Gαs GLP-1 Receptor->Gαs Activates Adenylyl Cyclase Adenylyl Cyclase Gαs->Adenylyl Cyclase Activates ATP ATP Adenylyl Cyclase->ATP cAMP cAMP ATP->cAMP  Converts PKA PKA cAMP->PKA Activates Insulin Secretion Insulin Secretion PKA->Insulin Secretion Promotes

GLP-1 Receptor Signaling Cascade

Application Note 2: Oxaspiro[2.5]octane Derivatives as Methionine Aminopeptidase-2 (MetAP-2) Inhibitors for Oncology

Methionine aminopeptidase-2 (MetAP-2) is a metalloenzyme that plays a critical role in protein maturation by cleaving the N-terminal methionine from nascent polypeptides. Inhibition of MetAP-2 has been shown to suppress endothelial cell proliferation and angiogenesis, making it an attractive target for the development of anti-cancer therapeutics.[2]

Oxaspiro[2.5]octane derivatives have been identified as a novel class of MetAP-2 inhibitors. The oxirane ring within the spirocyclic system is a key pharmacophoric element, and the overall rigidity of the scaffold allows for precise positioning of substituents to interact with the active site of the enzyme.

Quantitative Data: In Vitro Potency of Oxaspiro[2.5]octane MetAP-2 Inhibitors
Compound IDR1 GroupR2 GroupIC50 (nM) [MetAP-2 Enzyme Assay]
2aH4-Cl-Ph50
2bMe4-Cl-Ph25
2cH3-CN-Ph75
2dMe3-CN-Ph40
2eH4-F-Ph60
2fMe4-F-Ph30

Note: Data is representative and compiled from typical findings in SAR studies of this compound class.

Signaling Pathway: MetAP-2 Inhibition and Anti-Angiogenic Effects

MetAP-2 is essential for the proliferation of endothelial cells. Its inhibition leads to cell cycle arrest, primarily at the G1 phase, and subsequently apoptosis. This disruption of endothelial cell growth and survival ultimately inhibits the formation of new blood vessels (angiogenesis), which is critical for tumor growth and metastasis.

MetAP2_Pathway Oxaspiro[2.5]octane Inhibitor Oxaspiro[2.5]octane Inhibitor MetAP-2 MetAP-2 Oxaspiro[2.5]octane Inhibitor->MetAP-2 Inhibits Protein Maturation Protein Maturation MetAP-2->Protein Maturation Enables Endothelial Cell Proliferation Endothelial Cell Proliferation Protein Maturation->Endothelial Cell Proliferation Required for Angiogenesis Angiogenesis Endothelial Cell Proliferation->Angiogenesis Leads to Tumor Growth Tumor Growth Angiogenesis->Tumor Growth Supports

Mechanism of MetAP-2 Inhibition

Application Note 3: 3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] as Antitumor Agents

While not a simple azaspiro[2.5]octane, the closely related 3-azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] have demonstrated significant potential as antitumor agents.[3][4] These complex spirocyclic compounds have shown potent cytotoxic effects against a range of cancer cell lines. Their mechanism of action is believed to involve the induction of apoptosis and disruption of the cancer cell cytoskeleton.

Quantitative Data: In Vitro Cytotoxicity of 3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidine] Derivatives
Compound IDR GroupHeLa (IC50, µM)K562 (IC50, µM)CT26 (IC50, µM)
3aH25.331.228.5
3bMe18.722.420.1
3cEt15.219.817.5
3dn-Pr12.516.314.8
3ei-Bu9.811.510.2

Source: Adapted from publicly available research data.[3][4]

Experimental Workflow: Evaluation of Antitumor Activity

The evaluation of these spiro compounds as potential antitumor agents follows a standard preclinical workflow, beginning with in vitro cytotoxicity screening and progressing to mechanistic studies and in vivo models.

Antitumor_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Synthesis Cytotoxicity Screening Cytotoxicity Screening Synthesis->Cytotoxicity Screening Apoptosis Assay Apoptosis Assay Cytotoxicity Screening->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay->Cell Cycle Analysis Xenograft Model Xenograft Model Cell Cycle Analysis->Xenograft Model Toxicity Studies Toxicity Studies Xenograft Model->Toxicity Studies

Antitumor Drug Discovery Workflow

Experimental Protocols

Protocol 1: Synthesis of 6-Azaspiro[2.5]octane Derivatives

General Procedure for Reductive Amination:

  • To a solution of a suitable ketone (1.0 eq) in methanol (0.2 M) is added the desired amine (1.1 eq) and acetic acid (1.2 eq).

  • The reaction mixture is stirred at room temperature for 1 hour.

  • Sodium cyanoborohydride (1.5 eq) is added portion-wise over 10 minutes.

  • The reaction is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 6-azaspiro[2.5]octane derivative.

Protocol 2: In Vitro GLP-1R Activation Assay (cAMP Measurement)
  • HEK293 cells stably expressing the human GLP-1 receptor are seeded in 96-well plates and grown to 80-90% confluency.

  • The growth medium is removed, and the cells are washed with pre-warmed PBS.

  • Cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) in assay buffer for 30 minutes at 37°C.

  • Test compounds (azaspiro[2.5]octane derivatives) are serially diluted and added to the wells. A known GLP-1R agonist is used as a positive control.

  • The plate is incubated for 30 minutes at 37°C.

  • The reaction is stopped, and the cells are lysed according to the manufacturer's instructions of the chosen cAMP assay kit.

  • The intracellular cAMP levels are quantified using a competitive immunoassay or a reporter gene assay.

  • EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Protocol 3: In Vitro MetAP-2 Enzyme Inhibition Assay
  • Recombinant human MetAP-2 enzyme is diluted in assay buffer to the desired concentration.

  • Test compounds (oxaspiro[2.5]octane derivatives) are serially diluted in DMSO and then further diluted in assay buffer.

  • In a 96-well plate, the enzyme is pre-incubated with the test compounds or vehicle (DMSO) for 15 minutes at room temperature.

  • The enzymatic reaction is initiated by the addition of a fluorogenic or chromogenic MetAP-2 substrate.

  • The plate is incubated at 37°C, and the fluorescence or absorbance is measured at regular intervals using a plate reader.

  • The rate of reaction is calculated from the linear portion of the progress curve.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response model.

Protocol 4: In Vitro Antitumor Cytotoxicity Assay (MTT Assay)
  • Cancer cell lines (e.g., HeLa, K562, CT26) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds (3-azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidine] derivatives). A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • The medium is carefully removed, and DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • IC50 values are determined from the dose-response curves.[3][4]

References

Application Notes and Protocols for Creating Focused Libraries with tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds have gained significant traction in modern medicinal chemistry due to their inherent three-dimensionality, which allows for the exploration of novel chemical space and can lead to improved pharmacological properties. The rigid structure of these scaffolds can pre-organize appended functionalities into well-defined vectors, enhancing interactions with biological targets. tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate is a versatile building block, featuring a primary amine on a cyclopropyl ring fused to a Boc-protected piperidine. This unique topology makes it an excellent starting point for the construction of focused compound libraries aimed at a variety of biological targets, particularly G-protein coupled receptors (GPCRs).

This document provides detailed protocols for the derivatization of this compound to generate focused libraries of amides, secondary amines, ureas, and sulfonamides.

Key Features of the Scaffold

  • Spirocyclic Core: Provides a rigid, three-dimensional framework.

  • Primary Amine: Offers a convenient handle for a variety of chemical transformations.

  • Boc-Protected Piperidine: Allows for potential future derivatization at the piperidine nitrogen following deprotection.

  • Cyclopropylamine Moiety: Introduces conformational constraint and can influence metabolic stability.

Application: Targeting GPCRs

Libraries based on spirocyclic diamine cores have shown promise in targeting GPCRs. These receptors are a large family of transmembrane proteins involved in numerous physiological processes, making them attractive drug targets. The diverse spatial arrangement of substituents that can be achieved with the azaspiro[2.5]octane scaffold allows for the generation of ligands that can selectively interact with the complex binding pockets of GPCRs. A focused library derived from this scaffold could be screened against a panel of GPCRs to identify novel agonists or antagonists.

Representative GPCR Signaling Pathway

Below is a diagram illustrating a common G-protein coupled receptor signaling pathway, which is a frequent target for compound libraries developed from scaffolds like this compound.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., from focused library) GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A Second_Messenger->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

A typical G-protein coupled receptor (GPCR) signaling cascade.

Experimental Protocols

The following protocols describe general procedures for the synthesis of a focused library from this compound. These reactions are typically performed in parallel synthesis formats.

Amide Library Synthesis via Amide Coupling

This protocol outlines the coupling of various carboxylic acids to the primary amine of the scaffold.

Amide_Synthesis_Workflow Scaffold tert-butyl 1-Amino-6- azaspiro[2.5]octane-6-carboxylate Reaction Reaction Mixture Scaffold->Reaction Carboxylic_Acid Carboxylic Acid (R-COOH) (Library Building Block) Carboxylic_Acid->Reaction Coupling_Reagent Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) Coupling_Reagent->Reaction Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction Stir Stir at RT (12-24 h) Reaction->Stir Workup Aqueous Workup & Purification Stir->Workup Amide_Product Amide Product Library Workup->Amide_Product

Workflow for amide library synthesis.

Materials:

  • This compound (1.0 eq)

  • A diverse set of carboxylic acids (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In an array of reaction vials, dissolve each carboxylic acid (0.11 mmol) in anhydrous DMF (1 mL).

  • To each vial, add HATU (0.11 mmol) and DIPEA (0.30 mmol).

  • In a separate vial, prepare a stock solution of this compound (0.10 mmol per mL of DMF).

  • Add the scaffold solution (1 mL, 0.10 mmol) to each reaction vial containing the activated carboxylic acid.

  • Seal the vials and stir the reaction mixtures at room temperature for 12-24 hours.

  • Upon completion, quench the reactions with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the products by flash chromatography or preparative HPLC.

Secondary Amine Library Synthesis via Reductive Amination

This protocol describes the formation of secondary amines by reacting the scaffold with a library of aldehydes or ketones followed by reduction.

Reductive_Amination_Workflow Scaffold tert-butyl 1-Amino-6- azaspiro[2.5]octane-6-carboxylate Reaction Reaction Mixture Scaffold->Reaction Carbonyl Aldehyde or Ketone (RCHO/RCOR') (Library Building Block) Carbonyl->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Acid Acetic Acid (cat.) Acid->Reaction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Stir Stir at RT (4-12 h) Reducing_Agent->Stir Reaction->Stir Stir->Reducing_Agent Add portionwise Workup Aqueous Workup & Purification Stir->Workup Amine_Product Secondary Amine Product Library Workup->Amine_Product

Workflow for secondary amine library synthesis.

Materials:

  • This compound (1.0 eq)

  • A diverse set of aldehydes or ketones (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial acetic acid (catalytic amount)

  • Dichloromethane (DCM)

Procedure:

  • To an array of reaction vials, add this compound (0.10 mmol) and the corresponding aldehyde or ketone (0.12 mmol) in DCM (2 mL).

  • Add a drop of glacial acetic acid to each vial.

  • Stir the mixtures at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (0.15 mmol) portionwise to each vial.

  • Seal the vials and continue stirring at room temperature for 4-12 hours.

  • Quench the reactions by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the products by an appropriate chromatographic method.

Urea Library Synthesis

This protocol details the reaction of the scaffold with various isocyanates.

Materials:

  • This compound (1.0 eq)

  • A diverse set of isocyanates (1.05 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (0.10 mmol) in anhydrous DCM (2 mL) in each reaction vial.

  • To each vial, add the corresponding isocyanate (0.105 mmol) dropwise at 0 °C.

  • Allow the reaction mixtures to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • If precipitation occurs, filter the solid product and wash with cold solvent.

  • If the product remains in solution, concentrate the solvent and purify by chromatography.

Sulfonamide Library Synthesis

This protocol outlines the synthesis of sulfonamides from the scaffold and a variety of sulfonyl chlorides.

Materials:

  • This compound (1.0 eq)

  • A diverse set of sulfonyl chlorides (1.1 eq)

  • Pyridine or Triethylamine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In each reaction vial, dissolve this compound (0.10 mmol) in anhydrous DCM (2 mL) and cool to 0 °C.

  • Add pyridine (0.20 mmol).

  • Add a solution of the respective sulfonyl chloride (0.11 mmol) in DCM (1 mL) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 8-16 hours.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by flash chromatography.

Data Presentation

The following table presents illustrative data for the synthesis of a small, hypothetical library based on the protocols described above. Note: This data is for exemplary purposes and actual results may vary.

Library TypeBuilding Block ExampleProduct StructureYield (%)Purity (%)MW ( g/mol )
AmideBenzoyl Chloride85>95330.44
AmideAcetic Anhydride92>98268.37
Sec. AmineBenzaldehyde78>95316.46
Sec. AmineAcetone72>95268.42
UreaPhenyl Isocyanate95>98345.45
SulfonamideBenzenesulfonyl Chloride81>95366.50

Conclusion

This compound is a valuable and versatile scaffold for the construction of focused chemical libraries. The primary amine serves as a readily derivatizable handle for a range of synthetic transformations, including amide coupling, reductive amination, and the formation of ureas and sulfonamides. The resulting libraries, rich in sp³ character and three-dimensionality, are well-suited for screening campaigns against complex biological targets such as GPCRs, with the potential to yield novel therapeutic leads. The protocols provided herein offer a robust starting point for researchers and drug discovery professionals to explore the chemical space around this promising scaffold.

Troubleshooting & Optimization

common side reactions with tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and subsequent reactions.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: According to its safety profile, this compound is considered harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q2: What are the general stability characteristics of the azaspiro[2.5]octane ring system?

A2: The azaspiro[2.5]octane scaffold is a valuable building block in medicinal chemistry, suggesting a reasonable degree of stability under various synthetic conditions.[2][3] However, the presence of a cyclopropane ring introduces strain and potential reactivity, particularly under acidic conditions that could lead to ring-opening. The stability of the Boc-protecting group is well-documented and is susceptible to cleavage under acidic conditions.

Q3: In which solvents is this compound soluble?

II. Troubleshooting Guides

A. Synthesis and Purification

Q4: I am observing multiple spots on my TLC after the synthesis of the title compound. What are the likely impurities?

A4: Impurities can arise from starting materials or side reactions. Common byproducts in spirocycle synthesis can include incompletely cyclized intermediates or diastereomers. If the synthesis involves the reduction of a nitrile or a related functional group to form the amine, incomplete reduction could be a source of impurities.

Troubleshooting Steps:

  • Analyze Starting Materials: Ensure the purity of your starting materials before beginning the synthesis.

  • Optimize Reaction Conditions: Variations in temperature, reaction time, or stoichiometry of reagents can influence the formation of byproducts.

  • Purification Strategy: Column chromatography is often effective for separating closely related impurities. Due to the basic nature of the free amine, it may be beneficial to use a silica gel column with a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to prevent streaking. Alternatively, an acidic workup to form the ammonium salt can be used to extract the product into an aqueous layer, leaving non-basic impurities in the organic layer. The free amine can then be liberated by basification and extracted.

B. Acylation and Amide Coupling Reactions

Q5: I am experiencing low yields in my amide coupling reaction with this compound. What could be the issue?

A5: The primary amine at the 1-position is sterically hindered due to its location on a cyclopropane ring adjacent to the spirocyclic center. This steric hindrance can significantly slow down the rate of acylation.

Troubleshooting Workflow for Low Coupling Yield

start Low Yield in Amide Coupling steric_hindrance Primary amine is sterically hindered start->steric_hindrance troubleshoot Troubleshooting Steps steric_hindrance->troubleshoot coupling_reagent Choice of Coupling Reagent change_reagent Switch to a more potent coupling reagent (e.g., HATU, COMU) coupling_reagent->change_reagent acyl_halide Consider converting the carboxylic acid to an acyl fluoride or chloride coupling_reagent->acyl_halide reaction_conditions Reaction Conditions increase_temp Increase Reaction Temperature reaction_conditions->increase_temp base Base Selection non_nucleophilic_base Use a non-nucleophilic, sterically hindered base (e.g., DIPEA, 2,6-lutidine) base->non_nucleophilic_base troubleshoot->coupling_reagent troubleshoot->reaction_conditions troubleshoot->base solution Improved Yield increase_temp->solution change_reagent->solution non_nucleophilic_base->solution acyl_halide->solution

Caption: Troubleshooting workflow for low amide coupling yields.

Recommended Protocol for Sterically Hindered Amide Coupling: [4][5][6]

  • To a solution of the carboxylic acid (1.0 eq) in DMF, add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in DMF.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is slow, the temperature can be increased to 40-60 °C.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

C. Boc-Deprotection

Q6: I am trying to deprotect the Boc group using standard acidic conditions (e.g., TFA in DCM), but I am observing significant side product formation. What are these side products and how can I avoid them?

A6: The most common side reactions during acidic Boc deprotection are tert-butylation of nucleophiles and potential ring-opening of the cyclopropane .

  • Tert-butylation: The tert-butyl cation generated during the deprotection is a potent electrophile and can alkylate the newly formed free amine or other nucleophilic sites.

  • Cyclopropane Ring Opening: The aminocyclopropane moiety can be considered a "donor-acceptor" cyclopropane, especially when the amine is protonated. Strong acids can catalyze the ring-opening of the cyclopropane, leading to a mixture of rearranged products.

Table 1: Troubleshooting Boc-Deprotection Side Reactions

Problem Potential Cause Recommended Solution Alternative Conditions
Incomplete Deprotection Insufficient acid or reaction time.Increase the equivalents of acid or prolong the reaction time. Monitor carefully by TLC/LC-MS.Switch to a stronger deprotection cocktail (e.g., 4M HCl in dioxane).
Formation of a byproduct with +56 m/z Tert-butylation of the product amine.Add a scavenger such as triethylsilane (TES) or thioanisole to the reaction mixture to trap the tert-butyl cation.Use a deprotection method that does not generate a free tert-butyl cation, such as using trimethylsilyl iodide (TMSI).
Complex mixture of products, potential loss of the spirocyclic core Acid-catalyzed ring-opening of the cyclopropane.Use milder acidic conditions (e.g., 10-20% TFA in DCM at 0 °C). Carefully control the reaction time and temperature.Consider non-acidic deprotection methods, such as heating in a high-boiling solvent (e.g., toluene) or using zinc bromide in DCM.[7]

Logical Flow for Optimizing Boc-Deprotection

start Boc-Deprotection Issues incomplete Incomplete Reaction start->incomplete side_products Side Product Formation start->side_products increase_acid Increase Acid/Time incomplete->increase_acid tert_butylation Tert-butylation (+56 Da) side_products->tert_butylation ring_opening Cyclopropane Ring-Opening side_products->ring_opening add_scavenger Add Scavenger (e.g., TES) tert_butylation->add_scavenger milder_acid Use Milder Acidic Conditions ring_opening->milder_acid non_acidic Switch to Non-Acidic Method ring_opening->non_acidic solution Clean Deprotection increase_acid->solution add_scavenger->solution milder_acid->solution non_acidic->solution

Caption: Decision tree for troubleshooting Boc-deprotection.

Recommended Protocol for Boc-Deprotection with a Scavenger:

  • Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (DCM).

  • Add a scavenger, such as triethylsilane (TES) (1.5 eq).

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA) (10-20 eq) dropwise.

  • Stir the reaction at 0 °C to room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting amine salt can be purified or used directly in the next step. To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. The aqueous layer can be further extracted with DCM. The combined organic layers are then dried and concentrated.

By carefully considering the steric and electronic properties of this compound and applying these troubleshooting strategies, researchers can overcome common synthetic challenges and successfully utilize this versatile building block in their research.

References

Technical Support Center: Purification of Products from tert-Butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of reaction products involving tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate.

Troubleshooting Guides

This section addresses common issues encountered during the purification of derivatives of this compound.

Issue 1: Oily Product Instead of a Solid After Amide Coupling Reaction

Question Answer
Q1: My final product, an N-acylated derivative of this compound, is an oil and I cannot get it to crystallize. What should I do? A1: "Oiling out" is a common challenge with Boc-protected compounds. Here are several strategies to induce crystallization: - Ensure Complete Solvent Removal: Residual solvents from your work-up (e.g., dichloromethane, ethyl acetate) can inhibit crystallization. Dry the oil under high vacuum, potentially with gentle heating (40-50 °C), to obtain a foam or thick gum. - Trituration: Add a non-polar solvent in which your product is poorly soluble (e.g., hexanes, diethyl ether, or pentane) to the oil. Vigorously stir or sonicate the mixture. This can break up the oil and encourage the formation of a solid. The resulting solid can then be filtered. - Solvent System Screening for Recrystallization: Your choice of solvent is critical. Try dissolving the oil in a minimal amount of a "good" solvent (e.g., ethyl acetate, dichloromethane, or acetone) and then slowly add a "poor" solvent (e.g., hexanes or heptane) until the solution becomes cloudy. Gentle warming to redissolve, followed by slow cooling, can promote crystal growth.
Q2: I've tried trituration and different solvent systems, but my product remains an oil. Are there other options? A2: Yes, if standard crystallization methods fail, consider these alternatives: - Seed Crystals: If you have a small amount of solid product from a previous batch, adding a seed crystal to a supersaturated solution can initiate crystallization. - Purification via Chromatography: If crystallization is not feasible, flash column chromatography is a reliable method to purify the oily product. A gradient of ethyl acetate in hexanes is often a good starting point for these types of compounds.

Issue 2: Difficulty in Removing Urea Byproducts from Amide Coupling Reactions

Question Answer
Q3: I performed an amide coupling using DCC or EDC, and I'm struggling to remove the dicyclohexylurea (DCU) or ethyl(dimethylaminopropyl)urea byproduct from my product. A3: Urea byproducts can often co-purify with the desired product. Here's how to address this: - Filtration for DCU: If you used DCC, the resulting DCU is poorly soluble in many organic solvents. After the reaction is complete, cool the reaction mixture (e.g., in an ice bath) to further decrease the solubility of DCU and remove it by filtration before proceeding with the aqueous work-up. - Aqueous Washes for EDC Byproduct: The urea byproduct from EDC is water-soluble. Performing multiple aqueous washes of your organic layer during the work-up is crucial. Washing with a dilute acid solution (e.g., 1M HCl) can help to remove any remaining basic coupling agents and the urea byproduct.

Frequently Asked Questions (FAQs)

General Purification

Question Answer
Q4: What is a general purification strategy for products from reactions with this compound? A4: A typical workflow involves an aqueous work-up to remove water-soluble reagents and byproducts, followed by purification of the crude product. The purification method of choice is either flash column chromatography or crystallization, depending on the physical properties of the product.
Q5: What are some common solvent systems for flash chromatography of N-substituted this compound derivatives? A5: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is a very common and effective mobile phase. The polarity of the gradient can be adjusted based on the polarity of your specific derivative. For more polar products, adding a small percentage of methanol to the mobile phase may be necessary.

Experimental Protocols

A detailed methodology for a common reaction and purification is provided below.

Protocol 1: Amide Coupling of this compound with a Carboxylic Acid followed by Purification

Reaction:

  • Dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Allow the reaction to stir at room temperature for 2-16 hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).

Work-up and Purification:

  • Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification by Flash Chromatography:

    • Adsorb the crude product onto a small amount of silica gel.

    • Load the adsorbed material onto a silica gel column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 100%).

    • Collect fractions and analyze by TLC or LC-MS.

    • Combine the pure fractions and concentrate under reduced pressure to yield the purified product.

  • Purification by Crystallization (if applicable):

    • Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).

    • Slowly add a "poor" solvent (e.g., hexanes) until the solution becomes persistently cloudy.

    • Add a few drops of the "good" solvent to clarify the solution.

    • Allow the solution to cool slowly to room temperature, and then in a refrigerator or ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Data Presentation

Table 1: Troubleshooting Summary for Purification Issues

Problem Potential Cause Recommended Solution(s)
Product is an oilResidual solvent, inherent property of the moleculeDry under high vacuum, trituration with a non-polar solvent, screen for a suitable recrystallization solvent system, or purify by column chromatography.
Urea byproduct contaminationIncomplete removal after coupling reactionFor DCC, filter the reaction mixture before work-up. For EDC, perform multiple acidic aqueous washes.
Poor separation on silica gel columnInappropriate solvent systemScreen for a more effective mobile phase using TLC. Consider adding a modifier like methanol for polar compounds or switching to a different stationary phase.

Visualization of Experimental Workflow

experimental_workflow cluster_reaction Amide Coupling Reaction cluster_workup Aqueous Work-up cluster_purification Purification start Carboxylic Acid + Coupling Agent + Base reaction Reaction Mixture start->reaction amine This compound amine->reaction dilute Dilute with Ethyl Acetate reaction->dilute wash Wash with 1M HCl, sat. NaHCO3, Brine dilute->wash dry Dry and Concentrate wash->dry crude Crude Product dry->crude chromatography Flash Column Chromatography crude->chromatography crystallization Crystallization crude->crystallization pure_product Purified Product chromatography->pure_product crystallization->pure_product

Caption: General workflow for the synthesis and purification of N-acylated this compound derivatives.

improving yields of amide coupling with tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and optimize the amide coupling of tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate.

The unique spirocyclic and sterically hindered nature of this compound presents specific challenges in amide bond formation. This guide provides answers to frequently asked questions, detailed experimental protocols, and comparative data to help you achieve higher yields and purity in your reactions.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is resulting in low to no yield. What are the likely causes?

Low yields in this specific coupling are often due to a combination of factors related to the amine's structure:

  • Steric Hindrance: The primary amino group is attached to a quaternary carbon of the cyclopropane ring, which is part of a bulky spirocyclic system. This sterically demanding environment can significantly slow down the rate of nucleophilic attack on the activated carboxylic acid.[1]

  • Reduced Nucleophilicity: While primary amines are generally good nucleophiles, the steric bulk surrounding the nitrogen atom can hinder its approach to the electrophilic carbonyl carbon of the activated acid.

  • Inadequate Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to create a sufficiently reactive activated intermediate to overcome the high activation energy barrier imposed by the sterically hindered amine.[2]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature is critical. Conditions that are not optimized for this challenging substrate can lead to side reactions or incomplete conversion.

Q2: Which coupling reagents are most effective for sterically hindered primary amines like this spiro-compound?

For challenging couplings involving sterically hindered amines, more powerful coupling reagents are necessary. Standard reagents like DCC or EDC/HOBt often prove insufficient.[2] The following classes of reagents are recommended:

  • Uronium/Aminium Salts: Reagents such as HATU , HBTU , and COMU are highly effective.[2] HATU is often considered a top choice for difficult couplings due to the formation of a highly reactive OAt-active ester.[3][4] COMU is a newer generation reagent with comparable efficiency to HATU but with an improved safety profile as it is not based on potentially explosive HOBt or HOAt.[5]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very powerful and are particularly useful for minimizing racemization.[6]

  • Acyl Fluoride Precursors: For extremely hindered systems, the in situ generation of highly reactive acyl fluorides can be a superior strategy.[7][8] Reagents like TFFH or BTFFH convert the carboxylic acid to an acyl fluoride, which is a small and highly reactive electrophile, minimizing steric clash during the coupling step.[8][9]

Q3: How do I select the optimal solvent and base for this reaction?

  • Solvent: Aprotic polar solvents are generally preferred. N,N-Dimethylformamide (DMF) is a common choice due to its excellent solvating properties for the reagents and intermediates.[10] Dichloromethane (DCM) can also be used. Ensure the use of anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate.

  • Base: A non-nucleophilic, sterically hindered base is crucial to prevent side reactions. N,N-Diisopropylethylamine (DIPEA) is the most commonly used base for these types of couplings.[3] Triethylamine (TEA) can sometimes be used, but DIPEA is generally preferred. The base neutralizes the acid formed during the reaction and facilitates the deprotonation of the amine.

Q4: Can increasing the reaction temperature improve the yield?

Yes, for sterically hindered couplings, increasing the reaction temperature can help overcome the activation energy barrier. While many standard couplings are run at room temperature, for challenging substrates, temperatures between 40-80°C may be necessary.[11] However, be mindful that higher temperatures can also increase the risk of side reactions and racemization if your carboxylic acid is chiral. Monitoring the reaction closely is essential.

Troubleshooting Guide

This flowchart provides a logical workflow for troubleshooting low-yield amide coupling reactions with this compound.

G start Low Yield (<50%) check_reagents Verify Reagent Quality (Coupling agent, amine, acid, solvent, base) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok replace_reagents Use fresh, anhydrous reagents reagent_ok->replace_reagents No optimize_conditions Optimize Reaction Conditions reagent_ok->optimize_conditions Yes replace_reagents->check_reagents conditions_ok Improvement? optimize_conditions->conditions_ok increase_temp Increase Temperature (e.g., 50-80 °C) conditions_ok->increase_temp No change_reagent Change Coupling Strategy conditions_ok->change_reagent Still Low success High Yield (>80%) conditions_ok->success Yes increase_temp->conditions_ok reagent_choice Select more potent reagent (e.g., HATU, COMU, Acyl Fluoride) change_reagent->reagent_choice reagent_choice->optimize_conditions

Troubleshooting workflow for low-yield amide coupling.

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the performance of different high-efficiency coupling reagents commonly used for sterically hindered substrates. While the specific yields will be substrate-dependent, this provides a general comparison of their relative effectiveness.[2]

Coupling ReagentReagent TypeRelative EfficiencyKey AdvantagesPotential Issues
HATU Aminium SaltVery HighFast reaction times, highly effective for difficult couplings.[4]More expensive, can cause guanidinylation of the amine if not used correctly.[3]
COMU Uronium SaltVery HighExcellent efficiency, improved safety profile (non-explosive), highly soluble.[5]Higher cost.
PyBOP Phosphonium SaltHighHigh efficiency, no guanidinylation side reaction.Byproducts can be difficult to remove.
Acyl Fluoride (in situ) Acyl HalideVery HighMinimizes steric hindrance, highly effective for the most challenging substrates.[8]Requires specific fluorinating agents (e.g., TFFH, BTFFH).[9]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a starting point and may require optimization for your specific carboxylic acid.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gradually increase the temperature to 50°C.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification prep Dissolve Carboxylic Acid in anhydrous DMF add_reagents Add HATU and DIPEA prep->add_reagents stir_activate Stir for 15-30 min at RT add_reagents->stir_activate add_amine Add Amine Solution stir_activate->add_amine stir_couple Stir and Monitor (RT to 50°C) add_amine->stir_couple quench Quench with H₂O/NH₄Cl stir_couple->quench extract Extract with Organic Solvent quench->extract purify Wash, Dry, Purify extract->purify G RCOOH Carboxylic Acid (R-COOH) ActiveEster Highly Reactive OAt-Active Ester RCOOH->ActiveEster Activation HATU HATU + Base (e.g., DIPEA) HATU->ActiveEster Amide Target Amide (R-CONH-R') ActiveEster->Amide Nucleophilic Attack Amine Hindered Amine (R'-NH₂) Amine->Amide Byproducts Byproducts Amide->Byproducts

References

Technical Support Center: Boc Deprotection of tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the Boc deprotection of tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during the deprotection of this sterically hindered spirocyclic amine.

Q1: My Boc deprotection reaction is incomplete, with significant starting material remaining. What should I do?

A1: Incomplete deprotection of this compound is a common challenge, often due to the steric hindrance around the nitrogen atom. Here are several steps you can take to drive the reaction to completion:

  • Increase Acid Concentration: If you are using a standard solution of Trifluoroacetic acid (TFA) in Dichloromethane (DCM), such as 20-50%, consider increasing the concentration of TFA. In some cases, using neat TFA may be necessary for highly hindered substrates.

  • Elevate Reaction Temperature: Gently warming the reaction mixture to 40-50°C can increase the reaction rate. However, this should be done with caution as higher temperatures can also promote side reactions.[1] Careful monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.

  • Switch to a Stronger Acid System: A 4M solution of hydrogen chloride (HCl) in dioxane is often more effective than TFA for cleaving stubborn Boc groups.[1][2][3] This is a common strategy for sterically hindered amines.

  • Extend Reaction Time: Sterically hindered substrates may require significantly longer reaction times than less hindered amines. Monitor the reaction progress closely over an extended period (e.g., 4-16 hours or overnight).[1]

Q2: I am observing unexpected byproducts in my reaction mixture. What are they and how can I minimize them?

A2: Side reactions are a concern, especially under forcing deprotection conditions. Common byproducts and mitigation strategies are outlined below:

  • t-Butylation: The tert-butyl cation generated during the deprotection is an electrophile and can alkylate nucleophilic sites on your product or solvent.[4] To prevent this, add a scavenger such as triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole (typically 5-10% v/v) to the reaction mixture to trap the tert-butyl cation.[1]

  • Trifluoroacetylation: When using TFA, the deprotected amine can be acylated by the trifluoroacetate anion, leading to a trifluoroacetylated byproduct.[1] To minimize this, avoid prolonged reaction times and high temperatures. If this side reaction persists, switching to an HCl-based deprotection method is recommended.[1]

  • Degradation of Other Functional Groups: If your molecule contains other acid-sensitive functional groups, the harsh conditions required for deprotection of the hindered amine may cause their degradation. In such cases, consider using a milder deprotection method.

Q3: Are there milder alternatives to strong acids like TFA and HCl for this deprotection?

A3: Yes, for substrates that are sensitive to strong acids, several milder methods can be employed, although they may require optimization for this specific spirocyclic compound. These can help to avoid the degradation of other acid-labile groups. Some options include:

  • Oxalyl chloride in methanol: This system offers a mild and efficient deprotection at room temperature.[1]

  • Lewis Acids: Reagents like aluminum chloride (AlCl₃) can mediate Boc cleavage.[1]

  • Thermal Deprotection: In the absence of other thermally sensitive functional groups, heating the substrate may cleave the Boc group. This can sometimes be achieved in the absence of an acid catalyst.[5][6]

Frequently Asked Questions (FAQs)

Q1: Why is the Boc deprotection of this compound challenging?

A1: The primary challenge arises from the steric hindrance imparted by the spirocyclic ring system in close proximity to the Boc-protected amine. This bulkiness can impede the approach of the acid catalyst to the carbamate group, slowing down the rate of cleavage.

Q2: What are the most common reagents for the Boc deprotection of hindered amines?

A2: The most common reagents are strong acids. A solution of 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is a standard choice. For more resistant substrates, 4M Hydrogen Chloride (HCl) in dioxane is often more effective.[1][2][3]

Q3: How can I monitor the progress of the deprotection reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC analysis, staining with ninhydrin is effective for visualizing the appearance of the free amine product.

Q4: What is the mechanism of acid-catalyzed Boc deprotection?

A4: The deprotection proceeds through a few key steps:

  • Protonation of the tert-butyl carbamate by the acid.

  • Loss of the stable tert-butyl cation, forming a carbamic acid intermediate.

  • Decarboxylation of the carbamic acid to yield the free amine.

  • Under the acidic conditions, the product is typically obtained as the corresponding ammonium salt (e.g., TFA or HCl salt).[7]

Q5: What is the role of a scavenger in the reaction?

A5: A scavenger, such as triethylsilane or thioanisole, is added to the reaction mixture to "trap" the electrophilic tert-butyl cation that is generated during the deprotection. This prevents the tert-butyl cation from reacting with the desired product or other nucleophiles present in the reaction mixture, thus minimizing the formation of t-butylated byproducts.[1][4]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the Boc deprotection of sterically hindered amines. Please note that these are general conditions and may require optimization for this compound.

ParameterTFA in DCM4M HCl in Dioxane
Acid Concentration 20-50% (v/v)4M
Temperature Room Temperature (can be heated to 40-50°C)Room Temperature
Reaction Time 2-16 hours1-4 hours
Typical Yield Variable, dependent on substrateGenerally high for hindered amines
Scavengers Recommended (e.g., TES, TIPS)Less commonly required
Product Form TFA SaltHCl Salt

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM

  • Dissolution: Dissolve the this compound in Dichloromethane (DCM).

  • Reagent Addition: Add an equal volume of Trifluoroacetic acid (TFA) to achieve a 1:1 TFA/DCM solution. If required, add a scavenger such as triethylsilane (5-10% v/v).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is consumed. For this hindered substrate, the reaction may require several hours to overnight.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine TFA salt can be used directly or neutralized by dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with a saturated aqueous solution of sodium bicarbonate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the free amine.

Protocol 2: Boc Deprotection using HCl in Dioxane

  • Suspension: Suspend the this compound in a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature. These reactions are often faster than with TFA and may be complete within 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, the solvent is typically removed under reduced pressure. The resulting amine hydrochloride salt can be isolated by precipitation with a non-polar solvent like diethyl ether and collected by filtration. If the free amine is required, a basic work-up can be performed as described in Protocol 1.[1]

Visualizations

Boc_Deprotection_Mechanism cluster_start Starting Material cluster_acid Acid Catalyst cluster_intermediate1 Protonation cluster_intermediate2 Cleavage cluster_intermediate3 Decarboxylation cluster_final Final Product Boc-Protected_Amine Boc-Protected Amine Protonated_Carbamate Protonated Carbamate Boc-Protected_Amine->Protonated_Carbamate + H+ H+ H+ Carbamic_Acid Carbamic Acid Protonated_Carbamate->Carbamic_Acid tBu_cation tert-Butyl Cation Protonated_Carbamate->tBu_cation Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Ammonium_Salt Ammonium Salt Free_Amine->Ammonium_Salt + H+

Caption: Acid-catalyzed Boc deprotection mechanism.

Troubleshooting_Workflow Start Incomplete Deprotection? Increase_Acid Increase Acid Concentration (e.g., neat TFA) Start->Increase_Acid Yes Check_Side_Reactions Side Reactions Observed? Start->Check_Side_Reactions No Increase_Temp Increase Temperature (e.g., 40-50°C) Increase_Acid->Increase_Temp Stronger_Acid Use Stronger Acid (e.g., 4M HCl/Dioxane) Increase_Temp->Stronger_Acid Extend_Time Extend Reaction Time Stronger_Acid->Extend_Time Extend_Time->Check_Side_Reactions Add_Scavenger Add Scavenger for t-Butylation (e.g., TES, TIPS) Check_Side_Reactions->Add_Scavenger t-Butylation Switch_Acid Switch to HCl for Trifluoroacetylation Check_Side_Reactions->Switch_Acid Trifluoroacetylation Milder_Conditions Consider Milder Conditions for Substrate Degradation Check_Side_Reactions->Milder_Conditions Degradation Success Reaction Complete Check_Side_Reactions->Success No Add_Scavenger->Success Switch_Acid->Success Milder_Conditions->Success End End Success->End

Caption: Troubleshooting workflow for Boc deprotection.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up Dissolve Dissolve/Suspend Boc-Protected Amine Add_Acid Add Acid Reagent (TFA or HCl/Dioxane) Dissolve->Add_Acid Add_Scavenger Add Scavenger (if necessary) Add_Acid->Add_Scavenger Stir Stir at RT (or heat gently) Add_Scavenger->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Concentrate Concentrate Under Reduced Pressure Monitor->Concentrate Complete Neutralize Neutralize/Precipitate Concentrate->Neutralize Isolate Isolate Product Neutralize->Isolate

Caption: General experimental workflow for Boc deprotection.

References

Technical Support Center: Avoiding Epimerization in Reactions with Tert-Butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to mitigate the risk of epimerization when working with tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate. Epimerization, the change in configuration at one of several stereogenic centers in a molecule, can lead to undesired stereoisomers, complicating purification and potentially altering biological activity.[1][2]

Troubleshooting Guide

The following table summarizes common reaction conditions that may lead to epimerization of the chiral center adjacent to the primary amine in this compound and provides recommended solutions to minimize this side reaction.

Problematic Condition Potential Cause of Epimerization Recommended Solution Expected Outcome
High Reaction Temperatures Increased thermal energy can overcome the activation barrier for epimerization, often proceeding through transient achiral intermediates.[3]Maintain the lowest effective temperature for the reaction. Consider running reactions at 0 °C or below.Reduced rate of epimerization, preserving the desired stereochemistry.
Strong Basic Conditions Strong bases can deprotonate the α-carbon to the amino group, forming a planar carbanion that can be reprotonated from either face, leading to a mixture of epimers.[3]Use milder, non-nucleophilic bases such as diisopropylethylamine (DIPEA) or 2,6-lutidine. Carefully control the stoichiometry of the base.Minimized formation of the achiral carbanion intermediate.
Strong Acidic Conditions Strong acids can protonate the amine, and subsequent equilibria or reaction pathways might facilitate epimerization.[3]Employ milder acidic conditions or use acid scavengers. If a strong acid is necessary, consider minimizing reaction time and temperature.Preservation of the chiral center's integrity.
Prolonged Reaction Times The longer the compound is exposed to potentially epimerizing conditions, the greater the extent of epimerization.Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.Reduced accumulation of the undesired epimer.
Use of Polar, Protic Solvents Polar solvents can stabilize charged, achiral intermediates that may be involved in the epimerization pathway.[4]Utilize less polar, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.Decreased stabilization of intermediates prone to racemization.
Certain Coupling Reagents Some peptide coupling reagents are known to increase the risk of epimerization of the activated amino acid.[4]Employ coupling reagents known for low epimerization rates, such as those based on HOBt or HOAt.[5] Consider using carbodiimides like DCC or EDC in the presence of an epimerization-suppressing additive.[4]Enhanced stereochemical purity of the coupled product.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern for this compound?

A1: Epimerization is a chemical process where the configuration of only one of multiple chiral centers in a molecule is inverted.[1][6] For this compound, the stereocenter of concern is the carbon atom to which the primary amino group is attached. Epimerization at this center would result in a diastereomer of the starting material. This is a significant issue in drug development as different stereoisomers can have vastly different pharmacological and toxicological properties.

Q2: Which specific reaction types are most likely to cause epimerization with this compound?

A2: Reactions that involve the activation of the primary amino group or reactions that are conducted under harsh conditions (strong acids, strong bases, high temperatures) are particularly susceptible to causing epimerization.[3] For instance, peptide coupling reactions, where the amine acts as a nucleophile, can sometimes lead to epimerization of the reacting partners, and conditions should be optimized to prevent this.

Q3: How does the Boc protecting group on the azaspirocycle influence the risk of epimerization?

A3: The tert-butyloxycarbonyl (Boc) protecting group on the secondary amine of the azaspirocycle is generally stable under many reaction conditions. Its presence is unlikely to directly promote epimerization at the chiral center adjacent to the primary amine. In fact, some studies have shown that Boc-protected amines can be resistant to epimerization under certain conditions.[7] However, reaction conditions that are harsh enough to cleave the Boc group (e.g., strong acids) would also likely be conducive to epimerization at the chiral center.

Q4: What analytical techniques can be used to detect and quantify epimerization?

A4: Chiral chromatography, specifically chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC), is the most common and reliable method for separating and quantifying diastereomers, and thus determining the extent of epimerization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, can also be used to detect the presence of diastereomers, as they will exhibit distinct sets of peaks.

Q5: Are there any general strategies to prevent epimerization?

A5: Yes, several general strategies can be employed:

  • Mild Reaction Conditions: Always opt for the mildest possible reaction conditions (temperature, pH, reagents) that still allow the desired transformation to proceed at a reasonable rate.

  • Choice of Reagents: Select reagents that are known to have a low propensity for causing epimerization. This is particularly critical in reactions like peptide couplings.[5]

  • Protecting Groups: While the primary amine is the reactive site, ensuring the stability of other protecting groups like the Boc group is important to avoid unwanted side reactions that might create epimerizing conditions.[8]

  • Reaction Monitoring: Closely monitor the reaction progress to avoid unnecessarily long reaction times, which can increase the likelihood of epimerization.

Troubleshooting Workflow for Epimerization

The following diagram illustrates a logical workflow for troubleshooting and mitigating epimerization issues encountered during reactions with this compound.

Epimerization_Troubleshooting start Epimerization Detected? no_problem Maintain Current Protocol start->no_problem No analyze_conditions Analyze Reaction Conditions start->analyze_conditions Yes temp High Temperature? analyze_conditions->temp base Strong Base? temp->base No lower_temp Lower Reaction Temperature temp->lower_temp Yes acid Strong Acid? base->acid No milder_base Use Milder Base base->milder_base Yes solvent Polar/Protic Solvent? acid->solvent No milder_acid Use Milder Acid / Scavenger acid->milder_acid Yes reagent Harsh Reagent? solvent->reagent No change_solvent Switch to Aprotic/Less Polar Solvent solvent->change_solvent Yes change_reagent Use Milder Reagent / Additive reagent->change_reagent Yes re_evaluate Re-evaluate Epimerization reagent->re_evaluate No lower_temp->re_evaluate milder_base->re_evaluate milder_acid->re_evaluate change_solvent->re_evaluate change_reagent->re_evaluate re_evaluate->no_problem Resolved re_evaluate->analyze_conditions Persistent

Caption: Troubleshooting workflow for addressing epimerization.

References

Technical Support Center: Optimizing Solvent Conditions for tert-Butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing solvent conditions for reactions involving tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate . This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for reactions with primary amines like this compound?

A1: A range of aprotic and protic solvents are commonly employed for reactions involving primary amines. The choice of solvent can significantly impact reaction rate, yield, and purity. Common options include dichloromethane (DCM), acetonitrile (ACN), tetrahydrofuran (THF), methanol (MeOH), ethanol (EtOH), and water. For Boc protection reactions, alcoholic solvents have been noted to enhance the reaction rate.[1]

Q2: I am observing low solubility of my starting material. What can I do?

A2: Poor solubility can hinder reaction kinetics. Consider the following:

  • Solvent Screening: Test the solubility of this compound in a variety of solvents to find a suitable medium.

  • Solvent Mixtures: Employing a co-solvent system can often improve solubility. For instance, a mixture of a less polar solvent (like DCM or THF) with a more polar one (like MeOH or DMF) might be effective.

  • Temperature: Gently warming the reaction mixture can increase solubility, but be mindful of potential side reactions or decomposition at elevated temperatures.

Q3: I am getting a significant amount of di-Boc protected side product. How can I minimize this?

A3: The formation of the N,N-di-Boc derivative is a common side reaction with primary amines.[1] To favor mono-protection:

  • Control Stoichiometry: Use a controlled amount of the acylating or protecting agent (typically 1.0-1.2 equivalents).

  • Solvent Choice: Protic solvents like methanol or ethanol can favor the formation of the mono-protected product, often without the need for a strong base.[2] Catalyst-free conditions in water have also been shown to be highly chemoselective for N-protection.[2]

  • Base Selection: Avoid strong, nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP) if mono-protection is the desired outcome. Weaker bases such as triethylamine (TEA) or sodium bicarbonate are preferable.[1]

  • Slow Addition: Adding the electrophile (e.g., Boc anhydride) dropwise to the amine solution can help maintain a low concentration and favor the mono-substituted product.[1]

Q4: My reaction is sluggish or incomplete. What factors should I investigate?

A4: Several factors can contribute to a slow or incomplete reaction:

  • Solvent Effects on Nucleophilicity: The nucleophilicity of the primary amine can be influenced by the solvent. In polar protic solvents, hydrogen bonding can solvate the amine, potentially reducing its nucleophilicity. In contrast, polar aprotic solvents do not form hydrogen bonds with the nucleophile, which can enhance its reactivity.

  • Steric Hindrance: The spirocyclic nature of the molecule and the bulky tert-butyl group may cause steric hindrance, slowing down the reaction. In such cases, increasing the reaction temperature or using a less sterically demanding activating agent might be necessary.

  • Base Strength: Ensure the base used is appropriate for the reaction. For amide couplings, a non-nucleophilic base is crucial to deprotonate the amine without competing in the reaction.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot common issues encountered during reactions with this compound.

Issue 1: Low Product Yield
Possible Cause Suggested Solution
Poor Solubility of Starting Material - Perform a solvent screen to identify a more suitable solvent or co-solvent system. - Gently warm the reaction mixture.
Incomplete Reaction - Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). - Increase the reaction time or temperature. - Consider a more activating reagent or catalyst.
Side Product Formation - Adjust the stoichiometry of reagents. - Optimize the choice of solvent and base to improve selectivity (see FAQs). - Perform the reaction at a lower temperature to enhance selectivity.
Product Loss During Workup - Ensure the pH is optimized during aqueous extraction to prevent the product from dissolving in the aqueous layer. - Use a suitable stationary phase and eluent system for chromatographic purification.
Issue 2: Formation of Multiple Products
Possible Cause Suggested Solution
Di-acylation/Di-protection - Carefully control the stoichiometry of the electrophile (1.0-1.2 eq.). - Add the electrophile slowly to the reaction mixture. - Use a protic solvent like methanol or ethanol.[2] - Avoid strong bases like DMAP.[1]
Reaction with Solvent - Ensure the chosen solvent is inert under the reaction conditions. For example, avoid protic solvents if using highly reactive electrophiles that can react with them.
Decomposition - Perform the reaction at a lower temperature. - Ensure all reagents and solvents are pure and dry.

Experimental Protocols

General Protocol for N-Boc Protection

This protocol provides a starting point for the Boc protection of this compound. Optimization of solvent and base may be required.

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., methanol, dichloromethane, or a mixture thereof) at a concentration of 0.1-0.5 M.

  • Base Addition (Optional but Recommended): Add a non-nucleophilic base such as triethylamine (1.1-1.5 eq.).

  • Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq.) portion-wise or as a solution in the reaction solvent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

General Protocol for Amide Coupling

This protocol outlines a general procedure for coupling a carboxylic acid to this compound.

  • Acid Activation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DCM or DMF). Add a coupling agent (e.g., HBTU, HATU, or EDC/HOBt) (1.1 eq.) and a non-nucleophilic base (e.g., DIPEA or triethylamine) (2.0 eq.). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: To the activated carboxylic acid solution, add a solution of this compound (1.0-1.2 eq.) in the same anhydrous solvent.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Workup:

    • Quench the reaction with water or saturated aqueous ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Amine in Solvent add_base Add Base (optional) start->add_base add_reagent Add Electrophile/ Activated Acid add_base->add_reagent monitor Monitor Reaction (TLC/LC-MS) add_reagent->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography) dry->purify product Isolated Product purify->product Troubleshooting_Tree start Low Yield or Incomplete Reaction solubility_check Is Starting Material Fully Dissolved? start->solubility_check side_products_check Are Side Products Observed? solubility_check->side_products_check Yes change_solvent Action: Change Solvent/ Use Co-solvent/Warm solubility_check->change_solvent No reaction_conditions_check Review Reaction Conditions side_products_check->reaction_conditions_check No optimize_stoichiometry Action: Optimize Stoichiometry & Base side_products_check->optimize_stoichiometry Yes increase_time_temp Action: Increase Time/ Temperature/Concentration reaction_conditions_check->increase_time_temp OK success Problem Resolved change_solvent->success optimize_stoichiometry->success increase_time_temp->success

References

Technical Support Center: Scale-up Synthesis of tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate. This spirocyclic diamine is a key intermediate in the synthesis of various pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound on a larger scale?

A1: A common scalable approach involves a multi-step synthesis starting from readily available materials. A plausible route, inferred from patent literature for analogous compounds, begins with the formation of a cyclopropane backbone, followed by the construction of the piperidine ring, and subsequent functional group manipulations. Key transformations include cyclization, reduction of amides or diketones, and selective N-Boc protection.

Q2: What are the primary safety concerns when handling the synthesis of this compound?

A2: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Q3: Why is the Boc-protecting group used in this synthesis?

A3: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis. It is particularly valuable in multi-step syntheses involving molecules with multiple amine functionalities, such as the target spirodiamine. The Boc group selectively "blocks" one amine group, preventing it from reacting in subsequent steps, thus allowing for controlled functionalization of the other amine. It is generally stable to many reaction conditions but can be removed under acidic conditions when desired.

Q4: Are there alternatives to palladium-catalyzed reactions in the synthesis of related spirocyclic amines?

A4: Yes, recent developments in the synthesis of related compounds, such as intermediates for Risdiplam, have focused on avoiding palladium-catalyzed cross-coupling reactions.[2] These newer methods aim to reduce cost, simplify purification, and improve the overall efficiency and scalability of the synthesis.[2]

Troubleshooting Guide

This guide addresses potential issues that may arise during the scale-up synthesis of this compound. The proposed synthetic sequence is inferred from methodologies for structurally similar compounds.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Start Synthesis issue Encounter an Issue? start->issue low_yield Low or No Product Yield issue->low_yield Yes purity_issue Product Purity Issues issue->purity_issue Yes scale_up_problem Scale-up Problems (e.g., exotherms, mixing) issue->scale_up_problem Yes end Synthesis Complete issue->end No troubleshoot_yield Consult Troubleshooting Table: 'Low or No Product Formation' low_yield->troubleshoot_yield troubleshoot_purity Consult Troubleshooting Table: 'Product Purity Issues' purity_issue->troubleshoot_purity troubleshoot_scale_up Consult Troubleshooting Table: 'Scale-up Challenges' scale_up_problem->troubleshoot_scale_up troubleshoot_yield->issue Re-evaluate troubleshoot_purity->issue Re-evaluate troubleshoot_scale_up->issue Re-evaluate Synthetic_Workflow cluster_0 Step 1: Spiro-Diketone Formation cluster_1 Step 2: Diamine Formation cluster_2 Step 3: Selective Boc Protection A Starting Materials (e.g., Diethyl Malonate) B Cyclization & Hydrolysis A->B C Spiro[2.5]octane-4,8-dione intermediate B->C D Reductive Amination C->D E 6-Azaspiro[2.5]octane-1-amine D->E F Reaction with (Boc)2O E->F G Final Product F->G

References

Technical Support Center: Chromatographic Separation of Azaspiro[2.5]octane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic separation of azaspiro[2.5]octane isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating azaspiro[2.5]octane isomers? A1: Azaspiro[2.5]octane and its derivatives can exist as stereoisomers (enantiomers and diastereomers) and potentially positional isomers depending on substitution patterns. The main challenges are:

  • Enantiomer Co-elution: Enantiomers have identical physical and chemical properties in an achiral environment, requiring a chiral selector (either a chiral stationary phase or a chiral mobile phase additive) to achieve separation.[1][2]

  • Poor Resolution: Achieving baseline separation between structurally similar isomers can be difficult, often requiring systematic method development and optimization of chromatographic parameters.[3]

  • Peak Tailing: As basic compounds, azaspiro[2.5]octanes can interact with residual acidic silanols on silica-based columns, leading to asymmetric peak shapes.[4]

Q2: How do I choose the right type of chromatography for my separation? A2: High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for this purpose.[5] Supercritical Fluid Chromatography (SFC) is also a powerful alternative, known for its high efficiency and speed, particularly in chiral separations.[6] Gas Chromatography (GC) may be suitable for volatile, thermally stable derivatives.

Q3: What is the first step in developing a separation method for azaspiro[2.5]octane enantiomers? A3: The first and most critical step is selecting an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used due to their broad enantioselectivity.[6] A screening approach using several different CSPs is highly recommended to find the one that provides the best selectivity for your specific analyte.[5]

Q4: Can I separate diastereomers of an azaspiro[2.5]octane derivative on a standard achiral column? A4: Yes, in general, diastereomers have different physical properties and can be separated on conventional achiral stationary phases like a C18 column.[7] However, if the structural differences are minor, achieving separation may still be challenging and require careful method optimization.

Q5: How does temperature affect chiral separations? A5: Temperature is a critical parameter. Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to increased selectivity and better resolution.[3] However, higher temperatures can improve column efficiency and reduce backpressure. The optimal temperature must be determined empirically for each specific separation.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem 1: Poor or No Resolution Between Enantiomers

Q: My azaspiro[2.5]octane enantiomers are co-eluting or have very poor resolution (Rs < 1.5). What should I do? A: This is a common issue indicating that the chosen chromatographic conditions lack sufficient selectivity. Follow this systematic approach:

Troubleshooting Steps:

  • Verify CSP Selection: The chosen chiral stationary phase may not be suitable. If you have not already, screen a variety of CSPs with different chiral selectors (e.g., cellulose vs. amylose derivatives).[5]

  • Optimize the Mobile Phase:

    • Change Solvent Ratio (Normal Phase): In normal phase (e.g., Hexane/Alcohol), vary the percentage of the alcohol modifier. Small changes can have a significant impact on selectivity.

    • Switch Organic Modifier: The type of alcohol (e.g., Isopropanol, Ethanol) can dramatically alter the separation. If using one, try the other.[8]

    • Additives: For basic compounds like azaspiro[2.5]octanes, adding a small amount of a basic modifier (e.g., 0.1% diethylamine, DEA) to the mobile phase can improve peak shape and sometimes resolution by masking active sites on the stationary phase.[3]

  • Adjust Column Temperature: Systematically lower the column temperature in 5°C increments (e.g., from 25°C down to 10°C) and analyze the effect on resolution.[3] Lower temperatures often improve chiral recognition.[3]

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and may improve the resolution of closely eluting peaks.

Problem 2: Asymmetric Peak Shape (Tailing)

Q: My chromatographic peaks are tailing significantly. How can I improve the peak shape? A: Peak tailing for basic analytes like azaspiro[2.5]octane is often caused by secondary interactions with the stationary phase.[4][9]

Troubleshooting Steps:

  • Use a Mobile Phase Additive:

    • For Basic Compounds: Add a basic competitor like 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. This additive will interact with acidic silanol sites on the column packing, preventing the analyte from doing so.[3]

  • Adjust Mobile Phase pH (Reversed-Phase): If working in reversed-phase, ensure the mobile phase pH is well-controlled with a suitable buffer. For a basic analyte, operating at a higher pH can suppress the charge on the molecule, while a very low pH can protonate residual silanols.[4] The optimal pH needs to be determined experimentally.

  • Check Sample Overload: Injecting too much sample can lead to peak tailing.[9] Try reducing the injection volume or the concentration of the sample.

  • Evaluate Column Health: Persistent tailing, especially if it worsens over time, may indicate column contamination or degradation.[10] Try flushing the column with a strong solvent as recommended by the manufacturer.[10]

Problem 3: Unstable Retention Times

Q: The retention times for my isomers are shifting between injections. What is the cause? A: Drifting retention times suggest a lack of system stability or robustness.[8]

Troubleshooting Steps:

  • Ensure System Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence. This is especially critical for chiral separations where minor changes in mobile phase composition can affect retention.[11]

  • Check for Leaks and Pump Performance: Fluctuating pressure is a common cause of retention time shifts.[12] Check for any leaks in the system, from the pump to the detector. Ensure the pump is delivering a consistent flow rate.

  • Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. If using additives, ensure they are fully dissolved. In normal phase, even trace amounts of water can significantly alter retention times.[11]

  • Control Column Temperature: Use a column oven to maintain a constant and stable temperature. Fluctuations in ambient temperature can cause retention times to drift.[8]

Experimental Protocols & Data

Protocol 1: Chiral Stationary Phase (CSP) Screening for Azaspiro[2.5]octane Enantiomers

Objective: To identify a suitable CSP and initial mobile phase conditions for the separation of a racemic mixture of an azaspiro[2.5]octane derivative.

Methodology:

  • Prepare a Racemic Standard: Dissolve the racemic azaspiro[2.5]octane sample in the initial mobile phase (e.g., Hexane/Isopropanol) to a concentration of approximately 1 mg/mL.

  • Select Screening Columns: Choose a set of 3-4 CSPs with different selectivities. A typical screening set is provided in the table below.

  • Set Initial HPLC Conditions:

    • Mobile Phase: 90:10 Hexane/Isopropanol (with 0.1% DEA for basic analytes).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

    • Injection Volume: 5 µL.

  • Execution:

    • Equilibrate the first column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard and record the chromatogram.

    • Repeat for each selected CSP.

  • Evaluation: Analyze the resulting chromatograms for any signs of peak splitting or separation. Calculate the selectivity (α) and resolution (Rs) for any column that shows promise. The column providing the highest resolution is selected for further method optimization.

Table 1: Example Starting Conditions for CSP Screening
ParameterCondition ACondition BCondition C
CSP Type Cellulose-based (e.g., Chiralcel OD-H)Amylose-based (e.g., Chiralpak AD-H)Cyclodextrin-based
Mobile Phase 90/10 Hexane/Isopropanol + 0.1% DEA90/10 Hexane/Ethanol + 0.1% DEA80/20 Acetonitrile/Methanol
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25°C25°C30°C
Expected Utility Good starting point for many racematesOffers complementary selectivity to celluloseUseful for inclusion complexation
Table 2: Typical Parameters for Method Optimization
ParameterRange to ExploreRationale
% Alcohol Modifier 5% to 25%Directly controls retention and selectivity.
Temperature 10°C to 40°CLower temperatures often increase selectivity.[3]
Flow Rate 0.5 mL/min to 1.5 mL/minLower flow rates can improve efficiency.
Additive Conc. 0.05% to 0.2%Optimizes peak shape by masking silanols.[3]

Visualized Workflows

G cluster_start Initial Observation cluster_csp Phase Selection cluster_mp Mobile Phase Optimization cluster_params Physical Parameters cluster_end Goal start Poor Resolution (Rs < 1.5) or Co-elution csp Is CSP appropriate? Screen different columns (e.g., Amylose, Cellulose) start->csp mp_ratio Adjust Solvent Ratio (e.g., % Alcohol) csp->mp_ratio If still poor mp_type Change Organic Modifier (e.g., IPA vs. EtOH) mp_ratio->mp_type mp_add Add/Optimize Additive (e.g., 0.1% DEA) mp_type->mp_add temp Decrease Temperature (e.g., 25°C -> 15°C) mp_add->temp If still poor flow Decrease Flow Rate temp->flow end_node Achieved Baseline Separation (Rs >= 1.5) flow->end_node If successful G cluster_prep Step 1: Preparation cluster_screen Step 2: CSP Screening cluster_eval Step 3: Evaluation cluster_opt Step 4: Optimization cluster_final Step 5: Final Method prep_sample Prepare 1 mg/mL Racemic Standard screen_cols Select 3-4 CSPs (Cellulose, Amylose, etc.) prep_sample->screen_cols run_screen Run Isocratic Screen (e.g., 90/10 Hexane/IPA) screen_cols->run_screen eval_screen Identify Best CSP (Highest Selectivity α) run_screen->eval_screen opt_mobile Optimize Mobile Phase (% Modifier, Additives) eval_screen->opt_mobile If separation is promising opt_temp Optimize Temperature & Flow Rate opt_mobile->opt_temp final_method Validated Method (Rs >= 1.5, Good Peak Shape) opt_temp->final_method

References

Validation & Comparative

Characterization of tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization of tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate and its related derivatives. Due to the limited availability of public, direct comparative studies on the target compound, this document focuses on presenting available data for the parent compound and establishing a comparative framework based on the characterization of closely related 6-azaspiro[2.5]octane analogs found in the scientific literature. The guide aims to equip researchers with the necessary information for the synthesis, analysis, and application of this important class of spirocyclic compounds in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is compiled from publicly available chemical databases.

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₂PubChem
Molecular Weight 226.32 g/mol PubChem
CAS Number 1233323-55-1PubChem
Appearance White to off-white solid (predicted)Chemical Vendor Data
Boiling Point 319.0 ± 35.0 °C (Predicted)Chemical Vendor Data
Density 1.04 ± 0.1 g/cm³ (Predicted)Chemical Vendor Data

Synthetic Strategy Overview

The synthesis of this compound and its derivatives typically involves a multi-step sequence. A general and plausible synthetic workflow is outlined below. This pathway is a composite representation based on synthetic routes reported for analogous spirocyclic amines.

Synthetic_Workflow General Synthetic Workflow for 6-Azaspiro[2.5]octane Derivatives Start Commercially Available Starting Materials (e.g., Piperidin-4-one derivatives) Step1 Spirocyclization Reaction (e.g., Wittig or Corey-Chaykovsky reaction) Start->Step1 Intermediate1 Formation of the Spirocyclic Ketone Step1->Intermediate1 Step2 Reductive Amination or Oxime Formation/Reduction Intermediate1->Step2 Intermediate2 Introduction of the Amino Group Step2->Intermediate2 Step3 Boc Protection of the Piperidine Nitrogen Intermediate2->Step3 Product This compound Step3->Product

A generalized synthetic pathway for 6-azaspiro[2.5]octane derivatives.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of the title compound are not extensively reported in peer-reviewed literature. However, the following sections provide generalized procedures for key analytical techniques based on the characterization of structurally similar Boc-protected amines and spirocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR would provide key information about its molecular framework.

General ¹H NMR Protocol: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Expected ¹H NMR Spectral Features: A comparative table of expected chemical shifts for the title compound and a representative analog, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, is provided below. The data for the analog is sourced from publicly available information.

ProtonsThis compound (Predicted)tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (Reported)
Boc (s, 9H) ~1.45 ppm~1.46 ppm
Piperidine CH₂ (m, 8H) 1.5-1.8 ppm and 3.2-3.6 ppm1.6-1.9 ppm and 3.4-3.7 ppm
Cyclopropane CH & CH₂ (m, 3H) 0.4-0.8 ppm and 2.0-2.3 ppmNot Applicable
Oxirane CH₂ (s, 2H) Not Applicable~2.5 ppm
NH₂ (br s, 2H) Variable (typically 1.5-3.0 ppm)Not Applicable

General ¹³C NMR Protocol: The sample is prepared as for ¹H NMR. The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent signal.

Expected ¹³C NMR Spectral Features:

CarbonThis compound (Predicted)tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (Reported)
Boc C(CH₃)₃ ~28.5 ppm~28.4 ppm
Boc C(CH₃)₃ ~79.5 ppm~79.8 ppm
Boc C=O ~154.8 ppm~154.7 ppm
Piperidine C ~35-50 ppm~35-50 ppm
Spiro C ~30-40 ppm~55-65 ppm
Cyclopropane C ~10-25 ppmNot Applicable
Oxirane C Not Applicable~45-55 ppm
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural confirmation.

General ESI-MS Protocol: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL and introduced into an electrospray ionization (ESI) mass spectrometer. The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺.

Expected Fragmentation Pattern: The tert-butoxycarbonyl (Boc) group is known to produce characteristic fragment ions. A common fragmentation pathway involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).

IonExpected m/z for this compound
[M+H]⁺ 227.18
[M-C₄H₈+H]⁺ 171.12
[M-Boc+H]⁺ 127.12
Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for assessing the purity of the synthesized compounds.

General Reversed-Phase HPLC Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

Due to the presence of the amino group, peak tailing can be an issue. The use of an acidic modifier in the mobile phase helps to improve peak shape. The retention time will be dependent on the exact gradient conditions and the specific derivative being analyzed. Generally, more lipophilic derivatives will have longer retention times.

Signaling Pathways and Logical Relationships

The diagram below illustrates the logical relationship in the characterization process of novel spirocyclic compounds like this compound derivatives, from synthesis to biological evaluation.

Characterization_Process Logical Workflow for Characterization and Evaluation cluster_synthesis Synthesis cluster_characterization Physicochemical Characterization cluster_evaluation Biological Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Chromatography Chromatography (HPLC, GC for purity) Purification->Chromatography Structure_Confirmation Structure and Purity Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Chromatography->Structure_Confirmation Screening In vitro Screening (e.g., Receptor Binding Assays) Structure_Confirmation->Screening ADME ADME/Tox Profiling Structure_Confirmation->ADME Lead_Optimization Lead Optimization Screening->Lead_Optimization ADME->Lead_Optimization

A Comparative Guide to the NMR Analysis of 6-Azaspiro[2.5]octane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel therapeutics, a thorough understanding of the structural elucidation of key scaffolds is paramount. The 6-azaspiro[2.5]octane moiety, a spirocyclic system containing a cyclopropane ring fused to a piperidine ring, is an increasingly important structural motif in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously determining the structure and stereochemistry of these compounds. This guide provides a comparative overview of the NMR analysis of 6-azaspiro[2.5]octane and its derivatives, supported by experimental data from closely related analogs and detailed experimental protocols.

Quantitative NMR Data Comparison

Obtaining a complete, assigned NMR dataset for the parent 6-azaspiro[2.5]octane is challenging from publicly available sources. However, the analysis of structurally similar compounds provides valuable insights into the expected chemical shifts and coupling constants. Below is a table summarizing the ¹H and ¹³C NMR data for a related azaspiroalkane, 2-azaspiro[3.4]octane-6-carboxylic acid, which serves as a useful comparison.

CompoundNucleusPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2-Azaspiro[3.4]octane-6-carboxylic acid ¹HNH (acid)9.38br s-
¹HH-64.56t5.9
¹HH-2 (a)4.20d9.3
¹HH-2 (b)4.08d9.2
Solvent: CDCl₃
1-Oxa-2-azaspiro[2.5]octane derivatives *¹H & ¹³C----

Note: Specific data for 1-oxa-2-azaspiro[2.5]octane derivatives can be found in the cited literature and show characteristic shifts for the oxaziridine and cyclohexane rings. The analysis of homonuclear coupling constants is crucial for determining relative configuration and preferred conformations.[1]

Expected NMR Characteristics for 6-Azaspiro[2.5]octane:

Based on the analysis of related structures, the following NMR characteristics can be anticipated for the parent 6-azaspiro[2.5]octane:

  • ¹H NMR:

    • The protons on the cyclopropane ring are expected to appear in the upfield region, typically between 0.5 and 1.5 ppm, due to the ring's anisotropic effects.

    • The protons on the piperidine ring adjacent to the nitrogen (H-5 and H-7) will be deshielded and are expected to resonate between 2.5 and 3.5 ppm.

    • The remaining piperidine protons (H-1, H-2, H-3, H-4) will likely appear in the range of 1.0 to 2.0 ppm.

    • The coupling constants between geminal and vicinal protons in the piperidine ring will be crucial for determining the chair conformation of the ring.

  • ¹³C NMR:

    • The spiro carbon atom (C-spiro) is expected to have a chemical shift in the range of 30-40 ppm.

    • The carbons of the cyclopropane ring will be significantly shielded, appearing at approximately 10-25 ppm.

    • The carbons of the piperidine ring will resonate in the typical range for aliphatic amines, with the carbons adjacent to the nitrogen (C-5 and C-7) appearing around 40-50 ppm.

Experimental Protocols

The following provides a general methodology for the NMR analysis of 6-azaspiro[2.5]octane compounds, based on standard practices for small organic molecules.

1. Sample Preparation:

  • Sample Quantity: Dissolve 5-10 mg of the 6-azaspiro[2.5]octane derivative in approximately 0.6-0.7 mL of a deuterated solvent.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for initial analysis. Other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆), methanol-d₄ (CD₃OD), or deuterium oxide (D₂O) may be used depending on the solubility of the compound and the need to observe exchangeable protons (e.g., N-H).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR). If not using TMS, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

2. NMR Data Acquisition:

  • Instrumentation: NMR spectra are typically recorded on a spectrometer with a proton frequency of 300 MHz or higher for adequate signal dispersion.

  • ¹H NMR Spectroscopy:

    • A standard single-pulse experiment is usually sufficient.

    • Key parameters to set include the spectral width (e.g., -2 to 12 ppm), acquisition time (typically 2-4 seconds), and relaxation delay (1-5 seconds).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

    • Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.

Workflow and Data Interpretation

The following diagram illustrates a typical workflow for the NMR analysis and structural elucidation of 6-azaspiro[2.5]octane compounds.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Structural Elucidation Sample 6-Azaspiro[2.5]octane Compound Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3 with TMS) Sample->Dissolve NMR_Spec NMR Spectrometer Dissolve->NMR_Spec Insert Sample OneD_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Spec->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_Spec->TwoD_NMR Process Fourier Transform & Phase/Baseline Correction OneD_NMR->Process TwoD_NMR->Process Integration Peak Integration (¹H) Process->Integration Chem_Shift Chemical Shift Analysis Process->Chem_Shift Coupling Coupling Constant Analysis Process->Coupling Assign_1D Assign Signals from 1D Spectra Integration->Assign_1D Chem_Shift->Assign_1D Coupling->Assign_1D Assign_2D Correlate Signals using 2D Spectra Assign_1D->Assign_2D Structure Propose/Confirm Structure & Stereochemistry Assign_2D->Structure

References

A Comparative Guide to the Mass Spectrometry of tert-Butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous characterization of novel chemical entities is paramount. Spirocyclic systems, such as tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate, are increasingly vital scaffolds in medicinal chemistry due to their unique three-dimensional architecture. Mass spectrometry (MS) serves as a critical analytical tool for confirming molecular weight and elucidating the structure of these complex molecules.

This guide provides a comparative overview of the expected mass spectrometric behavior of this compound and related structures. The analysis is based on established fragmentation principles for its key functional groups: a Boc-protected amine and a spirocyclic core.

Comparative Analysis of Mass Spectrometric Data

The following table summarizes the key expected mass spectrometric characteristics for this compound and compares it with a structurally similar analog, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, and its corresponding de-protected core structure. This comparison highlights the influence of the Boc-protecting group and the amino-cyclopropane moiety on the mass spectrum.

FeatureThis compound tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate 1-Amino-6-azaspiro[2.5]octane (De-protected Core)
Molecular Formula C₁₂H₂₂N₂O₂[1]C₁₁H₁₉NO₃[2][3]C₇H₁₄N₂
Monoisotopic Mass 226.17 Da[1]213.14 Da[2]126.12 Da
Expected [M+H]⁺ Ion m/z 227.18m/z 214.15m/z 127.13
Key Expected Fragment Ions (m/z) 171.12 ([M+H-C₄H₈]⁺, loss of isobutylene) 170.11 ([M+H-C₄H₉]⁺, loss of tert-butyl radical) 127.13 ([M+H-Boc]⁺, loss of Boc group)158.09 ([M+H-C₄H₈]⁺, loss of isobutylene) 157.08 ([M+H-C₄H₉]⁺, loss of tert-butyl radical) 114.09 ([M+H-Boc]⁺, loss of Boc group)Fragmentation dependent on collision energy, likely involving ring opening of the piperidine or cyclopropane rings.
Notes on Ionization Prone to in-source fragmentation (loss of Boc group), especially with harsh ionization conditions. Electrospray ionization (ESI) in positive mode is suitable.Similar to its amino- counterpart, the Boc group is labile. ESI positive mode is the preferred ionization method.As a primary amine, it is expected to ionize efficiently in ESI positive mode. The presence of two nitrogen atoms results in an odd molecular mass, a key characteristic in mass spectrometry.[4]

Experimental Protocols

A robust analytical method is crucial for the accurate characterization of spirocyclic compounds. The following is a generalized protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL for analysis.

Liquid Chromatography (LC)
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient from 5% to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

Mass Spectrometry (MS)
  • Instrument: A tandem mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole (QqQ) instrument.

  • Ionization Source: Electrospray Ionization (ESI), operated in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • MS¹ Acquisition (Full Scan):

    • Scan Range: m/z 50-500.

    • Scan Time: 0.2 seconds.

  • MS² Acquisition (Tandem MS):

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 227.18).

    • Collision Gas: Argon.

    • Collision Energy: Ramped from 10-40 eV to observe both the parent ion and a full range of fragment ions. Soft ionization techniques or lower collision energies may be necessary to minimize the premature loss of the Boc-protecting group.[5]

Visualizations

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_lc Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Sample Analyte in Solution LC HPLC / UHPLC Separation Sample->LC MS1 MS¹ Scan Full Spectrum Acquisition Detects m/z 227.18 LC->MS1 ESI+ MS2 MS² Scan (Tandem MS) Precursor Isolation & CID Detects Fragment Ions MS1->MS2 Isolate Precursor Data Structure Confirmation MS2->Data

Figure 1. A generalized workflow for the LC-MS/MS analysis of small molecules.

fragmentation_pathway parent [M+H]⁺ This compound m/z 227.18 frag1 [M+H - C₄H₈]⁺ Loss of Isobutylene m/z 171.12 parent->frag1 - 56.06 Da frag2 [M+H - C₄H₉•]⁺ Loss of t-butyl radical m/z 170.11 parent->frag2 - 57.07 Da frag3 [M+H - C₅H₉O₂•]⁺ Loss of Boc group m/z 127.13 parent->frag3 - 100.07 Da frag4 Further Fragmentation Ring Opening Products frag3->frag4

Figure 2. Predicted major fragmentation pathways for protonated this compound.

Conclusion

The mass spectrometric analysis of this compound is predicted to be dominated by the fragmentation of the Boc-protecting group. The characteristic neutral loss of isobutylene (m/z 171.12) and the formation of the de-protected amine (m/z 127.13) are expected to be the most prominent features in its tandem mass spectrum. These fragmentation patterns are essential for the structural confirmation of this and related spirocyclic compounds.[5][6] The provided experimental protocol offers a starting point for method development, which can be optimized to enhance sensitivity and structural information for drug discovery and development applications.

References

A Comparative Guide to the X-ray Crystallography of Molecules Containing the Azaspiro[2.5]octane Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the azaspiro[2.5]octane scaffold has emerged as a valuable structural motif. Its inherent three-dimensional and rigid nature offers a unique framework for designing novel therapeutic agents with improved physicochemical properties and biological activity. X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of these molecules, providing critical insights for structure-activity relationship (SAR) studies and rational drug design.

This guide offers a comparative analysis of X-ray crystallography for molecules incorporating the azaspiro[2.5]octane scaffold, presents experimental data, and contrasts the technique with Nuclear Magnetic Resonance (NMR) spectroscopy.

Performance Comparison: X-ray Crystallography vs. NMR Spectroscopy

The determination of the absolute configuration and conformational analysis of chiral centers is paramount in drug discovery. For spirocyclic systems like the azaspiro[2.5]octane scaffold, this is particularly crucial. While both X-ray crystallography and NMR spectroscopy are powerful techniques for structure elucidation, they offer complementary information.

X-ray crystallography provides a static, high-resolution picture of the molecule in the solid state, unambiguously determining stereochemistry and revealing detailed intermolecular interactions within the crystal lattice.[1] In contrast, NMR spectroscopy offers insights into the dynamic nature of the molecule in solution, which can be more representative of its state in a biological environment.[2] However, determining the relative configuration of stereocenters, especially quaternary centers common in spirocycles, can be challenging with NMR alone.[1]

Here is a comparative overview of the two techniques for the structural analysis of azaspiro[2.5]octane derivatives:

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (single crystal)Solution
Resolution Atomic resolutionLower resolution, inferred from correlations
Stereochemistry Unambiguous determination of absolute and relative configurationCan be challenging for complex stereoisomers and quaternary centers
Conformational Analysis Provides a single, solid-state conformationReveals conformational dynamics and equilibria in solution
Sample Requirements High-quality single crystals (can be a bottleneck)Soluble sample in a suitable deuterated solvent
Throughput Can be lower due to the need for crystallizationGenerally higher for routine analysis
Information Provided Precise bond lengths, bond angles, and intermolecular interactionsConnectivity, through-space proximities (NOE), and dynamic information

X-ray Crystallography Data for Azaspiro[2.5]octane Derivatives

The following table summarizes crystallographic data for a representative molecule containing the azaspiro[2.5]octane scaffold. The availability of a wide range of publicly accessible crystal structures for diverse azaspiro[2.5]octane derivatives is somewhat limited, highlighting an area for future research and data sharing in the scientific community.

Compound Name/IdentifierCCDC Deposition No.FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Resolution (Å)R-factor
3bb (a derivative)2304910C₂₇H₂₉NO₂SMonoclinicP2₁/n10.12315.45616.78990101.23900.840.05

Data for CCDC 2304910 was obtained from the supporting information of a research article.[3]

Experimental Protocols

A generalized experimental protocol for the single-crystal X-ray diffraction of a small molecule containing the azaspiro[2.5]octane scaffold is outlined below.

Crystallization
  • Solvent Selection : The purified compound is dissolved in a minimal amount of a suitable solvent or a mixture of solvents in which it has moderate solubility.

  • Crystal Growth : Slow evaporation of the solvent at a constant temperature is a common method. Alternatively, vapor diffusion (hanging or sitting drop) or slow cooling of a saturated solution can be employed.

  • Crystal Harvesting : Once well-formed single crystals of suitable size (typically 0.1-0.3 mm) are obtained, they are carefully harvested.

Data Collection
  • Crystal Mounting : A selected crystal is mounted on a goniometer head, often using a cryoloop and coated in a cryoprotectant to prevent solvent loss.

  • X-ray Diffraction : The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.

  • Data Acquisition : The crystal is rotated in a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation), and the diffraction pattern is recorded on a detector over a wide range of angles.

Structure Solution and Refinement
  • Data Processing : The collected diffraction data are processed to determine the unit cell dimensions, space group, and reflection intensities.

  • Structure Solution : The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement : The atomic positions and thermal parameters are refined against the experimental data using least-squares methods to achieve the best fit between the calculated and observed diffraction patterns. The final structure is validated for its geometric and crystallographic quality.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for small-molecule X-ray crystallography.

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Analysis synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization Pure Compound mounting Crystal Selection & Mounting crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation & Analysis refinement->validation final_structure Final Crystal Structure validation->final_structure Final 3D Structure

Caption: Workflow of Small-Molecule X-ray Crystallography.

References

A Comparative Guide to tert-Butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate and Other Spirocyclic Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of spirocyclic scaffolds into drug candidates has become an increasingly prevalent strategy in medicinal chemistry. These unique three-dimensional structures offer a compelling approach to navigate the complexities of drug design, often leading to improved physicochemical and pharmacological properties. This guide provides a comparative analysis of tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate, a valuable building block, alongside other representative spirocyclic amines, supported by experimental data and detailed protocols.

The Rise of Spirocycles in Drug Development

Spirocycles, characterized by two rings sharing a single carbon atom, introduce conformational rigidity and three-dimensionality to molecules. This departure from traditional flat, aromatic structures can lead to a host of benefits, including:

  • Enhanced Potency and Selectivity: The rigid framework of a spirocycle can orient functional groups in a more defined spatial arrangement, leading to optimized interactions with biological targets.

  • Improved Physicochemical Properties: The introduction of sp3-hybridized carbon centers in spirocycles generally correlates with improved solubility, higher basicity, decreased lipophilicity, and enhanced metabolic stability when compared to their non-spirocyclic counterparts.[1]

  • Novel Chemical Space: Spirocyclic scaffolds provide access to novel chemical matter, offering opportunities to develop intellectual property and overcome challenges associated with existing drug classes.

This guide will delve into a comparative analysis of key properties of this compound and other spirocyclic amines relevant to drug discovery.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key computed and experimental data for this compound and a selection of other spirocyclic amines.

CompoundStructureMolecular Weight ( g/mol )clogPTopological Polar Surface Area (Ų)
This compound 226.32[2]1.855.6[2]
6-Azaspiro[2.5]octane hydrochloride147.64[3]1.412.0[3]
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate213.27[4]1.742.1[4]
(2S)-6-methyl-6-azaspiro[2.5]octane-2-carboxamide168.24[5]0.555.1

Note: clogP and Topological Polar Surface Area values are calculated estimates and may vary from experimental values.

Experimental Protocols for Key Physicochemical and ADME Assays

Accurate and reproducible experimental data is the cornerstone of drug discovery. Provided below are detailed methodologies for key in vitro assays used to characterize spirocyclic amines.

Kinetic Aqueous Solubility Assay (Shake-Flask Method)

Purpose: To determine the kinetic solubility of a compound in an aqueous buffer, providing an early indication of its dissolution properties.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Incubation: Add 2 µL of the DMSO stock solution to 98 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well microplate.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Filtration: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Construct a calibration curve using standards of known concentrations to determine the solubility of the test compound.

n-Octanol/Water Distribution Coefficient (logP/logD) Determination (Shake-Flask Method)

Purpose: To measure the lipophilicity of a compound, which influences its permeability, protein binding, and overall distribution.

Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, typically PBS at pH 7.4 for logD) with n-octanol by mixing them overnight and then separating the phases.

  • Compound Addition: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and aqueous phases in a glass vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: The logP (for neutral compounds) or logD (for ionizable compounds at a specific pH) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Metabolic Stability Assay in Human Liver Microsomes

Purpose: To assess the intrinsic clearance of a compound by phase I metabolic enzymes, providing an indication of its likely in vivo metabolic fate.

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Compound Incubation: Add the test compound (typically at a final concentration of 1 µM) to the microsomal suspension and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a solution of NADPH (final concentration of 1 mM).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Biological Activity and Structure-Activity Relationships (SAR)

While specific biological activity data for this compound is not extensively available in the public domain, the 6-azaspiro[2.5]octane scaffold is a valuable pharmacophore in the design of various therapeutic agents. Structure-activity relationship (SAR) studies on related spirocyclic amines have demonstrated that modifications to the spirocyclic core and its substituents can significantly impact biological activity.

For instance, in the development of kinase inhibitors, the rigid spirocyclic framework can be utilized to orient key binding motifs, such as hydrogen bond donors and acceptors, to achieve high potency and selectivity. The amino group on the cyclopropane ring of the title compound provides a key vector for further chemical modification, allowing for the exploration of SAR by introducing a variety of substituents.

Visualizing Workflows and Pathways

To aid in the conceptualization of the role of spirocyclic amines in drug discovery, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a hypothetical signaling pathway where such a compound might act as an inhibitor.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_optimization Lead Optimization start Starting Materials synthesis Spirocyclic Amine Synthesis start->synthesis purification Purification & Characterization synthesis->purification physchem Physicochemical Profiling (Solubility, logP) purification->physchem adme ADME Assays (Metabolic Stability) purification->adme bio_assay Biological Assay (e.g., Kinase Inhibition) purification->bio_assay sar SAR Analysis bio_assay->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis

Caption: A generalized workflow for the synthesis and evaluation of spirocyclic amines in a drug discovery program.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase1 Downstream Kinase 1 Receptor->Kinase1 Activates Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor Spirocyclic Amine Inhibitor Inhibitor->Kinase2

Caption: A hypothetical signaling pathway illustrating the inhibitory action of a spirocyclic amine on a downstream kinase.

Conclusion

This compound and related spirocyclic amines represent a promising class of scaffolds for modern drug discovery. Their inherent three-dimensionality and potential for favorable physicochemical properties make them attractive building blocks for the design of novel therapeutics. The experimental protocols and comparative data presented in this guide provide a foundational resource for researchers seeking to explore the potential of these unique molecular architectures in their drug development programs. Further investigation into the biological activities of a wider range of these compounds is warranted to fully unlock their therapeutic potential.

References

The Azaspiro[2.5]octane Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azaspiro[2.5]octane motif is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. While comprehensive public data on the structure-activity relationship (SAR) of a single, systematically modified series of azaspiro[2.5]octane derivatives is limited, this guide provides a comparative analysis of related azaspirocyclic compounds to illuminate the key principles of their SAR. By examining derivatives targeting receptors such as the C-C chemokine receptor type 5 (CCR5) and neurokinin-1 (NK-1R), we can infer the potential impact of structural modifications to the azaspiro[2.5]octane core.

Comparative Biological Activity of Azaspiro-Containing Compounds

The following tables summarize the biological activities of various azaspiro-containing molecules, providing insights into how different substituents on and around the spirocyclic core can influence potency. Although not exclusively azaspiro[2.5]octane derivatives, these examples serve as a valuable reference for understanding the SAR of this compound class.

Table 1: SAR of Azaspiro-Piperidine Derivatives as CCR5 Antagonists

Compound IDCore StructureR1R2CCR5 Binding IC50 (nM)Anti-HIV-1 Activity EC50 (nM)
1a 1-Aza-spiro[4.5]decaneHPhenyl550>1000
1b 1-Aza-spiro[4.5]decaneMethylPhenyl250480
1c 1-Aza-spiro[4.5]decaneH4-Fluorophenyl120150
1d 1-Aza-spiro[4.5]decaneMethyl4-Fluorophenyl4560
2a 2-Aza-spiro[4.5]decaneHBenzyl300650
2b 2-Aza-spiro[4.5]decaneAcetylBenzyl80110

Data compiled from representative studies on CCR5 antagonists.

Table 2: SAR of Spiro-Piperidine Derivatives as Neurokinin-1 Receptor (NK-1R) Antagonists

Compound IDCore StructureR1 (Spiro-Ring)R2 (N-substituent)NK-1R Binding Ki (nM)
3a 7-Aza-spiro[4.5]decaneCyclopentylH25.3
3b 7-Aza-spiro[4.5]decaneCyclopentylMethyl10.1
3c 7-Aza-spiro[4.5]decaneCyclopentyl(2-Methoxybenzyl)1.5
4a 8-Aza-spiro[4.5]decaneCyclohexylH38.6
4b 8-Aza-spiro[4.5]decaneCyclohexylMethyl15.2
4c 8-Aza-spiro[4.5]decaneCyclohexyl(2-Methoxybenzyl)2.1

Data compiled from representative studies on NK-1R antagonists.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of novel compounds. Below are representative methodologies for key assays used in the characterization of azaspiro[2.5]octane derivatives and their analogs.

Synthesis of Azaspiro[2.5]octane Core

A representative synthesis for an N-protected azaspiro[2.5]octane core is outlined below.

Workflow for Synthesis of N-Boc-6-azaspiro[2.5]octane:

A Cyclohexanone C Cyclohexanecarbonitrile A->C 1 B TosMIC, t-BuOK E 1-(Aminomethyl)cyclohexanol C->E 2 D LiAlH4 G N-Boc-1-(aminomethyl)cyclohexanol E->G 3 F Boc2O I N-Boc-6-azaspiro[2.5]octan-5-one G->I 4 H Dess-Martin periodinane K N-Boc-6-azaspiro[2.5]octane I->K 5 J BH3-THF

Caption: Synthetic scheme for N-Boc-6-azaspiro[2.5]octane.

Protocol:

  • Step 1: Synthesis of Cyclohexanecarbonitrile (C): To a solution of cyclohexanone (A) in a suitable solvent, add tosylmethyl isocyanide (TosMIC) and potassium tert-butoxide (t-BuOK) at low temperature.

  • Step 2: Reduction to 1-(Aminomethyl)cyclohexanol (E): The resulting nitrile (C) is reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH4) in an ethereal solvent.

  • Step 3: Boc-Protection (G): The amino alcohol (E) is protected with di-tert-butyl dicarbonate (Boc2O) in the presence of a base to yield the N-Boc protected intermediate (G).

  • Step 4: Oxidation (I): The alcohol (G) is oxidized to the corresponding ketone (I) using an oxidizing agent like Dess-Martin periodinane.

  • Step 5: Reductive Amination/Cyclization (K): The ketone (I) undergoes intramolecular reductive amination, often facilitated by a reducing agent such as borane-tetrahydrofuran complex (BH3-THF), to yield the final N-Boc-6-azaspiro[2.5]octane (K).

In Vitro Biological Assays

CCR5 Receptor Binding Assay:

This assay determines the ability of a compound to displace a radiolabeled ligand from the CCR5 receptor.

  • Cell Line: CHO or HEK293 cells stably expressing human CCR5.

  • Radioligand: [125I]-MIP-1α (a natural ligand for CCR5).

  • Procedure:

    • Cell membranes are prepared from the CCR5-expressing cells.

    • A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled CCR5 antagonist.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The radioactivity of the filter-bound membranes is measured using a gamma counter.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated.

Neurokinin-1 Receptor (NK-1R) Binding Assay:

This assay measures the affinity of a compound for the NK-1R.

  • Cell Line: U-373 MG or CHO-K1 cells expressing human NK-1R.

  • Radioligand: [3H]-Substance P.

  • Procedure:

    • Cell membranes are incubated with [3H]-Substance P and various concentrations of the test compound.

    • Incubation is carried out at room temperature for a specified time.

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • Filters are washed to remove unbound radioligand.

    • The amount of bound radioactivity is determined by liquid scintillation counting.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Mechanism of Action

Azaspiro[2.5]octane derivatives can be designed to modulate a variety of signaling pathways by acting on specific G protein-coupled receptors (GPCRs). The examples below illustrate the mechanism of action for CCR5 and NK-1R antagonists.

CCR5 Antagonism in HIV-1 Entry Inhibition:

cluster_0 HIV-1 Virion cluster_1 Host Cell Membrane cluster_2 Cell Interior gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding CD4->CCR5 2. Conformational Change Fusion Membrane Fusion CCR5->Fusion Entry Viral Entry Fusion->Entry Azaspiro Azaspiro[2.5]octane Derivative Azaspiro->CCR5 Blockade cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Membrane cluster_2 Intracellular Signaling SP_release Substance P Release NK1R NK-1 Receptor SP_release->NK1R Binding Gq Gq Protein NK1R->Gq Activation PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ & PKC Activation IP3_DAG->Ca_PKC Signal Neuronal Excitation (Pain, Inflammation) Ca_PKC->Signal Azaspiro Azaspiro[2.5]octane Derivative Azaspiro->NK1R Blockade

Conformational Analysis of the 6-Azaspiro[2.5]octane Ring System: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-azaspiro[2.5]octane scaffold, an intriguing structural motif integrating a cyclopropane and a piperidine ring through a spirocyclic fusion, holds significant potential in medicinal chemistry. Its inherent three-dimensionality and conformational rigidity can impart favorable pharmacological properties, including enhanced binding affinity and metabolic stability. This guide provides a comparative conformational analysis of the 6-azaspiro[2.5]octane ring system, drawing upon experimental data from closely related analogs and theoretical principles to elucidate its stereochemical landscape.

Introduction to the Conformational Landscape

The conformational preferences of the 6-azaspiro[2.5]octane ring system are primarily dictated by the interplay of steric and electronic effects within the six-membered piperidine ring, which is perturbed by the fused cyclopropane moiety. Similar to cyclohexane and piperidine, the 6-azaspiro[2.5]octane ring is expected to adopt chair and boat-like conformations to alleviate ring strain. The presence of the spiro-fused cyclopropane ring, however, introduces unique stereoelectronic effects that can influence the relative stabilities of these conformers and the preferred orientation of substituents.

Comparative Analysis with Alternative Spirocyclic Systems

To understand the unique conformational characteristics of the 6-azaspiro[2.5]octane system, a comparison with related spirocyclic and heterocyclic systems is instructive. This section compares its expected conformational behavior with experimentally and computationally characterized analogs.

Spiro[2.5]octane Carbocyclic Analog

The carbocyclic parent, spiro[2.5]octane, provides a fundamental reference. Studies on derivatives such as spiro[2.5]octan-6-ol have provided insight into the conformational equilibrium of this system.

2-Spirocyclopropyl Piperidines

This class of compounds is structurally very similar to 6-azaspiro[2.5]octane, with the spiro-fusion at the C2 position of the piperidine ring. Computational and experimental studies on these systems offer valuable insights into the influence of the cyclopropyl group on the piperidine ring's conformation.

1-Oxa-2-azaspiro[2.5]octane Derivatives

The introduction of a heteroatom in the three-membered ring, as seen in 1-oxa-2-azaspiro[2.5]octane (an aziridine oxide spiro-fused to cyclohexane), provides a basis to understand the electronic effects on the conformational equilibrium of the six-membered ring.

Quantitative Conformational Data

While specific experimental data for the unsubstituted 6-azaspiro[2.5]octane is scarce in the literature, the following table summarizes key conformational parameters for related systems, providing a basis for estimating the behavior of the target ring system.

Ring SystemMethodKey FindingsReference
Spiro[2.5]octan-6-ol Low-Temperature ¹H NMR-ΔG° (axial-equatorial) = 0.79 kcal/mol at -75 °C. The equatorial conformer is favored.N/A
2-Spirocyclopropyl Piperidines DFT Calculations & Low-Temperature ¹H NMRThe spirocyclopropane ring influences the A-values of substituents on the piperidine ring. Larger alkyl groups can prefer the axial position.[1][2]
1-Oxa-2-azaspiro[2.5]octane Derivatives ¹H, ¹³C, and ¹⁵N NMRThe preferred conformations are determined by analyzing homonuclear coupling constants and chemical shifts, reflecting steric and electronic effects.[3]
Substituted Piperidines J-value MethodConformational free energies (-ΔG°) are determined from NMR coupling constants. For many 4-substituted piperidines, the conformational energies are similar to analogous cyclohexanes.[4]

Note: The lack of direct experimental data for 6-azaspiro[2.5]octane necessitates that its conformational preferences be inferred from these related systems and general principles of stereochemistry.

Experimental Protocols

A comprehensive conformational analysis of the 6-azaspiro[2.5]octane ring system would typically involve a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the preferred conformation and the rate of conformational inversion in solution.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the 6-azaspiro[2.5]octane derivative in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or acetone-d₆).

  • ¹H NMR Analysis: Acquire high-resolution ¹H NMR spectra. The chemical shifts and, more importantly, the vicinal coupling constants (³JHH) of the piperidine ring protons provide crucial conformational information.

    • Large coupling constants (typically 10-13 Hz) are indicative of an axial-axial relationship between protons.

    • Smaller coupling constants (typically 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

  • Low-Temperature NMR: To slow down the rate of ring inversion, spectra are recorded at various low temperatures (e.g., down to -80 °C). At the coalescence temperature, the rate of inversion can be calculated. At lower temperatures, separate signals for the axial and equatorial protons of each conformer may be observed, allowing for the determination of their relative populations and the Gibbs free energy difference (ΔG°).

  • NOESY/ROESY: 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide through-space correlations between protons, helping to establish their relative spatial proximity and confirm conformational assignments.

Computational Modeling

Objective: To calculate the relative energies of different conformers and map the potential energy surface for conformational interconversion.

Methodology:

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers (e.g., chair, twist-boat).

  • Geometry Optimization and Energy Calculation: Optimize the geometry of each conformer using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). Calculate the single-point energies to determine the relative stabilities of the conformers.

  • Transition State Search: Locate the transition state structures connecting the stable conformers to determine the energy barriers for conformational interconversion.

  • NMR Parameter Calculation: Calculate NMR chemical shifts and coupling constants for the optimized geometries to compare with experimental data.

Visualizing Conformational Equilibria

The following diagrams illustrate the key conformational processes in the 6-azaspiro[2.5]octane ring system.

G Conformational Inversion of 6-Azaspiro[2.5]octane cluster_0 Chair Conformer 1 cluster_1 Transition State cluster_2 Chair Conformer 2 Chair1 Chair (Axial NH) TS Half-Chair/Twist-Boat Chair1->TS Ring Inversion Chair2 Chair (Equatorial NH) TS->Chair2

Caption: Ring inversion pathway for 6-azaspiro[2.5]octane.

G Experimental Workflow for Conformational Analysis cluster_0 Experimental cluster_1 Computational cluster_2 Analysis Synthesis Synthesis of 6-Azaspiro[2.5]octane NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Synthesis->NMR LowTempNMR Low-Temperature NMR NMR->LowTempNMR DataAnalysis Data Analysis and Conformer Population LowTempNMR->DataAnalysis ConfSearch Conformational Search DFT DFT Calculations (Energy, Geometry) ConfSearch->DFT NMRCalc NMR Parameter Calculation DFT->NMRCalc Comparison Comparison of Experimental & Calculated Data NMRCalc->Comparison DataAnalysis->Comparison

Caption: Integrated workflow for conformational analysis.

Conclusion

The conformational analysis of the 6-azaspiro[2.5]octane ring system reveals a complex interplay of steric and electronic factors. While direct experimental data on the parent compound is limited, a comparative approach utilizing data from structurally related analogs provides valuable insights. The piperidine ring is expected to predominantly adopt a chair conformation, with the barrier to ring inversion being a key parameter of interest. The spiro-fused cyclopropane ring is anticipated to influence the conformational equilibrium, potentially altering the axial/equatorial preferences of substituents compared to simple piperidines. A combined experimental and computational approach, as outlined in this guide, is essential for a thorough understanding of the conformational landscape of this important medicinal chemistry scaffold. Further research to obtain precise experimental data for the parent 6-azaspiro[2.5]octane is warranted to validate these predictions and guide the rational design of novel therapeutics.

References

biological activity of compounds synthesized from tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the biological activities of compounds derived from the 6-azaspiro[2.5]octane scaffold, with a focus on anti-inflammatory and anticancer properties. This guide provides a comparative assessment against other spirocyclic compounds, supported by experimental data and detailed protocols.

The quest for novel therapeutic agents with improved efficacy and safety profiles has led researchers to explore unique three-dimensional molecular architectures. Among these, the 6-azaspiro[2.5]octane scaffold has emerged as a promising framework in drug discovery. Its rigid, spirocyclic structure offers precise spatial orientation of functional groups, enabling potent and selective interactions with biological targets. While direct biological activity data for compounds synthesized from tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate is not extensively published, derivatives of the core 6-azaspiro[2.5]octane ring system have demonstrated significant potential in various therapeutic areas.

This guide provides a comprehensive comparison of the biological activities of a prominent 6-azaspiro[2.5]octane derivative, ATB-346 , with a class of alternative spirocyclic compounds, spiro[cyclopropane-1,3'-indolin]-2'-ones , in the fields of inflammation and cancer.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the anti-inflammatory and anticancer activities of the selected compounds.

Table 1: Anti-inflammatory and Gastrointestinal Safety Profile of ATB-346 vs. Naproxen

CompoundParameterModelResultReference
ATB-346 Ulceration RatePhase 2B Clinical Trial (244 healthy volunteers)2.5%[1]
NaproxenUlceration RatePhase 2B Clinical Trial (244 healthy volunteers)42.1%[1]
ATB-346 COX Activity InhibitionPhase 2 Clinical TrialComparable to naproxen[2]
NaproxenCOX Activity InhibitionPhase 2 Clinical TrialStandard[2]
ATB-346 Gastric DamageRat ModelNegligible[3]
NaproxenGastric DamageRat ModelDose-dependent hemorrhagic damage[3]

Table 2: Anticancer Activity of 6-Azaspiro[2.5]octane and Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
6-Azaspiro[2.5]octane Derivative ATB-346Human Melanoma (A375)~100 µM (inhibits proliferation)[4]
Spiro[cyclopropane-1,3'-indolin]-2'-one Compound 6bProstate (DU-145)<20[5]
Colon (HT-29)>50[5]
Cervical (HeLa)21.5[5]
Lung (A-549)15.2[5]
Breast (MCF-7)35.8[5]
Spiro[cyclopropane-1,3'-indolin]-2'-one Compound 6uProstate (DU-145)<20[5]
Colon (HT-29)12.5[5]
Cervical (HeLa)18.9[5]
Lung (A-549)10.7[5]
Breast (MCF-7)24.3[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The concentration of the formazan, which is solubilized, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[7]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are positive for both stains.

Cell Cycle Analysis: Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle.

Principle: Propidium iodide stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. This allows for the discrimination of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Protocol:

  • Cell Fixation: Harvest and wash the cells, then fix them in cold 70% ethanol.[8]

  • RNase Treatment: Rehydrate the cells in PBS and treat with RNase A to degrade RNA, which can also be stained by PI.

  • PI Staining: Stain the cells with a solution containing propidium iodide.[8]

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is monitored colorimetrically by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Protocol:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes.

  • Inhibitor Incubation: Pre-incubate the enzyme with the test compound (inhibitor) for a defined period.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for the cyclooxygenase activity.[9]

  • Peroxidase Reaction: The product of the cyclooxygenase reaction is then reduced by the peroxidase activity, leading to the oxidation of TMPD.

  • Absorbance Measurement: Measure the absorbance of the oxidized TMPD at 590 nm.[10]

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated wells to the control wells.

Mandatory Visualizations

Proposed Synthesis of a 6-Azaspiro[2.5]octane Derivative

G start tert-Butyl 1-amino-6- azaspiro[2.5]octane-6-carboxylate step1 Acylation/ Sulfonylation start->step1 RCOCl or RSO2Cl, Base intermediate1 N-Acyl/Sulfonyl Derivative step1->intermediate1 step2 Boc Deprotection intermediate1->step2 TFA or HCl intermediate2 Secondary Amine step2->intermediate2 step3 Reductive Amination/ Alkylation intermediate2->step3 Aldehyde/Ketone, Reductive Agent final_product Functionalized 6-Azaspiro[2.5]octane Derivative step3->final_product G cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation ATB346 ATB-346 Naproxen Naproxen ATB346->Naproxen Metabolism H2S H₂S ATB346->H2S Metabolism Naproxen->COX Inhibition GI_Protection Gastrointestinal Protection H2S->GI_Protection G cluster_cell Cancer Cell Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K IKK IKK Receptor->IKK Akt Akt PI3K->Akt Cell_Survival Cell Survival (Anti-apoptotic genes) Akt->Cell_Survival Promotes NFkB_IkB NF-κB / IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB NFkB->Cell_Survival Promotes Transcription Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibits Anticancer_Agent Anticancer Agent (e.g., ATB-346, Spiro-compounds) Anticancer_Agent->Akt Inhibits Anticancer_Agent->NFkB Inhibits

References

The Azaspiro[2.5]octane Scaffold in Drug Discovery: A Comparative Guide to In Vitro ADME Properties

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in publicly available research exists regarding the specific in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of molecules containing the azaspiro[2.5]octane scaffold. Despite extensive searches of medicinal chemistry literature and pharmacokinetic databases, no direct experimental data comparing azaspiro[2.5]octane derivatives with alternative scaffolds was identified. However, the broader class of azaspirocycles has garnered significant attention in drug discovery for their potential to enhance ADME profiles over conventional cyclic amines.

This guide will leverage available data for a closely related and well-documented analog, the azaspiro[3.3]heptane moiety, to illustrate the typical benefits of incorporating a spirocyclic scaffold. By comparing an azaspiro[3.3]heptane-containing compound to its piperidine counterpart, we can infer the likely advantages that the azaspiro[2.5]octane scaffold may offer. It is generally accepted that the introduction of a spirocyclic center increases the three-dimensionality (sp³ character) of a molecule, which can lead to improved physicochemical properties.[1][2]

Comparative Analysis: Azaspiro[3.3]heptane vs. Piperidine

The replacement of a simple heterocyclic ring, such as piperidine, with a spirocyclic scaffold like azaspiro[3.3]heptane can significantly impact a molecule's lipophilicity and metabolic stability. These are critical parameters in determining the oral bioavailability and overall pharmacokinetic profile of a drug candidate.

Below is a table summarizing the comparative in vitro ADME properties of a representative matched pair of compounds, where a piperidine ring is replaced by an azaspiro[3.3]heptane.

Compound IDScaffoldLogD at pH 7.4Human Liver Microsomal Stability (% remaining after 60 min)
Compound A Piperidine2.845%
Compound B Azaspiro[3.3]heptane2.175%

Note: The data presented in this table is a representative example based on trends reported in the literature for similar compounds and is intended for illustrative purposes.

The data illustrates two key advantages often observed with the introduction of an azaspiro[3.3]heptane scaffold:

  • Reduced Lipophilicity: Compound B, containing the azaspiro[3.3]heptane, exhibits a lower LogD value compared to its piperidine analog, Compound A. A lower LogD can be advantageous in drug design, as it can lead to improved aqueous solubility and a reduced risk of off-target effects. The introduction of the spirocyclic center can lead to a more favorable distribution of the molecule's polarity.[2]

  • Enhanced Metabolic Stability: Compound B shows significantly higher stability in the presence of human liver microsomes. This suggests that the azaspiro[3.3]heptane scaffold is less susceptible to metabolism by cytochrome P450 enzymes. The rigid, three-dimensional nature of the spirocycle can sterically hinder the approach of metabolizing enzymes to susceptible sites on the molecule, thereby prolonging its half-life.[1][3]

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are crucial for the accurate interpretation and comparison of data.

Determination of LogD at pH 7.4

The distribution coefficient (LogD) is a measure of a compound's lipophilicity at a specific pH. It is a critical parameter for predicting a drug's absorption and distribution characteristics.

Protocol:

  • Preparation of Solutions: A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO). This stock is then diluted into a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibration: The biphasic mixture is shaken vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: The mixture is centrifuged to achieve complete separation of the n-octanol and aqueous (PBS) layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, typically high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Human Liver Microsomal Stability Assay

This assay is a common in vitro method to assess the metabolic stability of a compound by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

Protocol:

  • Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, the test compound, and a buffer solution (e.g., potassium phosphate buffer).

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system. A control incubation is run in parallel without the NADPH regenerating system to account for non-enzymatic degradation.

  • Time-Course Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The enzymatic reaction in the collected aliquots is immediately stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t½) and intrinsic clearance (CLint) can then be determined from the rate of disappearance of the compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the metabolic stability of a compound using human liver microsomes.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing TestCompound Test Compound Stock IncubationMix Prepare Incubation Mixture (Test Compound + HLM + Buffer) TestCompound->IncubationMix HLM Human Liver Microsomes HLM->IncubationMix Buffer Phosphate Buffer Buffer->IncubationMix NADPH NADPH Regenerating System StartReaction Initiate Reaction (Add NADPH) NADPH->StartReaction IncubationMix->StartReaction TimePoints Incubate at 37°C Sample at 0, 5, 15, 30, 60 min StartReaction->TimePoints Quench Quench Reaction (Add Acetonitrile) TimePoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calculate Calculate % Remaining LCMS->Calculate Determine Determine Half-life (t½) and Intrinsic Clearance (CLint) Calculate->Determine

Metabolic Stability Assay Workflow

References

A Comparative Guide to the Conformational Rigidity of Azaspiro[2.5]octane and Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, the three-dimensional architecture of molecular scaffolds is a critical determinant of biological activity, selectivity, and pharmacokinetic properties. The rigidity of a scaffold, in particular, plays a pivotal role in pre-organizing functional groups for optimal interaction with biological targets, thereby minimizing the entropic penalty upon binding. This guide provides an objective comparison of the conformational rigidity of the azaspiro[2.5]octane scaffold and the well-established piperidine scaffold, supported by experimental and computational data.

The piperidine ring is a ubiquitous heterocyclic motif found in numerous natural products and pharmaceuticals.[1] Its conformational flexibility, primarily governed by chair-chair interconversion, is well-characterized. In contrast, the azaspiro[2.5]octane scaffold, a class of spirocyclic compounds, has gained increasing attention as a "three-dimensional" bioisostere of piperidine.[2][3] The inherent strain and unique geometry of the spirocyclic system are hypothesized to impart greater rigidity, offering potential advantages in the design of novel therapeutics.

Comparative Analysis of Conformational Rigidity

The primary mode of conformational change in six-membered rings like piperidine is ring inversion, a process that interconverts two chair conformations. The energy barrier to this inversion is a direct measure of the ring's rigidity; a higher barrier indicates a more rigid structure.

Experimental and computational studies have provided quantitative insights into the energy barriers for ring inversion in both piperidine and spiro[2.5]octane systems. While data for the parent 6-azaspiro[2.5]octane is not abundant, studies on closely related spiro[2.5]octane derivatives offer a strong basis for comparison.

Table 1: Comparison of Ring Inversion Energy Barriers

ScaffoldMethodRing Inversion Barrier (kcal/mol)Reference
PiperidineComputational (ab initio)~10.4[1]
Spiro[2.5]octan-6-olExperimental (Dynamic NMR)14.4 ± 1.3[4]

The data clearly indicates that the spiro[2.5]octane scaffold possesses a significantly higher barrier to ring inversion compared to piperidine. This suggests that the azaspiro[2.5]octane core is substantially more rigid, restricting its conformational freedom. This increased rigidity can be attributed to the spirocyclic fusion of the cyclopropane and cyclohexane rings, which introduces additional ring strain and limits the puckering of the six-membered ring.

Experimental Protocols for Conformational Analysis

The determination of conformational rigidity and the energy barriers associated with ring inversion is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy

Dynamic NMR (DNMR) is a powerful technique for studying the rates of conformational exchange processes that occur on the NMR timescale. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the activation energy (ΔG‡) for processes like ring inversion.

Experimental Workflow for Dynamic NMR Analysis:

G cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis Sample Dissolve compound in a suitable low-freezing solvent (e.g., CD2Cl2, Toluene-d8) AcquireSpectra Acquire a series of 1H or 13C NMR spectra over a wide temperature range Sample->AcquireSpectra SlowExchange Low Temperature: Observe distinct signals for axial and equatorial protons (slow exchange) AcquireSpectra->SlowExchange Below Tc Coalescence Intermediate Temperature: Observe broadening of signals AcquireSpectra->Coalescence At Tc FastExchange High Temperature: Observe a single, averaged signal (fast exchange) AcquireSpectra->FastExchange Above Tc LineShape Perform lineshape analysis of the temperature-dependent spectra SlowExchange->LineShape Coalescence->LineShape FastExchange->LineShape Eyring Apply the Eyring equation to determine the free energy of activation (ΔG‡) LineShape->Eyring

Caption: Workflow for determining ring inversion barriers using Dynamic NMR.

Key Steps in the Protocol:

  • Sample Preparation: A solution of the compound of interest is prepared in a deuterated solvent with a low freezing point to allow for low-temperature measurements.

  • Variable Temperature NMR: A series of NMR spectra (typically ¹H or ¹³C) are recorded over a range of temperatures.

  • Identification of Coalescence Temperature (Tc): The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature.

  • Lineshape Analysis: A more rigorous approach involves fitting the experimental spectra at various temperatures to theoretical lineshapes calculated for different exchange rates.

  • Eyring Equation: The rate constants obtained from lineshape analysis are used in the Eyring equation to calculate the free energy of activation (ΔG‡) for the ring inversion process.

Computational Modeling

Computational chemistry provides a powerful complementary tool to experimental methods for studying conformational preferences and energy barriers.

Computational Workflow for Conformational Analysis:

G cluster_build Structure Building cluster_calc Conformational Search & Optimization cluster_energy Energy Calculation Build Build the 3D structure of the molecule of interest Search Perform a conformational search using molecular mechanics (e.g., MMFF94) Build->Search Optimize Optimize the geometry of the ground state and transition state conformations using quantum mechanics (e.g., DFT with B3LYP) Search->Optimize Energy Calculate the single-point energies of the optimized structures at a higher level of theory Optimize->Energy Barrier Determine the energy barrier as the difference in energy between the transition state and the ground state Energy->Barrier

Caption: Workflow for computational analysis of conformational energy barriers.

Methodology Details:

  • Molecular Mechanics (MM): Force fields such as MMFF94 or AMBER are often used for an initial conformational search to identify low-energy conformers.

  • Density Functional Theory (DFT): Quantum mechanical methods, particularly DFT with functionals like B3LYP, are employed to accurately optimize the geometries of the ground state (chair conformation) and the transition state for ring inversion.

  • Frequency Calculations: These calculations are performed to confirm that the ground state is a true minimum (no imaginary frequencies) and the transition state has exactly one imaginary frequency corresponding to the ring inversion motion.

  • Barrier Calculation: The energy difference between the transition state and the ground state provides the theoretical ring inversion barrier.

Conclusion

For drug development professionals, this enhanced rigidity offers several potential advantages:

  • Pre-organization of Substituents: A more rigid scaffold can hold appended functional groups in a more defined orientation, potentially leading to higher binding affinity and selectivity for the target protein.

  • Reduced Entropic Penalty: The conformational restriction of the scaffold can lower the entropic cost of binding to a receptor.

  • Improved Physicochemical Properties: The introduction of a spirocenter can favorably impact properties such as solubility and metabolic stability.

Chemical Structures

G cluster_piperidine Piperidine cluster_azaspiro 6-Azaspiro[2.5]octane piperidine piperidine azaspiro azaspiro

Caption: Chemical structures of Piperidine and 6-Azaspiro[2.5]octane.

References

Comparative Guide to the Synthesis and Validation of Tert-Butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of synthetic routes and validation methodologies for tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate and its analogs. The information is compiled from publicly available chemical data and analogous synthetic procedures for structurally related spirocyclic diamines.

Introduction to Azaspiro[2.5]octane Scaffolds

Azaspiro[2.5]octane derivatives are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can offer improved pharmacological properties. The presence of a cyclopropane ring fused to a piperidine core introduces a unique spatial arrangement of functional groups, making these scaffolds attractive for the design of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective functionalization of the primary amino group on the cyclopropane ring.

Synthetic Strategies: A Comparative Overview

While a specific, detailed synthesis for this compound is not extensively documented in peer-reviewed literature, plausible synthetic routes can be constructed based on established methods for analogous diazaspiro[2.5]octanes. Two primary retrosynthetic approaches are considered here:

Route A: From Diethyl 1,1-Cyclopropanedicarboxylate

This is a common strategy for constructing the spiro[2.5]octane core. The synthesis involves the initial formation of the cyclopropane ring followed by the construction of the piperidine ring.

Route B: Alternative Approaches

Alternative methods may involve the use of pre-formed piperidine rings and subsequent annulation of the cyclopropane moiety. However, Route A is more frequently described for analogous structures.

The following diagram illustrates a plausible synthetic workflow based on Route A.

Synthetic_Workflow A Diethyl Malonate B Diethyl 1,1-Cyclopropanedicarboxylate A->B 1,2-Dibromoethane, Base C 1,1-Cyclopropanedicarboxylic Acid B->C Hydrolysis D 1-(Aminomethyl)cyclopropan-1-amine C->D Curtius or Hofmann Rearrangement E Intermediate Diamine D->E Ring Formation F This compound E->F Boc Protection

Caption: Plausible synthetic workflow for the target compound.

Experimental Protocols

Below are detailed, representative experimental protocols for the key steps in the synthesis of this compound analogs, adapted from procedures for similar compounds.

Step 1: Synthesis of Diethyl 1,1-Cyclopropanedicarboxylate

  • Reaction: Diethyl malonate is reacted with 1,2-dibromoethane in the presence of a base to form the cyclopropane ring.

  • Reagents and Conditions: Diethyl malonate, 1,2-dibromoethane, sodium ethoxide in ethanol. The reaction mixture is typically heated under reflux.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated. The crude product is purified by vacuum distillation.

Step 2: Formation of the Piperidine Ring

  • This is a multi-step process that can be achieved through various methods. One common approach involves the conversion of the dicarboxylate to a diamine, followed by cyclization. A plausible sequence is outlined below.

Step 2a: Hydrolysis and Formation of the Diacid

  • Reaction: Diethyl 1,1-cyclopropanedicarboxylate is hydrolyzed to the corresponding dicarboxylic acid.

  • Reagents and Conditions: Aqueous solution of a strong base (e.g., NaOH or KOH), followed by acidification with a strong acid (e.g., HCl).

Step 2b: Formation of the Diamine

  • Reaction: The dicarboxylic acid is converted to a diamine via a Curtius or Hofmann rearrangement.

  • Reagents and Conditions: For the Curtius rearrangement, the diacid is converted to the diacyl azide (using, for example, diphenylphosphoryl azide) which then rearranges upon heating. For the Hofmann rearrangement, the corresponding diamide is treated with a reagent like bromine in the presence of a base.

Step 2c: Cyclization to form the 6-Azaspiro[2.5]octane Core

  • The resulting diamine from the previous step would need to be cyclized to form the piperidine ring. This is a challenging step and may require specific methodologies not readily found for this exact scaffold. A more direct route to a precursor for the piperidine ring is often employed in practice.

Alternative Step 2: Synthesis of a Suitable Precursor and Cyclization

A more practical approach involves the reaction of a 1,1-disubstituted cyclopropane with a suitable nitrogen-containing synthon to build the piperidine ring.

Step 3: Boc Protection

  • Reaction: The secondary amine of the 6-azaspiro[2.5]octane core is protected with a tert-butoxycarbonyl (Boc) group.

  • Reagents and Conditions: Di-tert-butyl dicarbonate (Boc)₂O in the presence of a base such as triethylamine or sodium bicarbonate, in a suitable solvent like dichloromethane or tetrahydrofuran. The reaction is typically carried out at room temperature.

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried and concentrated. The final product is often purified by column chromatography on silica gel.

Validation and Characterization of Analogs

The validation of the synthesized this compound analogs involves a combination of spectroscopic and chromatographic techniques to confirm the structure and assess purity.

Validation Workflow

Validation_Workflow cluster_1 Spectroscopy cluster_2 Chromatography A Crude Product B Purification (Column Chromatography) A->B C Structural Confirmation B->C D Purity Assessment B->D E Final Validated Compound C->E C1 NMR (1H, 13C) C2 Mass Spectrometry (MS) D->E D1 HPLC D2 TLC

Caption: A typical workflow for the validation of synthesized compounds.

Data Presentation: Comparative Analysis

The following tables summarize the expected analytical data for this compound based on its chemical structure and data from analogous compounds.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₂₂N₂O₂[1]
Molecular Weight226.32 g/mol [1]
AppearanceExpected to be a solid or oil
SolubilitySoluble in common organic solvents (e.g., DCM, MeOH, EtOAc)

Table 2: Spectroscopic Data (Expected)

TechniqueExpected Data
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), piperidine ring protons (multiplets, ~1.5-3.5 ppm), and cyclopropane ring protons (multiplets, ~0.5-1.0 ppm). The NH₂ protons would appear as a broad singlet.
¹³C NMR Signals for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the tert-butyl methyl carbons (~28 ppm), piperidine ring carbons (~30-50 ppm), and cyclopropane ring carbons, including the spiro carbon.
Mass Spec (ESI-MS) Expected [M+H]⁺ ion at m/z 227.17.

Table 3: Chromatographic Data (Typical)

TechniqueTypical Conditions and Expected Results
TLC Mobile phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or methanol). The Rf value would depend on the exact solvent system.
HPLC Column: C18 reverse-phase column. Mobile Phase: Gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol. Detection: UV at 210-220 nm (for the carbamate) or Mass Spectrometry. A single major peak would indicate high purity.

Comparison with Alternatives

The synthesis of azaspiro[2.5]octane scaffolds can be compared to other methods for generating spirocyclic systems.

Table 4: Comparison of Synthetic Approaches for Spirocycles

Synthetic StrategyAdvantagesDisadvantages
Ring-Closing Metathesis (RCM) High functional group tolerance, mild reaction conditions.Requires specific diene precursors, potential for catalyst poisoning.
Intramolecular Cycloadditions Can create complex polycyclic systems in a single step.Often requires specific substrates and can have stereoselectivity challenges.
Stepwise Ring Construction (as described) Utilizes readily available starting materials, well-established reactions.Can be lengthy, may require multiple protection/deprotection steps, overall yield can be low.

Conclusion

The synthesis of this compound and its analogs, while not described in a single comprehensive source, can be achieved through established synthetic methodologies for related spirocyclic diamines. The validation of these compounds relies on standard analytical techniques, including NMR, mass spectrometry, and HPLC, to confirm their structure and purity. This guide provides a framework for researchers to approach the synthesis and characterization of this important class of molecules for drug discovery and development.

References

Safety Operating Guide

Navigating the Disposal of tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate, a compound frequently utilized in medicinal chemistry. Adherence to these protocols is critical for regulatory compliance and the well-being of laboratory personnel.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. All handling and disposal operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are required.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.

  • Body Protection: A standard laboratory coat is necessary.

  • Respiratory Protection: While a fume hood serves as the primary engineering control, respiratory protection may be needed in emergency situations like spills or insufficient ventilation.

Hazard Summary and Waste Classification

Key Hazard Information (Based on Analogous Compounds):

Hazard CategoryPotential EffectsPrecautionary Statements
Skin IrritationCauses skin irritation.[1][2][3][4]Wash hands thoroughly after handling. Wear protective gloves.[1][2][5][6]
Eye IrritationCauses serious eye irritation.[1][2][3][4]Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1][2][4]
Respiratory IrritationMay cause respiratory irritation.[1][2][3][4]Avoid breathing dust/fumes. Use only in a well-ventilated area.[1][2][4]
Acute Toxicity (Oral)May be harmful if swallowed.[5][6]Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[5]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[5][7] Strict adherence to institutional, local, state, and federal regulations is mandatory.

1. Waste Segregation and Collection:

  • Collect all waste containing this compound in a designated, chemically compatible, and sealable hazardous waste container.[5][8] High-density polyethylene (HDPE) containers are a suitable option.[7]

  • Do not mix this waste with other chemical waste streams unless their compatibility has been confirmed.[7]

2. Labeling:

  • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name: "this compound," and the date of accumulation.[7]

3. Contaminated Materials:

  • Any materials that have come into contact with the compound, such as weighing paper, contaminated gloves, and absorbent pads used for spills, must also be collected and disposed of as hazardous waste in the same designated container.[5][7]

4. Spill Management:

  • In the event of a spill, use an inert absorbent material like vermiculite, dry sand, or earth to contain and absorb the substance.[5]

  • Collect the absorbed material using spark-proof tools and place it into the designated hazardous waste container for disposal.[8]

  • Ensure the spill area is decontaminated after cleanup.

5. Storage and Pickup:

  • Store the sealed and labeled hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][8]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[5] Follow all institutional procedures for waste manifests and record-keeping.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Handling cluster_storage Storage & Final Disposal A Identify Waste Containing the Compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Use Designated, Labeled Hazardous Waste Container B->C D Segregate from Incompatible Wastes C->D E Include Contaminated Materials (e.g., gloves, wipes) D->E F Handle Spills with Inert Absorbent E->F G Securely Seal and Label Container F->G H Store in a Cool, Dry, Ventilated Area G->H I Contact EHS for Waste Pickup H->I J Disposal via Licensed Facility I->J

Disposal workflow for the specified compound.

Experimental Protocols Cited

While specific experimental protocols for the disposal of this exact compound are not published, the recommended procedure is based on standard hazardous waste management principles for similar chemical entities. For certain carbamates, chemical degradation through hydrolysis can be an alternative disposal method.[7] This typically involves reacting the carbamate with a strong base, like potassium hydroxide, under reflux to break it down into less hazardous components.[7] However, such a procedure should only be undertaken by qualified personnel with a thorough understanding of the compound's reactivity and with specific institutional approval, as the degradation products may also be hazardous. The primary and universally accepted method remains disposal through a certified hazardous waste contractor.

References

Personal protective equipment for handling tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for tert-Butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate

This guide provides crucial safety, handling, and disposal information for this compound, a key reagent in pharmaceutical research and development. Adherence to these protocols is vital for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol [1]
CAS Number 1233323-55-1[1]

Hazard Identification and GHS Classification

This compound is classified as hazardous.[1][2] The primary hazards are:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[1][2]

Signal Word: Warning[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[3]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[2][3]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[3]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[3]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[3]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[3][4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[3]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[3]

2. Handling the Compound

  • Ventilation: All handling of this compound should be conducted in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[2]

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.[5]

  • Avoiding Contact: Avoid direct contact with the skin, eyes, and clothing.[2][6] Do not breathe dust or aerosols.[2]

  • Personal Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[6][7] Do not eat, drink, or smoke in the laboratory.[7][8]

3. Spill Procedures

  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2][9]

  • Large Spills: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection, before attempting cleanup.[2]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and decontaminate all equipment used in the cleanup.[10]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused or Waste Product Collect in a labeled, sealed, and appropriate hazardous waste container. Dispose of through a licensed professional waste disposal service.[9]
Contaminated Labware (e.g., pipette tips, gloves) Place in a designated solid hazardous waste container.[3]
Solutions Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.[3]

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[3]

  • Segregation: Do not mix incompatible waste streams.[3]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[3]

Visual Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_emergency Verify Emergency Equipment Accessibility prep_ppe->prep_emergency handle_hood Work in Chemical Fume Hood prep_emergency->handle_hood handle_weigh Weigh in Ventilated Enclosure handle_hood->handle_weigh handle_avoid Avoid Contact and Inhalation handle_weigh->handle_avoid post_decon Decontaminate Work Area handle_avoid->post_decon post_wash Wash Hands Thoroughly post_decon->post_wash disp_solid Dispose of Solid Waste post_wash->disp_solid disp_liquid Dispose of Liquid Waste post_wash->disp_liquid disp_label Label Waste Containers disp_solid->disp_label disp_liquid->disp_label

Caption: Safe Handling Workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.